3-(Trifluoromethylthio)benzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[3-(trifluoromethylsulfanyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3OS/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-4,12H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTYAJMQWUPQRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380690 | |
| Record name | 3-(Trifluoromethylthio)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82174-08-1 | |
| Record name | 3-(Trifluoromethylthio)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethylthio)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Trifluoromethylthio)benzyl alcohol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Trifluoromethylthio)benzyl alcohol, identified by CAS number 82174-08-1, is a fluorinated aromatic alcohol of significant interest in medicinal and materials chemistry.[1] The incorporation of the trifluoromethylthio (SCF₃) group imparts unique physicochemical properties, including high lipophilicity and strong electron-withdrawing character, which can profoundly modulate the biological activity, metabolic stability, and pharmacokinetic profile of parent molecules.[2][3] This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, plausible synthetic pathways, analytical characterization, and its strategic application as a building block in drug discovery and development. Methodologies are presented with an emphasis on the causal reasoning behind procedural choices, aiming to equip researchers with both theoretical understanding and practical insights.
Core Compound Properties and Identification
A precise understanding of a molecule's fundamental characteristics is the bedrock of its effective application in research and development. This section consolidates the key physical and chemical identifiers for this compound.
| Property | Value | Source(s) |
| CAS Number | 82174-08-1 | [1][4] |
| IUPAC Name | [3-(Trifluoromethylsulfanyl)phenyl]methanol | [] |
| Molecular Formula | C₈H₇F₃OS | [4] |
| Molecular Weight | 208.2 g/mol | [4] |
| SMILES | C1=CC(=CC(=C1)SC(F)(F)F)CO | [] |
| InChI Key | WFTYAJMQWUPQRU-UHFFFAOYSA-N | [] |
| Predicted Boiling Point | 194.6 ± 40.0 °C (at 760 mmHg) | Data from vendors |
| Predicted Density | 1.38 ± 0.1 g/cm³ | Data from vendors |
| Predicted pKa | 14.02 ± 0.10 | Data from vendors |
Synthesis and Mechanistic Considerations
The synthesis of this compound is not widely detailed in standard literature. However, a logical and efficient pathway can be devised based on established methods for aromatic trifluoromethylthiolation and functional group transformations. The primary challenge lies in the selective introduction of the SCF₃ group onto the aromatic ring.
Proposed Synthetic Pathway: A Two-Step Approach
A robust synthetic strategy involves:
-
Electrophilic Trifluoromethylthiolation: Introduction of the SCF₃ group onto a commercially available precursor, 3-bromotoluene.
-
Benzylic Functionalization: Conversion of the methyl group to a hydroxymethyl group.
This pathway is selected for its reliance on well-documented reaction classes and the availability of starting materials.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis via Grignard and Reduction
This protocol outlines the conversion from a suitable precursor, 1-bromo-3-(trifluoromethylthio)benzene, which can be synthesized via modern electrophilic trifluoromethylthiolation methods.[6][7]
Step 1: Synthesis of 3-(Trifluoromethylthio)benzaldehyde from 1-Bromo-3-(trifluoromethylthio)benzene
-
Grignard Reagent Formation (Self-Validating System):
-
Under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 equiv.) to a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel.
-
Add a small volume of anhydrous tetrahydrofuran (THF). Add a crystal of iodine to initiate the reaction (indicated by the disappearance of the purple color).
-
Slowly add a solution of 1-bromo-3-(trifluoromethylthio)benzene (1.0 equiv.) in anhydrous THF to maintain a gentle reflux. The successful formation of the Grignard reagent is the critical control point; if the reaction does not initiate, gentle heating may be required.
-
-
Formylation:
-
Cool the resulting Grignard solution to 0 °C in an ice bath.
-
Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 equiv.) dropwise, maintaining the temperature below 10 °C. The exothermicity of this step provides internal validation of the Grignard reagent's reactivity.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Workup and Isolation:
-
Quench the reaction by slowly pouring it into a cold (0 °C) solution of 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 3-(Trifluoromethylthio)benzaldehyde.
-
Step 2: Reduction to this compound
-
Reduction:
-
Dissolve the crude aldehyde from Step 1 in methanol (MeOH) in an Erlenmeyer flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise. Causality Note: NaBH₄ is a mild reducing agent chosen for its high chemoselectivity in reducing aldehydes in the presence of the relatively stable trifluoromethylthio group. The cessation of gas evolution (H₂) upon addition indicates reaction completion.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (DCM) (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
-
Strategic Importance in Drug Discovery
The trifluoromethylthio (SCF₃) group is not merely a bioisostere of other functional groups; it possesses a unique combination of properties that medicinal chemists leverage to overcome common drug development hurdles.[8][9]
-
Lipophilicity: The SCF₃ group is one of the most lipophilic moieties used in drug design, with a Hansch-Fujita lipophilicity parameter (π) of approximately 1.44.[3][10] This high lipophilicity can significantly enhance a drug candidate's ability to cross cellular membranes and the blood-brain barrier, thereby improving bioavailability and tissue distribution.[10]
-
Metabolic Stability: As a strong electron-withdrawing group, the SCF₃ moiety can increase the metabolic stability of a drug molecule.[2] It shields adjacent C-H bonds from oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[3]
-
Modulation of pKa: The inductive effect of the SCF₃ group can influence the pKa of nearby acidic or basic centers, which is critical for optimizing drug-target interactions and solubility profiles.
Caption: Role of 3-(SCF₃)benzyl alcohol as a key building block in drug discovery.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the benzylic CH₂ protons (~4.7 ppm), a singlet or broad singlet for the hydroxyl proton (-OH), and a complex multiplet pattern for the four aromatic protons in the region of 7.4-7.8 ppm.
-
¹³C NMR: Signals for the benzylic carbon (~64 ppm), the aromatic carbons, and a characteristic quartet for the CF₃ carbon (due to C-F coupling) are expected.
-
¹⁹F NMR: A sharp singlet is expected for the three equivalent fluorine atoms of the SCF₃ group.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and confirming the molecular weight. The mass spectrum should show a clear molecular ion peak (M⁺) at m/z = 208.
Protocol: Purity Assessment by GC-MS
-
Sample Preparation: Prepare a dilute solution of the synthesized alcohol (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation:
-
GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL injection with a split ratio of 50:1.
-
Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
-
Data Analysis (Self-Validation): The resulting chromatogram should display a single major peak. The integrated area of this peak relative to the total area of all peaks provides the purity percentage. The mass spectrum corresponding to this peak must show the parent ion at m/z 208 and a fragmentation pattern consistent with the structure.
Safety, Handling, and Storage
-
Hazard Identification (Anticipated):
-
Handling Protocol:
-
Storage:
References
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Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Introduction of Trifluoromethylthio Group into Organic Molecules | Request PDF. ResearchGate. Available at: [Link]
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Metal-Free Direct Trifluoromethylthiolation of Aromatic Compounds Using Triptycenyl Sulfide Catalyst | Organic Letters. ACS Publications. Available at: [Link]
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Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. PubMed. Available at: [Link]
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Trifluoromethylthiolation of Aromatic and Heteroaromatic Compounds | Request PDF. ResearchGate. Available at: [Link]
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Diversification of Trifluoromethylthiolation of Aromatic Molecules with Derivatives of Trifluoromethanesulfenamide | Request PDF. ResearchGate. Available at: [Link]
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Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. ChemRxiv. Available at: [Link]
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Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. RSC Publishing. Available at: [Link]
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This compound. Chemical Point. Available at: [Link]
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A Technical Guide to [3-(Trifluoromethylsulfanyl)phenyl]methanol: Properties, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. These moieties can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Among these, the trifluoromethylsulfanyl (-SCF₃) group has emerged as a compelling substituent due to its unique electronic and steric characteristics. This guide provides an in-depth technical overview of [3-(trifluoromethylsulfanyl)phenyl]methanol (CAS No. 82174-08-1), a key building block for introducing the 3-(trifluoromethylsulfanyl)phenyl motif into novel molecular entities. We will explore its core properties, a robust synthetic pathway, its chemical reactivity, and its strategic application in the field of drug development, offering field-proven insights for researchers and scientists.
Physicochemical Properties
[3-(Trifluoromethylsulfanyl)phenyl]methanol, also known as 3-(trifluoromethylthio)benzyl alcohol, is an aromatic alcohol distinguished by the presence of a trifluoromethylsulfanyl group at the meta-position of the phenyl ring.[][2] This substitution pattern is crucial as it influences the molecule's overall polarity, lipophilicity, and electronic nature, which in turn dictates its behavior in both chemical reactions and biological systems.
A summary of its key physicochemical properties is presented in the table below. It is important to note that while core identifiers are well-documented, extensive experimental data on properties such as melting and boiling points are not widely available in public literature, a common scenario for specialized chemical intermediates.
| Property | Value | Source |
| IUPAC Name | [3-(trifluoromethylsulfanyl)phenyl]methanol | [] |
| Synonyms | This compound | [][2][3] |
| CAS Number | 82174-08-1 | [][2][3] |
| Molecular Formula | C₈H₇F₃OS | [][2] |
| Molecular Weight | 208.2 g/mol | [] |
| InChI Key | WFTYAJMQWUPQRU-UHFFFAOYSA-N | [] |
| Canonical SMILES | C1=CC(=CC(=C1)SC(F)(F)(F))CO | [] |
The trifluoromethylsulfanyl group is known to significantly increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes.[4] Furthermore, this group is metabolically robust, making it an attractive feature for designing drug candidates with improved pharmacokinetic profiles.[4]
Synthesis and Purification
The most direct and reliable method for the preparation of [3-(trifluoromethylsulfanyl)phenyl]methanol is through the selective reduction of its corresponding aldehyde, 3-(trifluoromethylsulfanyl)benzaldehyde. This approach is widely used in organic synthesis for the conversion of aldehydes to primary alcohols due to its high efficiency and the commercial availability of suitable reducing agents.
Experimental Protocol: Reduction of 3-(Trifluoromethylsulfanyl)benzaldehyde
This protocol describes a standard laboratory-scale synthesis using sodium borohydride (NaBH₄), a mild and selective reducing agent.
Materials:
-
3-(Trifluoromethylsulfanyl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethylsulfanyl)benzaldehyde (1.0 eq) in methanol at room temperature.
-
Reduction: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic and gas evolution ceases.
-
Workup: Concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the methanol. Partition the residue between dichloromethane and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude [3-(trifluoromethylsulfanyl)phenyl]methanol by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
Workflow Diagram
Caption: Workflow for the synthesis of [3-(trifluoromethylsulfanyl)phenyl]methanol.
Chemical Reactivity and Derivatization
The chemical reactivity of [3-(trifluoromethylsulfanyl)phenyl]methanol is primarily governed by two key features: the hydroxyl group of the benzyl alcohol and the electronic properties of the trifluoromethylsulfanyl-substituted aromatic ring.
-
Reactions of the Hydroxyl Group: The primary alcohol moiety is a versatile functional handle for a wide range of transformations. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to various leaving groups (e.g., halides, tosylates) for subsequent nucleophilic substitution reactions. Esterification and etherification reactions are also common derivatizations.
-
Influence of the -SCF₃ Group: The trifluoromethylsulfanyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic aromatic substitution.[5] This deactivating effect directs incoming electrophiles to the meta-positions relative to the -SCF₃ group. The high electronegativity of the fluorine atoms also imparts significant metabolic stability to the C-S bond.[6]
Logical Relationship Diagram
Caption: Key reactivity pathways for [3-(trifluoromethylsulfanyl)phenyl]methanol.
Applications in Medicinal Chemistry
The incorporation of the trifluoromethylsulfanyl moiety into drug candidates is a strategic approach to enhance their pharmacological properties.[6][7][8] The -SCF₃ group is often considered a bioisostere for other functionalities and can improve a compound's metabolic stability and membrane permeability.[6] [3-(Trifluoromethylsulfanyl)phenyl]methanol serves as a valuable building block for introducing this desirable functionality into a diverse range of molecular scaffolds.
The trifluoromethylsulfanyl group has been incorporated into compounds targeting a variety of diseases. For example, compounds containing this moiety have been investigated for their potential as antibacterial agents.[9] The use of sulfur-containing functional groups is a well-established strategy in drug discovery, with numerous FDA-approved drugs containing thioether and other sulfur-based scaffolds.[10]
Analytical Characterization
The identity and purity of synthesized [3-(trifluoromethylsulfanyl)phenyl]methanol should be confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic peaks for the benzylic protons (CH₂OH) and the aromatic protons. ¹³C NMR will confirm the number of unique carbon environments, and ¹⁹F NMR will show a singlet corresponding to the -SCF₃ group.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretch of the alcohol.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product.
Safety and Handling
While a specific, comprehensive safety data sheet for [3-(trifluoromethylsulfanyl)phenyl]methanol is not widely available, data from structurally related compounds such as [3-(trifluoromethyl)phenyl]methanol suggest that it should be handled with care. It may cause skin and serious eye irritation.[11] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.
Conclusion
[3-(Trifluoromethylsulfanyl)phenyl]methanol is a valuable and versatile chemical intermediate for drug discovery and development. Its unique combination of a reactive hydroxyl group and the electronically and metabolically distinct trifluoromethylsulfanyl-substituted aromatic ring makes it an important building block for the synthesis of novel therapeutic agents. The synthetic protocol outlined in this guide provides a reliable method for its preparation, and an understanding of its reactivity allows for its strategic incorporation into complex molecular architectures. As the demand for drug candidates with optimized pharmacokinetic and pharmacodynamic profiles continues to grow, the use of specialized building blocks like [3-(trifluoromethylsulfanyl)phenyl]methanol will undoubtedly play an increasingly important role in the future of medicinal chemistry.
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Chemical Point. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). [3-(Trifluoromethyl)phenyl]sulfanylmethanol. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). [3-(TRIFLUOROMETHYL)PHENYL]METHANOL. Retrieved from [Link]
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Chemsrc. (2023). (3,5-Bis(trifluoromethyl)phenyl)methanol. Retrieved from [Link]
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ChemBK. (2024). [4-(trifluoromethyl)phenyl]methanol. Retrieved from [Link]
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ResearchGate. (2024). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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ResearchGate. (2024). Structure-Reactivity Relationship (SAR) of Trifluoromethanesulfenates: Discovery of An Electrophilic Trifluoromethylthiolating Reagent. Retrieved from [Link]
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PubMed. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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ResearchGate. (2022). (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
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Angstrom Chemicals. (n.d.). The Chemical Properties and Applications of [4-(Trifluoromethyl)phenyl]methanol. Retrieved from [Link]
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PubChem. (n.d.). [3-Fluoro-5-(trifluoromethyl)phenyl]methanol. Retrieved from [Link]
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Li, Z., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express. [Link]
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ResearchGate. (n.d.). 1.8 Synthesis of (Trifluoromethyl)sulfanyl (SCF3) Compounds. Retrieved from [Link]
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Bohrium. (2024). Synthesis of (Trifluoromethyl) sulfanyl (SCF3) Compounds. Retrieved from [Link]
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Wikipedia. (n.d.). Triphenylmethanol. Retrieved from [Link]
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YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Retrieved from [Link]
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Introduction: The Strategic Importance of 3-(Trifluoromethyl)benzyl Alcohol
An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)benzyl Alcohol
In the landscape of modern chemical synthesis, 3-(Trifluoromethyl)benzyl alcohol (CAS No. 349-75-7) has emerged as a pivotal intermediate, particularly within the pharmaceutical and agrochemical sectors.[1] Its value is intrinsically linked to the trifluoromethyl (-CF3) group, a substituent renowned for its ability to profoundly modulate the physicochemical and biological properties of a molecule. The high electronegativity, metabolic stability, and lipophilicity of the -CF3 group can enhance a drug candidate's binding affinity, membrane permeability, and resistance to metabolic degradation.[1] Consequently, 3-(trifluoromethyl)benzyl alcohol serves as a critical building block for a diverse array of advanced materials, specialty polymers, and, most notably, therapeutic agents and crop protection chemicals.[1]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of the principal synthetic routes to 3-(trifluoromethyl)benzyl alcohol. Moving beyond a simple recitation of procedures, this document elucidates the underlying chemical principles, offers mechanistic insights, and presents detailed, field-proven protocols. The objective is to equip the practicing scientist with a robust understanding of the available methodologies, enabling the selection of the most appropriate synthesis strategy based on factors such as precursor availability, scalability, and laboratory capabilities.
Synthesis via Reduction of Carbonyl Compounds
The reduction of carbonyl compounds represents the most direct and widely employed strategy for the synthesis of 3-(trifluoromethyl)benzyl alcohol. The choice of starting material—either the corresponding aldehyde or carboxylic acid—dictates the necessary reducing agent and reaction conditions.
Route 1: Reduction of 3-(Trifluoromethyl)benzaldehyde
The reduction of 3-(trifluoromethyl)benzaldehyde is a highly efficient and straightforward pathway. The aldehyde's carbonyl carbon is highly electrophilic, making it susceptible to attack by mild hydride-donating reagents.
Hydride reduction of an aldehyde involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. This attack breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate by the solvent or during an aqueous workup yields the primary alcohol. Two of the most common methods for achieving this transformation are sodium borohydride reduction and catalytic hydrogenation.
Sodium borohydride is a selective and mild reducing agent, ideal for the reduction of aldehydes and ketones.[2] Its ease of handling and compatibility with protic solvents like methanol and ethanol make it a laboratory staple.[2]
Experimental Protocol:
-
Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethyl)benzaldehyde (1.0 equiv) in methanol or a mixture of THF and methanol (approx. 0.2-0.5 M concentration).[2][3]
-
Cooling: Cool the solution to 0 °C in an ice-water bath to manage the exothermic reaction.[3]
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.2-1.5 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.[2][3]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).
-
Quenching: Once complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of an aqueous acid solution, such as 1 M HCl or saturated ammonium chloride (NH₄Cl), to neutralize excess NaBH₄ and the resulting borate esters.[3][4]
-
Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(trifluoromethyl)benzyl alcohol. Further purification can be achieved by silica gel column chromatography or distillation.[5]
Caption: General workflow for the NaBH₄ reduction of 3-(trifluoromethyl)benzaldehyde.
Catalytic hydrogenation offers a clean, high-yielding alternative to hydride reagents. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation, utilizing molecular hydrogen (H₂) as the reductant.
Experimental Protocol:
-
Setup: To a flask suitable for hydrogenation (e.g., a Parr shaker flask or a standard round-bottomed flask), add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Solvent and Substrate: Add a suitable solvent, such as ethanol, methanol, or ethyl acetate, followed by the 3-(trifluoromethyl)benzaldehyde (1.0 equiv).[6]
-
Hydrogenation: Seal the vessel, evacuate the air, and backfill with hydrogen gas (repeat this cycle three times). Stir the mixture vigorously under a hydrogen atmosphere (a balloon is sufficient for small scale) at room temperature.
-
Reaction Monitoring: Monitor the reaction's progress by TLC. The reaction is typically complete within a few hours.
-
Workup: Once complete, carefully purge the reaction vessel with an inert gas. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The Pd/C on the filter pad can be pyrophoric; do not allow it to dry completely and handle with care.[6]
-
Isolation: Rinse the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude 3-(trifluoromethyl)benzyl alcohol, which is often of high purity.
| Parameter | Sodium Borohydride (NaBH₄) | Catalytic Hydrogenation (Pd/C) |
| Selectivity | High for aldehydes/ketones. Does not reduce esters or acids.[2][4] | Can reduce other functional groups (e.g., C=C bonds, nitro groups) depending on conditions. |
| Conditions | Atmospheric pressure, 0 °C to RT. | Atmospheric or elevated H₂ pressure, RT. |
| Safety | Generates H₂ gas upon quenching with acid. Reagent is a stable solid. | Requires handling of H₂ gas. Catalyst can be pyrophoric.[6] |
| Workup | Requires aqueous quench and extraction. | Simple filtration to remove the catalyst. |
| Cost | Generally inexpensive and accessible. | Higher initial cost for the catalyst, but it can be recycled. |
Route 2: Reduction of 3-(Trifluoromethyl)benzoic Acid and Derivatives
While also a reduction, converting a carboxylic acid to an alcohol is more challenging than reducing an aldehyde. The carboxylate anion, formed under basic conditions or during the reaction, is resonance-stabilized and thus less electrophilic. This necessitates the use of a more powerful reducing agent.
Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of reducing carboxylic acids, esters, amides, and other functional groups.[7][8] It is significantly more reactive than NaBH₄. The mechanism involves the initial deprotonation of the carboxylic acid by the hydride to form a lithium carboxylate salt and H₂ gas. The AlH₃ then coordinates to the carbonyl oxygen, and subsequent hydride transfers reduce the carbonyl group to the primary alcohol. Due to the high reactivity of LiAlH₄, strictly anhydrous conditions are mandatory.[7]
An alternative two-step strategy involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which can then be reduced.
Experimental Protocol:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet. Add LiAlH₄ (1.0-1.5 equiv) to anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Substrate Addition: Dissolve 3-(trifluoromethyl)benzoic acid (1.0 equiv) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C. An initial evolution of hydrogen gas will be observed.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours, monitoring by TLC until the starting material is consumed.
-
Quenching (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add dropwise: (i) 'x' mL of water, (ii) 'x' mL of 15% aqueous NaOH, and (iii) '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts into a granular, easily filterable form.
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate and wash it thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the desired alcohol.
Caption: Simplified mechanism for the LiAlH₄ reduction of a carboxylic acid.
This approach increases the reactivity of the carbonyl group, allowing for potentially milder reduction conditions, though LiAlH₄ is still commonly used for a robust conversion to the alcohol.[9]
Step A: Synthesis of 3-(Trifluoromethyl)benzoyl Chloride
-
In a flask equipped with a reflux condenser and a gas trap, combine 3-(trifluoromethyl)benzoic acid (1.0 equiv) and thionyl chloride (SOCl₂, 1.5-2.0 equiv).[10][11]
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).[11]
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride by distillation (or under reduced pressure) to obtain the crude 3-(trifluoromethyl)benzoyl chloride, which can be used directly in the next step or purified by vacuum distillation.
Step B: Reduction of the Acid Chloride
-
Prepare a suspension of LiAlH₄ (0.5-0.75 equiv, as 2 hydrides are consumed per mole of acid chloride) in anhydrous THF at 0 °C under nitrogen.
-
Add a solution of the crude 3-(trifluoromethyl)benzoyl chloride (1.0 equiv) in anhydrous THF dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench and work up the reaction using the same Fieser method described in Protocol 3 to yield 3-(trifluoromethyl)benzyl alcohol.[8][9]
Synthesis via Nucleophilic Substitution
An alternative to reduction chemistry is the nucleophilic substitution on a benzyl halide precursor. This route is particularly useful if 3-(trifluoromethyl)benzyl chloride or bromide is a more readily available starting material.
Route 1: Hydrolysis of 3-(Trifluoromethyl)benzyl Halides
Direct hydrolysis of benzyl halides can be sluggish and may lead to side products. A more reliable method involves a two-step sequence: formation of an acetate ester followed by its hydrolysis. A patented method, however, describes a direct conversion in an alcohol solvent.[12]
The process described involves reacting 3-(trifluoromethyl)benzyl chloride with sodium acetate in an alcohol solvent, such as methanol or butanol.[12] This is not a simple hydrolysis but rather a combination of substitution and solvolysis. The acetate can act as a nucleophile to displace the chloride (SN2 reaction), forming 3-(trifluoromethyl)benzyl acetate. Concurrently, the alcohol solvent can also act as a nucleophile. The patent describes this as a one-pot process to yield the final alcohol, suggesting that the initially formed ester may undergo transesterification or hydrolysis under the reaction conditions, or that direct solvolysis is the primary pathway.[12]
Experimental Protocol (based on patent literature): [12]
-
Setup: In a reaction vessel equipped for heating and stirring, charge methanol (as solvent), sodium acetate (1.5-3.0 equiv), and 3-(trifluoromethyl)benzyl chloride (1.0 equiv).
-
Reaction: Heat the mixture to reflux (approx. 68 °C for methanol) and stir for an extended period (e.g., 134 hours as cited in one example, though this may vary with scale and temperature).[12] Monitor the conversion of the starting material by Gas Chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (sodium chloride and excess sodium acetate).
-
Isolation: Wash the filter cake with methanol and combine the filtrates.
-
Purification: Remove the methanol and the byproduct methyl acetate by distillation. The final product, 3-(trifluoromethyl)benzyl alcohol, is then purified by vacuum distillation.[12]
Caption: Workflow for the synthesis of 3-(trifluoromethyl)benzyl alcohol from its chloride.
Summary and Outlook
Multiple robust and scalable synthetic routes to 3-(trifluoromethyl)benzyl alcohol are available to the modern chemist. The optimal choice is dictated by a careful consideration of starting material availability, cost, reaction scale, and safety infrastructure.
-
For directness and efficiency , the reduction of 3-(trifluoromethyl)benzaldehyde with sodium borohydride is often the preferred laboratory-scale method due to its simplicity, mild conditions, and high yields.
-
When starting from 3-(trifluoromethyl)benzoic acid , direct reduction with the powerful but hazardous LiAlH₄ is effective. The two-step conversion via the acid chloride offers an alternative that can be advantageous in certain process contexts.
-
If 3-(trifluoromethyl)benzyl halides are the most accessible precursors, nucleophilic substitution provides a viable, albeit potentially slower, pathway to the target alcohol.
Each route offers a reliable means to access this valuable fluorinated building block, underscoring the versatility of modern synthetic organic chemistry in creating the foundational molecules for innovation in medicine and materials science.
References
- Unlocking Innovation with 3-(Trifluoromethyl)benzyl Alcohol: Key Synthesis Applications. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- Technical Support Center: Catalyst Selection for Reactions of 3-(Trifluoromethyl)benzaldehyde. (2025). BenchChem.
- US Patent 4,500,471A, Preparation of trifluoromethyl-benzoyl halides.
- CN Patent 101643390B, Preparation method of m-trifluoromethyl-benzyl-alcohol.
- Supporting Inform
- 3-(Trifluoromethyl)benzaldehyde synthesis. ChemicalBook.
- Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.
- Reduction of Carboxylic Acids and Their Deriv
- Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. Chemistry Steps.
- How exactly does Lithium Aluminium Hydride reduce different organic compounds? (2016). Quora.
- Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.
- Sodium Borohydride. Common Organic Chemistry.
- Organic Syntheses Procedure. Org. Synth. v95p0157.
- 3-(Trifluoromethyl)benzyl alcohol. Santa Cruz Biotechnology.
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- 11. rsc.org [rsc.org]
- 12. CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol - Google Patents [patents.google.com]
Physical and chemical properties of 3-(Trifluoromethylthio)benzyl alcohol
An In-Depth Technical Guide to 3-(Trifluoromethylthio)benzyl alcohol
Prepared by: Gemini, Senior Application Scientist
Introduction: this compound (CAS No. 82174-08-1) is a specialized aromatic alcohol of significant interest to researchers in medicinal chemistry and drug discovery. Its structure incorporates a benzyl alcohol moiety, a common pharmacophore and synthetic handle, with a trifluoromethylthio (-SCF₃) group at the meta-position. The -SCF₃ group is a key functional motif used to enhance the physicochemical and pharmacokinetic properties of drug candidates. This guide provides a comprehensive overview of the known and predicted properties, a logical synthetic pathway, and the scientific rationale for its application in modern pharmaceutical research.
The trifluoromethylthio group is highly valued for its unique combination of properties. It is one of the most lipophilic substituents used in drug design, significantly more so than its oxygen analog (trifluoromethoxy) or a trifluoromethyl group alone. This high lipophilicity can improve a molecule's ability to cross cell membranes and enhance its binding to biological targets.[1] Furthermore, the -SCF₃ group is a strong electron-withdrawing moiety and is exceptionally stable to metabolic degradation, making it an attractive bioisostere for other groups to improve the metabolic profile of a potential drug.[2]
Molecular and Physicochemical Properties
Precise experimental data for this compound is not widely available in published literature, reflecting its status as a niche research chemical. The properties listed below are a combination of information from chemical suppliers and scientifically predicted values.
| Property | Value | Source(s) |
| IUPAC Name | [3-(Trifluoromethylsulfanyl)phenyl]methanol | [] |
| Synonyms | This compound | [][4] |
| CAS Number | 82174-08-1 | [][4] |
| Molecular Formula | C₈H₇F₃OS | [] |
| Molecular Weight | 208.20 g/mol | [] |
| Appearance | Predicted to be a liquid or low-melting solid | |
| Boiling Point | 194.6 ± 40.0 °C (Predicted) | [4] |
| Density | 1.38 ± 0.1 g/cm³ (Predicted) | [4] |
| pKa | 14.02 ± 0.10 (Predicted) | [4] |
| XlogP (Lipophilicity) | 3.2 (Predicted) | [5] |
Proposed Synthesis and Manufacturing
A direct, published protocol for the synthesis of this compound is not readily found. However, a robust and logical two-step synthetic route can be designed based on established chemical transformations. This pathway involves the S-trifluoromethylation of a commercially available thiol precursor, followed by the reduction of the resulting carboxylic acid.
Causality of Experimental Choices: This proposed route is efficient because it utilizes common and reliable reactions. The S-trifluoromethylation of thiols is a well-documented method for creating the key aryl-SCF₃ bond.[6] The subsequent reduction of a carboxylic acid to a primary alcohol is a fundamental and high-yielding transformation in organic synthesis, with reagents like lithium aluminum hydride (LAH) being exceptionally effective.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 3-(Trifluoromethylthio)benzoic acid from 3-Mercaptobenzoic acid
-
Rationale: This step utilizes a modern, visible-light-mediated method for the formation of the aryl-SCF₃ bond. Photoredox catalysis is advantageous as it often proceeds under mild conditions, avoiding the need for harsh reagents.[6]
-
Procedure:
-
To a reaction vessel, add 3-mercaptobenzoic acid (1.0 equiv), the organophotocatalyst 3DPA2FBN (1-2 mol%), and anhydrous acetonitrile.
-
Purge the mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Add trifluoromethanesulfonyl chloride (CF₃SO₂Cl, 1.5 equiv) to the mixture.
-
Irradiate the vessel with a blue LED light (approx. 450 nm) at room temperature, with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 3-(trifluoromethylthio)benzoic acid.[5]
-
Step 2: Reduction to this compound
-
Rationale: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of efficiently converting carboxylic acids to primary alcohols. The reaction is typically fast and high-yielding.
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a suspension of lithium aluminum hydride (LAH, ~2.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-(trifluoromethylthio)benzoic acid (1.0 equiv) in anhydrous THF to the LAH suspension dropwise. (Note: This addition is exothermic).
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.
-
Carefully quench the reaction by slowly adding water, followed by a 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the final product via column chromatography.
-
Spectroscopic and Analytical Characterization (Expected)
While experimental spectra are not publicly available, the key features can be predicted based on the molecular structure. These predictions are vital for researchers to confirm the identity and purity of the synthesized compound.
| Analysis Technique | Expected Characteristics |
| ¹H NMR | Ar-H (Aromatic Protons): 4 protons in the ~7.4-7.8 ppm region, exhibiting complex multiplet splitting patterns. -CH₂- (Benzylic Protons): A singlet at ~4.7 ppm. -OH (Alcohol Proton): A broad singlet, variable chemical shift (typically 2-4 ppm), which will exchange with D₂O. |
| ¹³C NMR | -CF₃: A quartet around 128-130 ppm due to one-bond carbon-fluorine coupling (¹JC-F). Ar-C (Aromatic Carbons): Multiple signals in the 120-145 ppm region. The carbon attached to the -SCF₃ group will be one of them. -CH₂- (Benzylic Carbon): A signal around 63-65 ppm. |
| IR Spectroscopy | O-H Stretch: A strong, broad band around 3300-3400 cm⁻¹. C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹. C=C Stretch (Aromatic): Peaks around 1600 cm⁻¹. C-F Stretches: Very strong, characteristic bands in the 1100-1300 cm⁻¹ region. |
| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z = 208. Key Fragments: Loss of water (M-18) at m/z = 190. Loss of the hydroxyl group (M-17) at m/z = 191. The benzylic cation (M-OH, -H) or tropylium ion rearrangement. Fragmentation of the -SCF₃ group. |
Reactivity and Applications in Drug Discovery
The utility of this compound lies in the reactivity of its two primary functional groups and the advantageous properties imparted by the -SCF₃ moiety.
-
Benzyl Alcohol Reactivity: The primary alcohol can be readily oxidized to form 3-(trifluoromethylthio)benzaldehyde or 3-(trifluoromethylthio)benzoic acid, which are themselves valuable synthetic intermediates. The hydroxyl group can also participate in etherification and esterification reactions, allowing for its incorporation into larger, more complex molecules.
-
Role of the -SCF₃ Group: The trifluoromethylthio group is primarily a modulator of pharmaceutical properties. Its strong electron-withdrawing nature influences the electronics of the aromatic ring, which can affect binding interactions with protein targets.[7] Its exceptional metabolic stability prevents oxidation at the sulfur atom, a common metabolic pathway for other sulfur-containing compounds. Most importantly, its high lipophilicity is a critical tool for medicinal chemists to optimize a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]
Caption: Core reactivity and role in drug development.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it must be handled with the precautions appropriate for a novel research chemical with potential irritant properties.[4]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
-
Incompatibilities: Avoid contact with strong oxidizing agents, acid chlorides, and acid anhydrides, which are known to react with alcohols.[8]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
References
- Landelle, G., Panossian, A., & Leroux, F. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry.
-
PubMed. (n.d.). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Retrieved from [Link]
-
ResearchGate. (2025). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. Retrieved from [Link]
-
PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
ChemistryViews. (2024). S-Trifluoromethylation of Aromatic Thiols. Retrieved from [Link]
-
RSC Publishing. (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Retrieved from [Link]
-
PubChemLite. (n.d.). 3-(trifluoromethylthio)benzoic acid (C8H5F3O2S). Retrieved from [Link]
Sources
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- 6. chemistryviews.org [chemistryviews.org]
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- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 3-(Trifluoromethylthio)benzyl alcohol
This guide provides a comprehensive technical overview of the solubility characteristics of 3-(Trifluoromethylthio)benzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to facilitate a thorough understanding and practical application of this compound's solubility profile. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide establishes a robust framework for its anticipated behavior and provides a detailed methodology for its empirical determination.
Introduction to this compound: A Molecule of Interest
This compound, with the chemical formula C₈H₇F₃OS, is an aromatic alcohol containing a trifluoromethylthio (-SCF₃) group at the meta position of the benzene ring. This substitution is of significant interest in medicinal chemistry and materials science. The trifluoromethylthio group can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electron-withdrawing characteristics, thereby affecting its biological activity and material performance. Understanding the solubility of this compound is a critical first step in its application, from designing reaction conditions for synthesis to formulating it for biological assays or material integration.
Theoretical Framework for Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The structure of this compound incorporates both polar and non-polar features, which will dictate its solubility in various media.
-
The Benzyl Alcohol Moiety : The hydroxyl (-OH) group of the benzyl alcohol backbone is capable of hydrogen bonding, contributing to its solubility in polar solvents like water and lower alcohols. For instance, the parent compound, benzyl alcohol, exhibits moderate solubility in water (approximately 4 g/100 mL) and is miscible with ethanol and diethyl ether[1][2].
-
The Trifluoromethylthio Group (-SCF₃) : The trifluoromethyl group is known to be highly lipophilic and electron-withdrawing. The replacement of a methyl group with a trifluoromethyl group generally increases a compound's lipophilicity[3]. The sulfur atom in the thioether linkage is less electronegative than oxygen, and the overall -SCF₃ group is considered to be a lipophilic and metabolically stable substituent.
Expected Solubility Profile:
Based on its structure, the solubility of this compound is anticipated to be as follows:
-
Water : The presence of the polar hydroxyl group will afford some degree of aqueous solubility. However, the lipophilic trifluoromethylthio group and the benzene ring will likely render it less soluble in water than benzyl alcohol itself. The logP (octanol-water partition coefficient) is a key indicator of lipophilicity; for the related compound 3-(Trifluoromethyl)benzyl alcohol, the calculated XLogP3 is 2.2, suggesting a greater preference for the lipid phase over the aqueous phase[4]. A similar or even higher logP value can be expected for this compound.
-
Organic Solvents : Due to the significant non-polar character of the benzene ring and the -SCF₃ group, this compound is expected to be readily soluble in a wide range of organic solvents. This includes:
-
Polar aprotic solvents : Acetone, ethyl acetate, and tetrahydrofuran.
-
Polar protic solvents : Ethanol, methanol, and isopropanol.
-
Non-polar solvents : Dichloromethane, chloroform, and toluene.
-
The following table provides a qualitative prediction of the solubility of this compound in a selection of common laboratory solvents.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Low to Moderate | Hydrogen bonding from the -OH group is counteracted by the lipophilic phenyl and -SCF₃ groups. |
| Methanol | Polar Protic | High | Capable of hydrogen bonding and has a significant non-polar component. |
| Ethanol | Polar Protic | High | Similar to methanol, will readily dissolve the compound. |
| Acetone | Polar Aprotic | High | Good balance of polarity to interact with the hydroxyl group and non-polar character for the rest of the molecule. |
| Dichloromethane | Non-polar | High | The large non-polar surface area of the molecule will favor solubility in this solvent. |
| Hexane | Non-polar | Moderate to Low | While the molecule has significant non-polar character, the polarity of the hydroxyl group may limit miscibility. |
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following protocol is a self-validating system designed to produce accurate and reproducible results.
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined analytically.
Materials and Equipment
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, acetone, hexane) of high purity
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm pore size, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Experimental Protocol
Step 1: Preparation of the Slurry
-
Accurately weigh an excess amount of this compound into a vial. An amount that is visually in excess after equilibration is sufficient.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
Causality: Using an excess of the solid ensures that the solution becomes saturated, which is the fundamental requirement for determining thermodynamic solubility.
Step 2: Equilibration
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached.
-
To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24, 36, and 48 hours). Equilibrium is confirmed when the measured solubility values from consecutive time points are consistent.
Causality: Continuous agitation and a constant temperature are crucial for reaching a true thermodynamic equilibrium between the dissolved and undissolved solute.
Step 3: Sample Collection and Preparation
-
Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any undissolved microparticles.
Causality: Filtration is a critical step to ensure that the analyzed sample contains only the dissolved solute. The choice of a solvent-compatible filter prevents the introduction of extractables that could interfere with the analysis.
Step 4: Quantification
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC-UV or GC-FID).
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
Causality: A well-constructed calibration curve with a high correlation coefficient (R² > 0.99) is essential for the accurate quantification of the solute concentration.
Visualization of the Experimental Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is not a static value but is influenced by several environmental and structural factors.
-
Temperature : Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic.
-
pH : As a neutral molecule, the solubility of this compound in aqueous solutions is not expected to be significantly affected by pH. However, at very high or very low pH, degradation of the molecule could occur, which would indirectly affect the measured solubility.
-
Polymorphism : The crystalline form (polymorph) of the solid can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in their solubility. It is crucial to characterize the solid form used in the solubility determination.
Logical Relationships in Solubility
Caption: Factors Influencing the Solubility of this compound.
Conclusion
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-(Trifluoromethoxy)benzyl Alcohol: Properties and Applications. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 67681, 3-(Trifluoromethyl)benzylic alcohol. Retrieved from [Link]
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Solubility of Things. (n.d.). Benzyl alcohol. Retrieved from [Link]
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Thermo Fisher Scientific. (n.d.). 4-(Trifluoromethyl)benzyl alcohol, 98%. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3,5-Bis(trifluoromethyl)benzyl alcohol (CAS 32707-89-4). Retrieved from [Link]
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Beilstein-Institut. (2011). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 3-(Trifluoromethyl)benzyl Alcohol: Properties and Handling Insights. Retrieved from [Link]
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Spectroscopic Analysis of 3-(Trifluoromethylthio)benzyl Alcohol: A Technical Guide
An In-depth Examination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopic Data for a Key Fluorinated Intermediate
Foreword by the Senior Application Scientist
In the landscape of modern drug discovery and materials science, fluorinated organic compounds have emerged as indispensable building blocks. The unique electronic properties of fluorine and fluorine-containing moieties, such as the trifluoromethylthio (-SCF₃) group, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the precise and unambiguous characterization of these molecules is of paramount importance. This technical guide is dedicated to the spectroscopic analysis of 3-(Trifluoromethylthio)benzyl alcohol, a valuable intermediate in the synthesis of novel pharmaceuticals and advanced materials.
While the trifluoromethyl group (-CF₃) has been extensively studied, the trifluoromethylthio group (-SCF₃) offers a distinct electronic profile, acting as a strong electron-withdrawing group with significant lipophilicity. Understanding the spectroscopic signature of molecules containing this moiety is crucial for reaction monitoring, quality control, and the elucidation of structure-activity relationships.
This document provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. It is designed to serve as a practical resource for researchers and scientists, offering not only reference data but also insights into the principles of spectral interpretation and the methodologies for data acquisition. The protocols described herein are grounded in established best practices to ensure the generation of reliable and reproducible spectroscopic data.
Molecular Structure and Spectroscopic Overview
This compound, with the CAS number 82174-08-1, possesses a molecular structure that gives rise to a distinct set of signals in various spectroscopic analyses. The key structural features to consider are the meta-substituted benzene ring, the benzylic alcohol moiety (-CH₂OH), and the trifluoromethylthio group (-SCF₃). Each of these components will produce characteristic resonances and absorption bands in NMR and IR spectroscopy, respectively.
Caption: Molecular structure of this compound.
Note on Data Availability: As of the latest search, detailed, publicly available, and tabulated spectroscopic data for this compound (CAS 82174-08-1) is limited. Therefore, this guide will provide an expert interpretation of the expected spectral features based on the analysis of structurally related compounds and established principles of spectroscopy. For comparative purposes, spectral data for the analogous compound, 3-(Trifluoromethyl)benzyl alcohol, will be referenced where appropriate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each provide critical and complementary information.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (proportional to the number of protons), and their splitting patterns (indicating neighboring protons).
Expected ¹H NMR Data:
| Signal | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Ar-H | 7.2 - 7.6 | m | 4H | Aromatic Protons |
| -CH₂- | ~4.7 | s | 2H | Benzylic Protons |
| -OH | Variable (1.5 - 4.0) | br s | 1H | Hydroxyl Proton |
Interpretation and Causality:
-
Aromatic Protons (Ar-H): The four protons on the benzene ring will appear in the aromatic region (typically 7.0-8.0 ppm). Due to the meta-substitution pattern, they will likely present as a complex multiplet (m) resulting from spin-spin coupling between them. The electron-withdrawing nature of the -SCF₃ group will deshield the aromatic protons, shifting them downfield compared to unsubstituted benzene.
-
Benzylic Protons (-CH₂-): The two protons of the benzylic methylene group are chemically equivalent and are adjacent to an oxygen atom, which deshields them. They are expected to appear as a singlet (s) around 4.7 ppm, as there are no adjacent protons to cause splitting.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It will typically appear as a broad singlet (br s) and can be confirmed by its disappearance upon the addition of a drop of D₂O to the NMR tube, due to proton exchange.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Expected ¹³C NMR Data:
| Signal | Expected Chemical Shift (ppm) | Assignment |
| Ar-C | 120 - 145 | Aromatic Carbons |
| -CH₂- | ~64 | Benzylic Carbon |
| -CF₃ | ~128 (quartet) | Trifluoromethyl Carbon |
Interpretation and Causality:
-
Aromatic Carbons (Ar-C): The six carbons of the benzene ring will resonate in the aromatic region of the spectrum. Due to the substituent effects, six distinct signals are expected. The carbon attached to the -SCF₃ group and the carbon attached to the -CH₂OH group will have their chemical shifts significantly influenced by these substituents.
-
Benzylic Carbon (-CH₂-): The benzylic carbon, being attached to an electronegative oxygen atom, will be deshielded and is expected to appear around 64 ppm.
-
Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will be strongly deshielded by the three fluorine atoms and will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds.
Expected ¹⁹F NMR Data:
| Signal | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| -SCF₃ | -40 to -45 | s | Trifluoromethylthio Group |
Interpretation and Causality:
-
Trifluoromethylthio Group (-SCF₃): The three fluorine atoms of the -SCF₃ group are chemically equivalent and are expected to give a single, sharp singlet (s) in the ¹⁹F NMR spectrum. The chemical shift is characteristic of a trifluoromethyl group attached to a sulfur atom and is typically found in the range of -40 to -45 ppm relative to a standard such as CFCl₃.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrational frequencies of chemical bonds.
Expected IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Strong, Broad | O-H Stretch (Alcohol) |
| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |
| 2950 - 2850 | Medium | C-H Stretch (Aliphatic -CH₂-) |
| 1600 - 1450 | Medium to Weak | C=C Stretch (Aromatic Ring) |
| ~1300 - 1100 | Strong | C-F Stretch |
| ~1200 - 1000 | Strong | C-O Stretch (Alcohol) |
| ~800 - 700 | Strong | C-S Stretch |
Interpretation and Causality:
-
O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is a definitive indicator of the hydroxyl group of the alcohol, with the broadening resulting from intermolecular hydrogen bonding.
-
C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will be observed just below 3000 cm⁻¹.
-
C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring give rise to characteristic absorptions in the 1600-1450 cm⁻¹ region.
-
C-F Stretch: The carbon-fluorine bonds of the trifluoromethyl group will produce very strong absorption bands in the fingerprint region, typically between 1300 and 1100 cm⁻¹.
-
C-O Stretch: A strong band corresponding to the stretching vibration of the carbon-oxygen single bond of the primary alcohol is expected in the 1200-1000 cm⁻¹ range.
-
C-S Stretch: The carbon-sulfur stretching vibration is expected to be a weaker absorption in the 800-700 cm⁻¹ region.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, adherence to standardized experimental procedures is essential.
NMR Sample Preparation and Acquisition
Caption: A standardized workflow for NMR sample preparation and data acquisition.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial. The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
Transfer the solution to a clean and dry 5 mm NMR tube to a height of approximately 4-5 cm.
-
Cap the NMR tube securely to prevent solvent evaporation.
-
-
Instrumental Analysis:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. For confirmation of the hydroxyl proton, a D₂O exchange experiment can be performed.
-
Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum to singlets for each carbon.
-
Acquire the ¹⁹F NMR spectrum, which typically requires a spectrometer equipped with a fluorine probe.
-
IR Sample Preparation and Acquisition
Caption: A streamlined workflow for acquiring the IR spectrum of a liquid sample.
Methodology:
-
Sample Preparation (Neat Liquid Film):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of scratches.
-
Place one to two drops of neat this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
-
-
Instrumental Analysis:
-
Place the assembled salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty beam to account for atmospheric and instrumental contributions.
-
Acquire the spectrum of the sample.
-
The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.
-
Conclusion and Future Perspectives
As the importance of organofluorine chemistry continues to grow, the thorough spectroscopic characterization of key intermediates like this compound will be essential for advancing research and development in the pharmaceutical and materials science sectors. It is our hope that this guide will serve as a valuable resource for scientists working in these exciting and impactful fields.
References
- At present, there are no specific literature references providing a complete, tabulated set of NMR and IR data for this compound (CAS 82174-08-1). The interpretations and expected data presented in this guide are based on established principles of NMR and IR spectroscopy and data from structurally similar compounds. For general principles and spectral data of related compounds, the following resources are recommended: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. Online spectral databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem.
An In-Depth Technical Guide to 3-(Trifluoromethylthio)benzyl Alcohol for Advanced Research and Development
Abstract
This technical guide provides a comprehensive overview of 3-(Trifluoromethylthio)benzyl alcohol (CAS No. 82174-08-1), a critical fluorinated building block for researchers, medicinal chemists, and professionals in drug development. This document details the compound's physicochemical properties, including its precise molecular weight, and presents a logical framework for its synthesis, characterization, and application. The guide emphasizes the significance of the trifluoromethylthio (-SCF₃) moiety in modifying molecular properties to enhance efficacy and stability in novel chemical entities. Detailed protocols, safety considerations, and workflow diagrams are included to support practical laboratory applications.
Introduction: The Strategic Importance of Fluorinated Building Blocks
In modern medicinal chemistry and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for fine-tuning the properties of organic molecules.[1] Groups such as trifluoromethyl (-CF₃), trifluoromethoxy (-OCF₃), and trifluoromethylthio (-SCF₃) can profoundly alter a compound's lipophilicity, metabolic stability, and binding affinity.[2][3]
The trifluoromethylthio (-SCF₃) group, in particular, has garnered significant interest. It is one of the most lipophilic functional groups, a property that can substantially enhance a molecule's ability to permeate cell membranes.[4] Furthermore, its strong electron-withdrawing nature often improves metabolic stability by shielding adjacent sites from enzymatic oxidation.[4][5]
This guide focuses specifically on This compound , an important intermediate that serves as a versatile scaffold for introducing the -SCF₃ group into more complex structures. Its benzylic alcohol functionality provides a reactive handle for a wide array of subsequent chemical transformations. This document serves as a self-validating technical resource, explaining the causality behind experimental choices and providing researchers with the foundational knowledge required to effectively utilize this compound in their work.
Core Physicochemical Properties and Identification
Precise identification is the first step in any rigorous scientific endeavor. This compound is distinguished from its common structural isomers, 3-(trifluoromethoxy)benzyl alcohol and 3-(trifluoromethyl)benzyl alcohol, by the presence of a sulfur atom.[6][7] The core properties are summarized below.
| Property | Value | Source |
| IUPAC Name | [3-(Trifluoromethylsulfanyl)phenyl]methanol | [] |
| Synonyms | This compound | [] |
| CAS Number | 82174-08-1 | [] |
| Molecular Formula | C₈H₇F₃OS | [] |
| Molecular Weight | 208.2 g/mol | [] |
| InChI Key | WFTYAJMQWUPQRU-UHFFFAOYSA-N | [] |
| SMILES | C1=CC(=CC(=C1)SC(F)(F)F)CO | [] |
| Appearance | Not specified (Typically a liquid or low-melting solid) | N/A |
Table 1: Key Identifiers and Physicochemical Data for this compound.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is most commonly achieved through the selective reduction of a corresponding carbonyl compound, such as 3-(trifluoromethylthio)benzaldehyde. This approach is favored due to the high yields and the commercial availability of the starting materials.
Causality of Method Selection:
The choice of a reducing agent is critical. Sodium borohydride (NaBH₄) is an ideal choice for this transformation. It is a mild and selective reducing agent, capable of reducing aldehydes and ketones without affecting more robust functional groups. Its ease of handling and safety profile in alcoholic solvents like methanol or ethanol make it superior to more powerful and pyrophoric reagents like lithium aluminum hydride (LiAlH₄) for this specific application. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(trifluoromethylthio)benzaldehyde (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration). Cool the flask to 0°C in an ice-water bath.
-
Reduction: Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise to the stirred solution, ensuring the internal temperature remains below 10°C. Rationale: Portion-wise addition controls the exothermic reaction and prevents side reactions.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Workup and Quenching: Carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄. Reduce the volume of methanol using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3x volumes). Rationale: Ethyl acetate is a suitable solvent for extracting the moderately polar product while leaving inorganic salts in the aqueous phase.
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.
Analytical Characterization
To ensure the identity and purity of the synthesized product, a combination of spectroscopic methods is essential.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a characteristic singlet for the benzylic CH₂ protons around δ 4.7 ppm, a broad singlet for the alcohol -OH proton, and a complex multiplet pattern in the aromatic region (δ 7.4-7.6 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals include the benzylic carbon at approximately δ 64 ppm and the characteristic quartet for the -SCF₃ carbon (around δ 130 ppm) due to coupling with the three fluorine atoms.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A sharp singlet is expected around δ -43 ppm, which is highly characteristic of the -SCF₃ group. This is a definitive test to confirm the presence of the moiety.
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should confirm the molecular weight of 208.2 g/mol , showing the corresponding molecular ion peak ([M]⁺ or [M+H]⁺).
Applications in Research and Drug Development
The utility of this compound stems from its dual nature as both a carrier of the valuable -SCF₃ group and a reactive benzylic alcohol.
-
Drug Discovery: The compound is a key intermediate for synthesizing novel drug candidates. The -SCF₃ group can enhance metabolic stability and cell permeability.[5] The alcohol can be oxidized to an aldehyde for reductive amination reactions or converted to a leaving group (e.g., a halide or tosylate) for nucleophilic substitution, allowing for its incorporation into larger, more complex molecular frameworks.
-
Agrochemicals: Similar to pharmaceuticals, the introduction of the -SCF₃ moiety into pesticides or herbicides can improve their potency, stability, and pharmacokinetic profile within the target organism.[9]
-
Materials Science: The unique electronic and solvophobic properties of the -SCF₃ group make it a candidate for inclusion in specialty polymers, liquid crystals, and other advanced materials where precise tuning of surface properties or dielectric constants is required.
Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, its hazards can be inferred from structurally similar compounds such as 3-(trifluoromethyl)benzyl alcohol and 3-(trifluoromethoxy)benzyl alcohol.[6][7]
-
Hazard Identification: Assumed to be a skin and eye irritant. May cause respiratory irritation.[6][7]
-
Handling:
-
Storage:
Conclusion
This compound is a high-value chemical intermediate with significant potential in advanced chemical synthesis. Its molecular weight of 208.2 g/mol and the unique properties imparted by the trifluoromethylthio group make it a strategic tool for developing next-generation pharmaceuticals, agrochemicals, and materials. This guide provides the foundational knowledge, practical protocols, and safety considerations necessary for its effective and responsible use in a research and development setting.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 142783, 3-(Trifluoromethoxy)benzyl alcohol. Available from: [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67681, 3-(Trifluoromethyl)benzylic alcohol. Available from: [Link].
-
Xu, X. et al. (2022). Introduction of Trifluoromethylthio Group into Organic Molecules. Available from: [Link].
- Google Patents (2010). CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol.
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D'Souza, A. et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available from: [Link].
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Ningbo Inno Pharmchem Co., Ltd. (2024). Exploring 3-(Trifluoromethoxy)benzyl Alcohol: Properties and Applications. Available from: [Link].
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Ranucci, T. et al. (2018). Synthesis of N-Benzyl α-Trifluoromethylthioamide from N-Acylpyrazoles under Flow Conditions. ResearchGate. Available from: [Link].
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G., J. et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available from: [Link].
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Hovione (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link].
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Besset, T. et al. (2015). Drugs and agrochemicals containing a difluoromethylthio group. ResearchGate. Available from: [Link].
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The Advent of the Trifluoromethylthio Group: A Technical Guide to its Discovery, Synthesis, and Application
Abstract
The trifluoromethylthio (SCF3) group has emerged as a uniquely powerful substituent in modern medicinal and agricultural chemistry. Its profound impact on molecular properties, including lipophilicity, metabolic stability, and electron-withdrawing character, has made it a coveted moiety for the fine-tuning of bioactive compounds. This technical guide provides an in-depth exploration of the discovery and historical evolution of trifluoromethylthiolated compounds. We will traverse the timeline from early, hazardous reagents to the development of sophisticated, bench-stable reagents that have revolutionized the accessibility of this functional group. This guide is intended for researchers, scientists, and drug development professionals, offering not only a historical narrative but also practical, field-proven insights into the synthesis and application of these pivotal compounds.
Introduction: The Physicochemical Allure of the SCF3 Group
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design.[1][2] Among these, the trifluoromethylthio (SCF3) group stands out for its exceptional combination of properties. With a Hansch lipophilicity parameter (π) of 1.44, it is one of the most lipophilic substituents available to medicinal chemists, a feature that can significantly enhance a molecule's ability to cross cellular membranes.[3] Furthermore, the strong electron-withdrawing nature of the SCF3 group can modulate the pKa of nearby functionalities and improve the metabolic stability of a compound by shielding adjacent bonds from enzymatic degradation. These unique characteristics have driven significant research into methods for the efficient introduction of the SCF3 group into organic molecules.
A Historical Perspective: From Hazardous Gases to Bench-Stable Reagents
The journey to controllably introduce the SCF3 moiety into organic scaffolds has been one of significant chemical innovation, moving from highly reactive and dangerous reagents to the user-friendly tools available today.
The Early Days: The Era of Gaseous Reagents
The initial forays into trifluoromethylthiolation chemistry were fraught with challenges due to the nature of the available reagents. The first generation of trifluoromethylthiolating agents included highly toxic and difficult-to-handle gases such as trifluoromethanesulfenyl chloride (CF3SCl) and bis(trifluoromethyl) disulfide (CF3SSCF3). These reagents, while capable of participating in radical reactions, posed significant safety risks and required specialized handling, severely limiting their widespread adoption in academic and industrial laboratories.
A Paradigm Shift: The Dawn of Electrophilic Trifluoromethylthiolation
A watershed moment in the history of trifluoromethylthiolation arrived in 1984 with the pioneering work of Professor L. M. Yagupolskii and his team. They introduced the first effective electrophilic trifluoromethylating agents in the form of S-(trifluoromethyl)diarylsulfonium salts.[1][4][5] This discovery was a paradigm shift, as it provided a pathway to introduce the SCF3 group under milder conditions and with greater control compared to the radical methods of the past. Yagupolskii's work laid the conceptual groundwork for the design of a plethora of bench-stable and highly reactive electrophilic reagents that are now indispensable tools for synthetic chemists.[1][6]
Key Classes of Modern Trifluoromethylthiolating Reagents
The foundation laid by Yagupolskii spurred the development of several classes of electrophilic trifluoromethylthiolating reagents, each with its own unique reactivity profile and applications.
Umemoto's Reagents: The First Commercially Successful Electrophilic CF3 Source
Developed by Teruo Umemoto, these S-(trifluoromethyl)dibenzothiophenium salts became the gold standard for electrophilic trifluoromethylation for many years.[2][7][8] Their commercial availability made them widely accessible and they have been successfully employed in the trifluoromethylation of a broad range of nucleophiles, including carbanions, enolates, arenes, and heterocycles.[9] The reactivity of Umemoto's reagents can be fine-tuned by modifying the substituents on the dibenzothiophene core, leading to the development of more powerful iterations of these reagents.[7][8]
Togni's Reagents: The Rise of Hypervalent Iodine
In 2006, Antonio Togni and his research group introduced a new family of hypervalent iodine(III)-CF3 reagents.[1][10][11] These reagents are prized for their mild reaction conditions and broad substrate scope, reacting efficiently with both carbon- and heteroatom-centered nucleophiles.[10][12][13] The Togni reagents are particularly valued for their ability to trifluoromethylate substrates that are sensitive to the harsher conditions sometimes required for other reagents.
Shibata's Reagents: Innovations in Electrophilic Trifluoromethylthiolation
Norio Shibata and his team have made significant contributions to the field with the development of novel electrophilic trifluoromethylthiolating agents, including a trifluoromethanesulfonyl hypervalent iodonium ylide. These reagents have demonstrated high reactivity with a variety of nucleophiles, such as enamines, indoles, and β-keto esters.
N-(Trifluoromethylthio)saccharin and Related Reagents
The development of N-(trifluoromethylthio)imides, such as N-(trifluoromethylthio)saccharin and N-(trifluoromethylthio)phthalimide, provided another class of highly effective and easy-to-handle electrophilic trifluoromethylthiolating reagents.[14][15][16][17] These reagents are often crystalline solids with good stability, making them convenient for laboratory use. They have proven to be highly effective for the trifluoromethylthiolation of a wide array of substrates, including electron-rich heterocycles like indoles.[14][18][19]
Mechanistic Pathways in Trifluoromethylthiolation
The introduction of the SCF3 group can be achieved through several distinct mechanistic pathways, the choice of which depends on the substrate and the chosen reagent.
Electrophilic Trifluoromethylthiolation
This is the most common and versatile approach, wherein an electron-rich substrate (nucleophile) attacks the electrophilic sulfur atom of the trifluoromethylthiolating reagent. This pathway is particularly useful for the functionalization of arenes, heterocycles, and enolates.
Caption: Generalized workflow for electrophilic trifluoromethylthiolation.
Nucleophilic Trifluoromethylthiolation
In this pathway, a source of the trifluoromethylthiolate anion (SCF3⁻) is used to displace a leaving group on an electrophilic substrate. Copper(I) trifluoromethanethiolate (CuSCF3) is a commonly employed nucleophilic trifluoromethylthiolating reagent.[20] This method is particularly effective for the trifluoromethylthiolation of aryl and vinyl halides.
Caption: Generalized workflow for nucleophilic trifluoromethylthiolation.
Radical Trifluoromethylthiolation
This pathway involves the generation of the trifluoromethylthio radical (•SCF3), which can then add to unsaturated systems like alkenes and alkynes, or participate in C-H functionalization reactions. Photocatalysis has emerged as a powerful tool for the generation of the •SCF3 radical under mild conditions.[21][22][23][24]
Caption: Generalized workflow for radical trifluoromethylthiolation.
Experimental Protocols: A Practical Guide
The following protocols are provided as representative examples of common trifluoromethylthiolation reactions.
Electrophilic Trifluoromethylthiolation of Indole using N-(Trifluoromethylthio)saccharin[19]
Materials:
-
Indole
-
N-(Trifluoromethylthio)saccharin
-
Iron(III) chloride (FeCl3)
-
Diphenyl selenide (Ph2Se)
-
Dichloromethane (DCM)
Procedure:
-
To a clean, dry reaction vial, add indole (1.0 equiv), N-(trifluoromethylthio)saccharin (1.1 equiv), iron(III) chloride (2.5 mol%), and diphenyl selenide (2.5 mol%).
-
Add anhydrous dichloromethane as the solvent.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(trifluoromethylthio)indole.
Nucleophilic Trifluoromethylthiolation of an Aryl Iodide using CuSCF3
Materials:
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
Silver(I) trifluoromethanethiolate (AgSCF3)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a glovebox, to a dry Schlenk tube, add copper(I) iodide (1.2 equiv) and silver(I) trifluoromethanethiolate (1.5 equiv).
-
Add anhydrous N,N-dimethylformamide.
-
Stir the suspension at room temperature for 30 minutes to generate CuSCF3 in situ.
-
Add the aryl iodide (1.0 equiv) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Photocatalytic Radical Trifluoromethylthiolation of Styrene[22][24][25]
Materials:
-
Styrene
-
N-(Trifluoromethylthio)saccharin
-
fac-Ir(ppy)3 (photocatalyst)
-
Dimethylformamide (DMF)
-
Blue LED light source
Procedure:
-
To a reaction vial, add styrene (1.0 equiv), N-(trifluoromethylthio)saccharin (1.2 equiv), and fac-Ir(ppy)3 (1-2 mol%).
-
Add anhydrous and degassed dimethylformamide.
-
Seal the vial and place it in front of a blue LED light source.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC-MS).
-
Upon completion, remove the light source and dilute the reaction mixture with ethyl acetate.
-
Wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: A Comparative Overview of Reagents
| Reagent Class | Representative Reagent | State | Stability | Key Advantages | Key Limitations |
| Sulfonium Salts | Umemoto's Reagent | Solid | Good | Commercially available, well-studied | Can require harsh conditions, stoichiometric use |
| Hypervalent Iodine | Togni's Reagent | Solid | Good | Mild conditions, broad scope | Can be expensive |
| N-Thioimides | N-(Trifluoromethylthio)saccharin | Solid | Excellent | Easy to handle, highly reactive | Byproduct removal can be an issue |
| Nucleophilic | CuSCF3 | Solid | Moderate | Effective for aryl/vinyl halides | Air and moisture sensitive, often prepared in situ |
Conclusion and Future Outlook
The field of trifluoromethylthiolation has undergone a remarkable transformation, evolving from a niche area of chemistry fraught with hazardous reagents to a robust and indispensable tool for modern organic synthesis. The development of stable, electrophilic reagents has been a key driver of this progress, enabling the late-stage functionalization of complex molecules and accelerating drug discovery programs. Future research in this area will likely focus on the development of catalytic and asymmetric trifluoromethylthiolation methods, which will provide enantiomerically pure SCF3-containing compounds with potentially enhanced biological activity.[25][26][27][28] The continued innovation in reagent design and reaction methodology will undoubtedly solidify the importance of the trifluoromethylthio group in the development of new therapeutics and agrochemicals for years to come.
References
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Straathof, N. J. W., Cramer, S. E., Hessel, V., & Noël, T. (2016). Practical photocatalytic trifluoromethylation and hydrotrifluoromethylation of styrenes in batch and flow. Angewandte Chemie International Edition, 55(50), 15549-15553. [Link]
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Togni, A. (2025). Togni Reagent: A Hypervalent Iodine Based Electrophilic Trifluoromethylation Reagent. Synlett. [Link]
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Zhu, J., Xu, C., Xu, C., & Shen, Q. (2017). Preparation of N-Trifluoromethylthiosaccharin: A Shelf-Stable Electrophilic Reagent for Trifluoromethylthiolation. Organic Syntheses, 94, 374-388. [Link]
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Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry, 131(6), 635-649. [Link]
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Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. oipub.org. [Link]
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Umemoto, T., Zhang, B., Zhu, T., Zhou, X., & Soloshonok, V. A. (2017). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry, 82(15), 8035-8046. [Link]
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Zhu, J., Xu, C., Xu, C., & Shen, Q. (2017). Preparation of N-Trifluoromethylthiosaccharin: A Shelf-Stable Electrophilic Reagent for Trifluoromethylthiolation. Organic Syntheses. [Link]
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Song, L., & Li, Z. (2026). Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Derivatives. Organic Letters. [Link]
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Pitre, S. P., McTiernan, C. D., Ismaili, H., & Scaiano, J. C. (2016). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. ACS Catalysis, 6(10), 6764-6768. [Link]
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Wang, X., & Zhu, J. (2016). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 12, 2235-2240. [Link]
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Noël, T. (2025). Practical Photocatalytic Trifluoromethylation and Hydrotrifluoromethylation of Styrenes in Batch and Flow. Angewandte Chemie. [Link]
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Besset, T., & Noël, T. (2018). Hydrotrifluoromethylation of Styrene and Phenylacetylene Derivatives under Visible-Light Photoredox Conditions. Molecules, 23(8), 1989. [Link]
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Wang, F., Zhu, D., Wang, Z., Yang, Y., & Li, X. (2016). Catalytic asymmetric trifluoromethylthiolation via enantioselective[10][29]-sigmatropic rearrangement of sulfonium ylides. Nature Communications, 7(1), 1-8. [Link]
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Zhang, C. (2014). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry, 12(35), 6580-6589. [Link]
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Macé, Y., Pradet, C., Popkin, M., Blazejewski, J. C., & Magnier, E. (2022). Mechanistical insight into 'electrophilic' trifluoromethylation with S-(trifluoromethyl)dibenzothiophenium salts. Tetrahedron Letters, 105, 153939. [Link]
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Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650-682. [Link]
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Umemoto, T. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Beilstein Journal of Organic Chemistry, 18, 844-857. [Link]
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Organic Chemistry Portal. (n.d.). Allylic trifluoromethane synthesis by trifluoromethylation. Retrieved from [Link]
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Magnier, E., & Blazejewski, J. C. (2011). Copper-Mediated Trifluoromethylation of Heteroaromatic Compounds by Trifluoromethyl Sulfonium Salts. Angewandte Chemie International Edition, 50(7), 1649-1652. [Link]
-
Han, J., & Shibata, N. (2018). Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews, 118(7), PR1-PR2. [Link]
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Hammond, G. B., & Xu, B. (2025). Structure-Reactivity Relationship (SAR) of Trifluoromethanesulfenates: Discovery of An Electrophilic Trifluoromethylthiolating Reagent. The Journal of Organic Chemistry. [Link]
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Chachignon, H., Kondrashov, E. V., & Cahard, D. (2017). Asymmetric construction of chiral carbon centers featuring the SCF3 motif: direct trifluoromethylthiolation versus building block approach. Fluorine Notes, 113, 5-6. [Link]
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Li, H. (2025). Umemoto's Reagent. Synlett. [Link]
-
Oriental Journal of Chemistry. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(4), 1757-1768. [Link]
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Sodeoka, M. (2019). Metal-Free Direct Trifluoromethylthiolation of Aromatic Compounds Using Triptycenyl Sulfide Catalyst. Organic Letters, 21(15), 6039-6043. [Link]
-
Engle, K. M. (2020). Iridium-Catalyzed Enantioselective Propargylic C–H Trifluoromethylthiolation and Related Processes. Journal of the American Chemical Society, 142(40), 16938-16943. [Link]
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Mayr, H., & Ofial, A. R. (2018). Exploration of the Synthetic Potential of Electrophilic Trifluoromethylthiolating and Difluoromethylthiolating Reagents. Angewandte Chemie International Edition, 57(39), 12822-12833. [Link]
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Yagupolskii, L. M., Fedyuk, D. V., Petko, K. I., Troitskaya, V. I., Rudyk, V. I., & Rudyuk, V. V. (2000). Copper‐Mediated N‐Trifluoromethylation of O‐Benzoylhydroxylamines. European Journal of Organic Chemistry, 2000(18), 3127-3130. [Link]
-
Ritter, T. (2019). Aryl Sulfonium Salts for Site‐Selective Late‐Stage Trifluoromethylation. Angewandte Chemie International Edition, 58(42), 14615-14619. [Link]
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Ma, J.-A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry. [Link]
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Wang, C. (2022). Trifluoromethylsulfonyl pyridinium salt for trifluoromethythiolation of indoles. Tetrahedron Letters, 109, 154101. [Link]
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Shen, Q. (2017). Preparation of N-Trifluoromethylthiosaccharin: A Shelf-Stable Electrophilic Reagent for Trifluoromethylthiolation. Organic Syntheses. [Link]
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Yagupol'skii, L. M., Kondratenko, N. V., & Timofeeva, G. N. (1984). Fluoro(trifluoromethyl)aryl- and (trifluoromethyl)diarylsulfonium salts. Zhurnal Organicheskoi Khimii, 20(1), 115-118. [Link]
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MacMillan, D. W. C. (2010). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 107(49), 20614-20619. [Link]
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Gouverneur, V. (2025). Recent advances in trifluoromethylthiolation using nucleophilic trifluoromethylthiolating reagents. Beilstein Journal of Organic Chemistry. [Link]
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A Strategic Guide to Unlocking the Potential of 3-(Trifluoromethylthio)benzyl Alcohol in Chemical Innovation
Authored for Researchers, Scientists, and Drug Development Professionals
This document serves as a technical guide for exploring the untapped research potential of 3-(Trifluoromethylthio)benzyl alcohol. As a Senior Application Scientist, the aim is not merely to present facts, but to provide a strategic framework for inquiry, grounded in established chemical principles and forward-looking applications. We will delve into the core attributes of this molecule and outline tangible research trajectories in medicinal chemistry, agrochemicals, and materials science.
Foundational Understanding: The Significance of the Trifluoromethylthio Moiety
The trifluoromethylthio (-SCF3) group is a privileged functional group in modern chemical design, distinct from its more common trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) counterparts. Its inclusion in a molecular scaffold imparts a unique combination of properties that are highly desirable for modulating biological and material characteristics:
-
Exceptional Lipophilicity: The -SCF3 group is one of the most lipophilic substituents used in medicinal chemistry. This property can significantly enhance a molecule's ability to cross cellular membranes, a critical factor for bioavailability and target engagement.
-
Metabolic Stability: The sulfur-carbon bond in the -SCF3 group is robust and generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles and longer in-vivo half-lives of drug candidates.[1]
-
Electron-Withdrawing Nature: The potent electron-withdrawing character of the -SCF3 group can modulate the electronics of an aromatic ring, influencing the pKa of nearby functional groups and affecting ligand-receptor binding interactions.
-
Stereoelectronic Uniqueness: Unlike the linear C-O-C bond of the methoxy group, the C-S-C linkage is bent. This, combined with the size and polarizability of the sulfur atom, allows for unique and specific interactions within a protein binding pocket, potentially leading to enhanced selectivity.
This compound provides a strategically valuable entry point for incorporating this high-impact functional group. The primary alcohol serves as a versatile synthetic handle for a multitude of chemical transformations.
Core Compound Profile & Synthetic Strategy
A reliable and scalable synthesis is the bedrock of any research program. While multiple routes to aryl-SCF3 compounds exist, a practical approach for this compound is outlined below.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 82174-08-1 | BOC Sciences[] |
| Molecular Formula | C8H7F3OS | BOC Sciences[] |
| Molecular Weight | 208.20 g/mol | Calculated |
| IUPAC Name | [3-(trifluoromethylsulfanyl)phenyl]methanol | BOC Sciences[] |
| Appearance | Likely a colorless to pale yellow liquid | Analogy to similar compounds |
Recommended Synthetic Protocol: Nucleophilic Trifluoromethylthiolation
The direct trifluoromethylthiolation of an appropriate precursor is often the most efficient route. This protocol details a common method.
Protocol 1: Synthesis via Diazotization and Reaction with a Trifluoromethylthiolating Agent
Rationale: This two-step, one-pot procedure from 3-aminobenzyl alcohol is often efficient for small to medium-scale synthesis. The diazotization of the aniline provides a reactive intermediate that can be readily trapped by a trifluoromethylthiol source.
Materials:
-
3-Aminobenzyl alcohol
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl) or other strong acid
-
Potassium trifluoromethylthiolate (KSCF3) or similar nucleophilic source
-
Copper(I) catalyst (e.g., CuI)
-
Anhydrous, degassed solvent (e.g., Acetonitrile)
-
Standard glassware for organic synthesis under an inert atmosphere
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve 3-aminobenzyl alcohol (1.0 eq) in a suitable aqueous acid solution (e.g., 2 M HCl) at 0 °C in a three-neck flask equipped with a thermometer and a dropping funnel.
-
Slowly add a solution of NaNO2 (1.1 eq) in water dropwise, maintaining the internal temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes. The reaction's progress can be monitored by testing for the absence of starting amine with starch-iodide paper.
-
-
Trifluoromethylthiolation:
-
In a separate flask under an inert atmosphere (Argon or Nitrogen), prepare a suspension of KSCF3 (1.5 eq) and CuI (0.2 eq) in anhydrous, degassed acetonitrile.
-
Cool this suspension to 0 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the KSCF3 suspension via a cannula or dropping funnel. Vigorous nitrogen evolution will be observed.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor completion by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Extract the aqueous phase with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Self-Validation: The identity and purity of the final product must be confirmed by 1H NMR, 13C NMR, 19F NMR, and mass spectrometry. The presence of a singlet corresponding to the benzylic CH2 and a quartet in the 19F NMR spectrum are key diagnostic signals.
Proposed Research Trajectories
The versatility of the benzyl alcohol moiety allows for its incorporation into a wide range of molecular architectures. The following sections outline high-potential research areas.
Medicinal Chemistry: A Scaffold for Novel Therapeutics
The physicochemical properties of the -SCF3 group make it a compelling substituent for enhancing drug-like properties.[3]
Scientific Premise: Many kinase inhibitors possess an aromatic core that interacts with the hinge region of the ATP-binding pocket. The 3-(trifluoromethylthio)phenyl group can serve as this core, with the -SCF3 group positioned to probe deep, lipophilic pockets, potentially increasing potency and selectivity. The benzyl alcohol provides a convenient point for derivatization to introduce other pharmacophoric elements.
Experimental Workflow:
Caption: Workflow for the synthesis and evaluation of kinase inhibitors.
Scientific Premise: Benzyl alcohols and their derivatives are known to possess antimicrobial properties.[4] The high lipophilicity of the 3-(trifluoromethylthio)benzyl moiety could enhance the disruption of bacterial cell membranes or improve penetration to intracellular targets.
Proposed Experiments:
-
Esterification Series: Synthesize a series of esters from this compound with various aliphatic and aromatic carboxylic acids to modulate lipophilicity and steric bulk.
-
Minimum Inhibitory Concentration (MIC) Assays: Screen the synthesized library against a panel of clinically relevant bacteria (e.g., S. aureus, E. coli, P. aeruginosa) and fungi (e.g., C. albicans) to determine their antimicrobial potency.
Advanced Agrochemicals
Scientific Premise: The principles of medicinal chemistry, particularly the enhancement of metabolic stability and membrane permeability, are directly applicable to the design of next-generation pesticides and herbicides.[5]
Proposed Research:
-
Herbicide Development: Synthesize ethers or esters linking the 3-(trifluoromethylthio)benzyl moiety to known herbicidal pharmacophores (e.g., phenoxyacetic acids). The goal is to create pro-herbicides with enhanced uptake through the waxy cuticle of leaves.
-
Insecticide Development: Use the alcohol as a building block for creating novel pyrethroid-like esters. The -SCF3 group could enhance the neurotoxic potency by altering binding interactions with insect sodium channels.
Polymer and Materials Science
Scientific Premise: The incorporation of fluorinated groups is a proven strategy for creating materials with unique properties, such as low dielectric constants, high thermal stability, and hydrophobicity.[5]
Experimental Workflow for Novel Monomer Synthesis and Polymerization:
Caption: Synthesis and characterization of a novel fluorinated polymer.
Concluding Remarks for the Modern Researcher
This compound is not merely a catalog chemical; it is a launchpad for innovation. Its strategic value lies in the convergence of a high-impact functional group with a versatile synthetic handle. The research avenues outlined herein—from kinase inhibitors to advanced polymers—represent logical, high-probability pathways for discovery. By applying the systematic workflows and robust synthetic protocols described, research teams can efficiently explore the chemical space around this promising building block, paving the way for the next generation of pharmaceuticals, agrochemicals, and advanced materials.
References
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Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 3-(Trifluoromethylthio)benzyl Alcohol
Introduction: The Strategic Importance of the Trifluoromethylthio Moiety
3-(Trifluoromethylthio)benzyl alcohol is a critical fluorinated building block in modern synthetic chemistry.[1][] The trifluoromethylthio (-SCF₃) group imparts a unique combination of lipophilicity, metabolic stability, and electronic properties to molecules, making it a highly sought-after moiety in the design of novel pharmaceuticals and agrochemicals.[1][3] The ability to transform the benzylic alcohol functionality into a diverse array of other functional groups allows researchers to readily incorporate this valuable scaffold into complex molecular architectures.
This guide provides detailed protocols and expert insights into the most common and synthetically useful transformations of this compound. The focus is not merely on the procedural steps but on the underlying chemical principles and the rationale for selecting specific reagents and conditions to maximize yield and purity.
Controlled Oxidation to 3-(Trifluoromethylthio)benzaldehyde
The selective oxidation of a primary alcohol to an aldehyde is a cornerstone transformation in organic synthesis. The resulting aldehyde is a versatile intermediate for reactions such as reductive amination, Wittig reactions, and further oxidation to a carboxylic acid. The primary challenge in this synthesis is preventing over-oxidation to the corresponding carboxylic acid.[4] Therefore, the choice of a mild and selective oxidizing agent is paramount.[4][5]
Protocol 1.1: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine (TEA). It is highly effective for converting primary alcohols to aldehydes with minimal over-oxidation because the reaction is typically run at very low temperatures (-78 °C).[4]
Table 1: Reagents for Swern Oxidation
| Reagent | Molar Eq. | Purpose |
| Oxalyl Chloride | 1.5 | Activates DMSO |
| Dimethyl Sulfoxide (DMSO) | 2.2 | Oxidant |
| This compound | 1.0 | Substrate |
| Triethylamine (TEA) | 5.0 | Base (Quencher) |
| Dichloromethane (DCM), anhydrous | - | Solvent |
Step-by-Step Protocol:
-
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon) equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Add anhydrous dichloromethane (DCM) to the flask, followed by dimethyl sulfoxide (DMSO).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride dropwise via the dropping funnel, ensuring the internal temperature does not rise above -60 °C.[4] Stir for 30 minutes.
-
Dissolve this compound in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture, again maintaining the temperature below -60 °C.[4]
-
Stir the mixture for 45 minutes at -78 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]
-
Slowly add triethylamine (TEA) dropwise. A thick white precipitate will form.[4]
-
After the addition is complete, stir for another 30 minutes at -78 °C, then allow the reaction to warm slowly to room temperature.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-(Trifluoromethylthio)benzaldehyde.
-
Purify the product via silica gel column chromatography.
Caption: Swern Oxidation Workflow.
Synthesis of 3-(Trifluoromethylthio)benzyl Ethers via Williamson Etherification
The conversion of the benzyl alcohol to a benzyl ether is a common strategy for protecting the hydroxyl group or for introducing specific alkyl or aryl moieties to build more complex molecules. The Williamson ether synthesis is a robust and widely used method for this purpose. It involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Protocol 2.1: Williamson Ether Synthesis with Sodium Hydride
This protocol uses sodium hydride (NaH) as a strong base to deprotonate the alcohol, followed by reaction with an alkyl halide (e.g., methyl iodide or ethyl bromide).
Table 2: Reagents for Williamson Ether Synthesis
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Substrate |
| Sodium Hydride (NaH, 60% in mineral oil) | 1.2 | Base |
| Alkyl Halide (e.g., CH₃I) | 1.2 | Electrophile |
| Tetrahydrofuran (THF), anhydrous | - | Solvent |
Step-by-Step Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous THF and add it dropwise to the NaH suspension. Hydrogen gas will evolve.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkyl halide (e.g., methyl iodide) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's completion by TLC.
-
Carefully quench the reaction by slowly adding water at 0 °C to destroy any unreacted NaH.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting ether by silica gel chromatography.
Caption: Williamson Ether Synthesis Workflow.
Synthesis of 3-(Trifluoromethylthio)benzyl Esters
Esterification is a fundamental reaction that converts alcohols into esters, which are prevalent in pharmaceuticals, fragrances, and as protecting groups.[6] The Fischer esterification, involving the reaction of an alcohol with a carboxylic acid under acidic catalysis, is a classic and effective method.[7]
Protocol 3.1: Fischer Esterification
This protocol describes the synthesis of benzyl acetate derivatives. The reaction is an equilibrium process, and often, removing water or using one reagent in excess can drive the reaction to completion.
Table 3: Reagents for Fischer Esterification
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Substrate |
| Carboxylic Acid (e.g., Acetic Acid) | 2.0 - 5.0 | Substrate/Solvent |
| Sulfuric Acid (H₂SO₄), concentrated | Catalytic | Acid Catalyst |
| Toluene (optional, for azeotropic removal of water) | - | Solvent |
Step-by-Step Protocol:
-
Combine this compound and an excess of the carboxylic acid (e.g., acetic acid) in a round-bottom flask.[8]
-
If the carboxylic acid is a solid, dissolve the reactants in a solvent like toluene. A Dean-Stark apparatus can be attached to the condenser to remove water azeotropically and drive the equilibrium.
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.
-
Heat the mixture to reflux and stir for several hours (4-12 h). Monitor the reaction by TLC until the starting alcohol is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and carefully pour it into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the layers and wash the organic layer with water and then brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude ester product by vacuum distillation or silica gel chromatography.
Caption: Fischer Esterification Workflow.
Conversion to 3-(Trifluoromethylthio)benzyl Halides
Converting the benzyl alcohol to a benzyl halide (chloride or bromide) transforms it into a highly reactive electrophile, ideal for subsequent nucleophilic substitution reactions to form C-C, C-O, C-N, and C-S bonds. Thionyl chloride (SOCl₂) is a common and effective reagent for synthesizing benzyl chlorides.[9]
Protocol 4.1: Synthesis of Benzyl Chloride with Thionyl Chloride
This reaction proceeds via a chlorosulfite intermediate, which then undergoes an intramolecular Sₙi reaction or an Sₙ2 reaction by chloride to yield the product, along with gaseous byproducts (SO₂ and HCl), which helps drive the reaction to completion.
Table 4: Reagents for Chlorination
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Substrate |
| Thionyl Chloride (SOCl₂) | 1.2 - 1.5 | Chlorinating Agent |
| Dichloromethane (DCM) or Toluene, anhydrous | - | Solvent |
| Pyridine or DMF (optional) | Catalytic | Catalyst |
Step-by-Step Protocol:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gas), dissolve this compound in an anhydrous solvent like DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride dropwise to the stirred solution.[9] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[9]
-
After the addition, allow the mixture to warm to room temperature and then gently heat to reflux for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the organic layer with a saturated NaHCO₃ solution (to remove any remaining acid) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting 3-(Trifluoromethylthio)benzyl chloride is often used directly in the next step without further purification. If necessary, it can be purified by vacuum distillation.
Caption: Benzyl Chloride Synthesis Workflow.
References
- BenchChem Technical Support. (n.d.). Preventing over-oxidation during 3-(Trifluoromethyl)benzaldehyde synthesis. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). Unlocking Innovation with 3-(Trifluoromethyl)benzyl Alcohol: Key Synthesis Applications.
- BOC Sciences. (n.d.). CAS 82174-08-1 this compound.
- Exploring 3-(Trifluoromethoxy)benzyl Alcohol: Properties and Applications. (n.d.).
- University of Oregon. (n.d.). Selective Oxidation of Benzyl Alcohol to Benzaldehyde.
- Supporting Information. (n.d.).
- Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. The Journal of Organic Chemistry, 52(12), 2559–2562.
- Mochalov, S. S., Fedotov, A. N., Trofimova, E. V., & Zefirov, N. S. (2015). Hydrochloric acid as an efficient catalyst for intermolecular condensation of alcohols. A simple and highly efficient synthesis of unsymmetrical ethers from benzylic alcohols and alkanols. Russian Journal of Organic Chemistry, 51(9), 1345–1349.
- Sun, L., Guo, Y., Peng, G., & Li, C. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis, 2008(21), 3487-3488. DOI: 10.1055/s-0028-1083184.
- It's Dr. Dan. (2023, September 20). How to Make Esters through Esterification | Examples Explained! [Video]. YouTube.
- Wang, Z., et al. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Science Advances, 4(10), eaat7790. DOI: 10.1126/sciadv.
- ACS Catalysis. (2025, February 25). Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. PubMed.
Sources
- 1. nbinno.com [nbinno.com]
- 3. innospk.com [innospk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 6. Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Application Notes and Protocols: Selective Oxidation of 3-(Trifluoromethylthio)benzyl alcohol to 3-(Trifluoromethylthio)benzaldehyde
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal to the construction of complex molecules in the pharmaceutical and agrochemical industries. 3-(Trifluoromethylthio)benzaldehyde is a valuable synthetic intermediate, with the trifluoromethylthio (SCF₃) group imparting unique properties such as high lipophilicity and metabolic stability to target molecules.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the selective oxidation of 3-(trifluoromethylthio)benzyl alcohol to its corresponding aldehyde. We will explore various oxidation methodologies, delve into the mechanistic underpinnings of these reactions, and provide validated, step-by-step protocols to ensure reproducible and high-yielding syntheses. A primary challenge in this transformation is preventing over-oxidation to the carboxylic acid, a common side reaction with many oxidizing agents.[2]
Mechanistic Considerations and Reagent Selection
The trifluoromethylthio group is a strong electron-withdrawing group, which can influence the reactivity of the benzyl alcohol. However, it is generally stable under a variety of oxidative conditions. The primary consideration for this synthesis is the selection of a mild and selective oxidizing agent that can efficiently convert the primary alcohol to the aldehyde without significant formation of the corresponding carboxylic acid.
Several classes of reagents are suitable for this transformation. Below is a comparative overview of some of the most effective methods.
Table 1: Comparison of Common Oxidation Methods for Primary Alcohols
| Oxidation Method | Reagent(s) | Typical Conditions | Advantages | Disadvantages |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Anhydrous CH₂Cl₂, -78 °C to RT | High yields, mild conditions, wide functional group tolerance.[3] | Requires low temperatures, produces volatile and odorous byproducts (dimethyl sulfide), requires strictly anhydrous conditions.[3][4] |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane | CH₂Cl₂, Room Temperature | Mild conditions, fast reaction times, high yields, broad functional group compatibility.[5][6][7] | Reagent is shock-sensitive, can be expensive, byproduct removal can be challenging.[8] |
| TEMPO-Catalyzed Oxidation | TEMPO (catalyst), NaOCl (stoichiometric oxidant) | Biphasic (e.g., CH₂Cl₂/H₂O), 0 °C to RT | Catalytic use of TEMPO, inexpensive primary oxidant, environmentally benign.[4] | Can be sensitive to pH, potential for halogenation of the aldehyde product.[4] |
Experimental Protocols
Protocol 1: Swern Oxidation of this compound
This protocol is a widely used and highly reliable method for the selective oxidation of primary alcohols.[3] The reaction proceeds through the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination to yield the aldehyde.[9]
Workflow Diagram
Caption: Workflow for the Swern Oxidation of this compound.
Step-by-Step Protocol
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a stirred solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM under an inert atmosphere (nitrogen or argon), cooled to -78 °C (a dry ice/acetone bath), slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM.
-
Stir the mixture at -78 °C for 15-30 minutes.
-
Add a solution of this compound (1.0 equivalent) in a small amount of anhydrous DCM dropwise, ensuring the internal temperature remains below -60 °C.[2]
-
Stir the reaction mixture for 30-45 minutes at -78 °C.[2]
-
Add triethylamine (5.0 equivalents) dropwise, again maintaining the temperature below -60 °C. A thick white precipitate will form.[2]
-
After the addition is complete, stir the mixture at -78 °C for another 30 minutes, then allow it to slowly warm to room temperature.[2]
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 3-(trifluoromethylthio)benzaldehyde.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of this compound
The Dess-Martin periodinane oxidation is a very mild and efficient method for converting primary alcohols to aldehydes.[5][6] It is particularly useful for sensitive substrates.
Chemical Transformation Diagram
Caption: Oxidation of this compound using DMP.
Step-by-Step Protocol
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) in DCM at room temperature, add Dess-Martin Periodinane (1.2 equivalents).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 3: TEMPO-Catalyzed Oxidation of this compound
This method offers a "greener" alternative, using a catalytic amount of TEMPO and a stoichiometric amount of a less hazardous oxidant like sodium hypochlorite.[4]
Step-by-Step Protocol
Materials:
-
This compound
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)
-
Potassium carbonate (K₂CO₃)
-
Isocyanuric acid
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a mixture of this compound (1.0 equivalent), K₂CO₃ (2.0 equivalents), and isocyanuric acid (0.1 equivalents) in ethyl acetate, add TEMPO (0.03 equivalents).[10]
-
Cool the mixture to 0-10 °C.[10]
-
Slowly add a 12% NaOCl solution (1.2 equivalents) while maintaining the temperature between 0 and 10 °C.[10]
-
Stir the mixture until the reaction is complete (monitor by TLC).[10]
-
Extract the reaction mixture with ethyl acetate.[10]
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired aldehyde.[10]
Product Characterization and Purity Assessment
The purity of the synthesized 3-(trifluoromethylthio)benzaldehyde should be assessed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are essential for confirming the structure of the product. The disappearance of the benzylic CH₂ signal and the appearance of a new aldehyde CHO signal in the ¹H NMR spectrum are indicative of a successful reaction.
-
Infrared (IR) Spectroscopy: The appearance of a strong carbonyl (C=O) stretch around 1700 cm⁻¹ and the disappearance of the broad O-H stretch from the starting alcohol confirm the oxidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and confirm its molecular weight.
Troubleshooting and Optimization
Issue: Significant formation of 3-(trifluoromethylthio)benzoic acid (over-oxidation).
Solutions:
-
Reduce Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
Lower Reaction Temperature: For more reactive systems, performing the oxidation at a lower temperature can minimize over-oxidation.[2]
-
Choice of Oxidant: Ensure a mild oxidizing agent is used. Stronger oxidants like potassium permanganate or chromic acid should be avoided.[2]
Issue: Low conversion of the starting material.
Solutions:
-
Check Reagent Quality: Ensure that the oxidizing agent is fresh and active. DMP, for instance, can decompose upon prolonged storage.
-
Anhydrous Conditions: For Swern oxidations, ensure that all glassware is flame-dried and solvents are rigorously dried, as water will quench the reactive intermediates.
-
Increase Reagent Stoichiometry: A slight excess of the oxidizing agent may be necessary to drive the reaction to completion.
Issue: Difficult purification.
Solutions:
-
Aqueous Workup: For DMP oxidations, a thorough aqueous workup with NaHCO₃ and Na₂S₂O₃ is crucial to remove the iodine-containing byproducts.[8]
-
Column Chromatography: Careful selection of the eluent system for column chromatography is essential for separating the product from any remaining starting material and byproducts.
Storage and Handling of 3-(Trifluoromethylthio)benzaldehyde
Aldehydes, particularly those without α-hydrogens like 3-(trifluoromethylthio)benzaldehyde, can be susceptible to autoxidation and the Cannizzaro reaction.[11]
-
Storage: Store the purified aldehyde under an inert atmosphere (nitrogen or argon) at low temperatures (refrigeration is recommended) and protected from light.[11]
-
Handling: Avoid exposure to air and basic conditions.[11] If the aldehyde is to be stored for an extended period, the addition of a radical inhibitor like BHT may be considered.
References
-
Chemistry Hall. (2021, March 31). The Swern Oxidation: Mechanism and Features. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Swern oxidation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]
-
YouTube. (2025, November 21). Dess-Martin-Periodinane oxidation. Retrieved from [Link]
-
YouTube. (2022, March 1). Alcohols to Aldehydes, Part 2: Oxidations with Catalytic TEMPO and Related Aminoxyl Radicals. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Enhancing Properties of Molecules through 4-(Trifluoromethylthio)phenol. Retrieved from [Link]
-
Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, March 24). Dess–Martin oxidation work up. Retrieved from [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Swern oxidation - Wikipedia [en.wikipedia.org]
- 10. 3-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Etherification of 3-(Trifluoromethylthio)benzyl Alcohol
Introduction: The Strategic Importance of the 3-(Trifluoromethylthio)benzyl Moiety in Modern Drug Discovery
For the discerning researcher in medicinal chemistry and drug development, the incorporation of fluorine-containing functional groups is a well-established strategy to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. The trifluoromethylthio (SCF₃) group, in particular, offers a unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character, making it a valuable substituent in the design of novel therapeutics.[1] The 3-(Trifluoromethylthio)benzyl alcohol is a key building block that allows for the introduction of this important pharmacophore. Its subsequent etherification provides access to a diverse range of molecules with potential applications in various therapeutic areas.
This comprehensive guide provides detailed application notes and protocols for the most common and effective methods for the etherification of this compound. We will delve into the mechanistic underpinnings of each reaction, offering insights into how the electronic properties of the trifluoromethylthio substituent influence the choice of reagents and reaction conditions.
Understanding the Reactivity of this compound
The trifluoromethylthio (SCF₃) group at the meta-position of the benzyl alcohol is a potent electron-withdrawing group.[2] This electronic feature is paramount in determining the optimal conditions for etherification. The electron-withdrawing nature of the SCF₃ group destabilizes the formation of a positive charge on the benzylic carbon. Consequently, reaction pathways that proceed through a carbocation intermediate, such as traditional acid-catalyzed etherification, will be disfavored and may require more forcing conditions. Conversely, reactions that rely on the nucleophilicity of the alcohol's oxygen, like the Williamson ether synthesis, can be effectively employed, provided a sufficiently strong base is used to deprotonate the alcohol.
I. The Williamson Ether Synthesis: A Robust and Versatile Approach
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an Sₙ2 reaction between an alkoxide and an alkyl halide.[3] For a primary alcohol like this compound, this method is highly effective. The key to success lies in the quantitative deprotonation of the alcohol to form the corresponding alkoxide. Given the electron-withdrawing nature of the 3-SCF₃ group, which slightly increases the acidity of the benzylic proton compared to unsubstituted benzyl alcohol, a strong base is recommended to ensure complete formation of the nucleophile.
Mechanistic Rationale
The reaction proceeds in two discrete steps. First, a strong base deprotonates the this compound to form the more nucleophilic alkoxide. This alkoxide then attacks the primary or secondary alkyl halide in a classic Sₙ2 fashion, leading to the formation of the desired ether and a salt byproduct.
Williamson Ether Synthesis Mechanism
Experimental Protocol: Synthesis of a Generic 3-(Trifluoromethylthio)benzyl Ether
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add this compound (1.0 eq).
-
Dissolve the alcohol in anhydrous THF (approximately 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the resulting alkoxide solution back to 0 °C.
-
Add the alkyl halide (1.1 eq) dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base is required for complete deprotonation of the alcohol, which is slightly acidified by the electron-withdrawing 3-SCF₃ group. |
| Solvent | Anhydrous THF or DMF | Aprotic, polar solvents are ideal for Sₙ2 reactions as they solvate the cation of the alkoxide without hydrogen bonding to the nucleophile. |
| Temperature | 0 °C to Room Temperature | Allows for controlled deprotonation and subsequent Sₙ2 reaction. Gentle heating may be required for less reactive alkyl halides. |
| Alkyl Halide | Primary > Secondary | The reaction proceeds via an Sₙ2 mechanism, which is sensitive to steric hindrance. Primary alkyl halides are optimal.[3] |
II. The Mitsunobu Reaction: Mild Conditions and Stereochemical Inversion
The Mitsunobu reaction is a powerful tool for the formation of ethers from alcohols under mild, neutral conditions.[4] It employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4] This method is particularly advantageous when working with sensitive substrates that cannot tolerate the strongly basic or acidic conditions of other etherification methods. For the etherification of this compound, the Mitsunobu reaction offers a reliable alternative, especially when coupling with another alcohol or a phenol.
Mechanistic Rationale
The reaction is initiated by the formation of a betaine intermediate from the reaction of triphenylphosphine and the azodicarboxylate. This betaine then deprotonates the nucleophile (in this case, the alcohol that will form the other part of the ether). The resulting alkoxide attacks the phosphorus of the betaine, which has been activated by the this compound. Finally, the deprotonated nucleophile displaces the activated benzylic alcohol in an Sₙ2 fashion, leading to the desired ether with inversion of configuration at the benzylic carbon (though this is not relevant for an achiral starting material).
Simplified Mitsunobu Reaction Pathway
Experimental Protocol: Mitsunobu Etherification with a Phenolic Nucleophile
Materials:
-
This compound
-
Phenol or another alcohol (nucleophile)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), the phenolic or alcoholic nucleophile (1.2 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF (approximately 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD (1.5 eq) dropwise to the stirred solution. The reaction is often exothermic.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for 2-16 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product will contain triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Purify by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Phosphine | Triphenylphosphine (PPh₃) | The standard and most common phosphine for the Mitsunobu reaction. |
| Azodicarboxylate | DIAD or DEAD | DIAD is often preferred over DEAD as its hydrazine byproduct is more easily removed by chromatography. |
| Solvent | Anhydrous THF | Aprotic and capable of dissolving all reactants. |
| Temperature | 0 °C to Room Temperature | The initial addition is performed at 0 °C to control the exothermic reaction. The reaction is then typically allowed to proceed at room temperature. |
| Nucleophile | pKa < 15 | The Mitsunobu reaction works best with nucleophiles that are relatively acidic. Most phenols and primary/secondary alcohols are suitable.[4] |
III. Acid-Catalyzed Etherification: A More Challenging Route
Acid-catalyzed dehydration of benzyl alcohols can be a straightforward method for the synthesis of symmetrical dibenzyl ethers.[5] However, for benzyl alcohols bearing strong electron-withdrawing groups, such as the 3-SCF₃ substituent, this method is less efficient.[2][6] The reaction proceeds through a benzylic carbocation intermediate, which is destabilized by the electron-withdrawing nature of the trifluoromethylthio group. Consequently, harsher reaction conditions (stronger acids, higher temperatures) may be required, which can lead to undesired side reactions. This method is generally not recommended for the synthesis of unsymmetrical ethers from two different alcohols due to the formation of a mixture of products.
Mechanistic Rationale
The reaction is initiated by the protonation of the benzylic alcohol by a strong acid, forming a good leaving group (water). Subsequent departure of water generates a benzylic carbocation. This carbocation is then attacked by a second molecule of the alcohol to form a protonated ether, which is then deprotonated to yield the final product. The rate-determining step is typically the formation of the carbocation.
Acid-Catalyzed Etherification Mechanism
Protocol Considerations for Symmetrical Ether Synthesis
While less ideal, if this method is to be attempted for the synthesis of bis(3-(trifluoromethylthio)benzyl) ether, the following should be considered:
-
Acid Catalyst: A strong acid such as sulfuric acid (H₂SO₄) or a Lewis acid like iron(III) chloride (FeCl₃) would be necessary.[6]
-
Temperature: Elevated temperatures will likely be required to overcome the high activation energy for carbocation formation.
-
Solvent: A non-nucleophilic, high-boiling solvent may be beneficial.
-
Side Reactions: Dehydration to form a styrenic species and polymerization are potential side reactions under harsh acidic conditions.
Given the challenges, this method is generally the least preferred for the etherification of this compound.
Comparative Summary of Etherification Methods
| Method | Advantages | Disadvantages | Suitability for 3-(CF₃S)benzyl alcohol |
| Williamson Ether Synthesis | - High yields- Versatile for various alkyl groups- Well-established and reliable | - Requires strong base- Sensitive to steric hindrance on the alkyl halide | Excellent: The most reliable and versatile method for this substrate. |
| Mitsunobu Reaction | - Mild, neutral conditions- Good for sensitive substrates- Stereochemical inversion (if applicable) | - Stoichiometric amounts of reagents- Byproducts can be difficult to remove | Very Good: An excellent alternative, especially for base-sensitive substrates or when coupling with other alcohols/phenols. |
| Acid-Catalyzed Etherification | - Simple procedure for symmetrical ethers- Inexpensive reagents | - Harsh conditions required for electron-poor substrates- Prone to side reactions- Not suitable for unsymmetrical ethers | Poor: Not recommended due to the deactivating effect of the 3-SCF₃ group. |
Conclusion
The etherification of this compound is a key transformation for the synthesis of novel compounds in drug discovery. A thorough understanding of the electronic impact of the 3-SCF₃ substituent is crucial for selecting the appropriate synthetic methodology. The Williamson ether synthesis stands out as the most robust and versatile method, while the Mitsunobu reaction provides a mild and effective alternative. Acid-catalyzed methods, however, are generally not suitable for this electron-deficient substrate. By following the detailed protocols and considering the mechanistic insights provided in this guide, researchers can confidently and efficiently synthesize a wide array of 3-(trifluoromethylthio)benzyl ethers to advance their research and development programs.
References
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D. S. Tehrani, F. Z. Fard, F. S. Fard, S. M. Vahdat. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega2023 , 8 (47), 44558-44570. [Link]
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Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
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Pearson. Show how you would use the Williamson ether synthesis to prepare... [Link]
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Chemistry Stack Exchange. Effect of chloromethyl substituent vs methyl substituent on yields of nitration. [Link]
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Wang Lab. A survey of Hammett substituent constants and resonance and field parameters. [Link]
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Application Notes and Protocols for the Esterification of 3-(Trifluoromethylthio)benzyl Alcohol
Introduction: The Strategic Importance of the Trifluoromethylthio Moiety in Ester Synthesis
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethylthio (-SCF₃) group, in particular, has garnered significant attention for its unique electronic properties and high lipophilicity, which can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3][4] The esterification of 3-(trifluoromethylthio)benzyl alcohol provides a versatile platform for introducing this valuable moiety into a diverse range of molecular scaffolds. The resulting esters are key intermediates in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
This comprehensive guide provides detailed protocols and expert insights into the most effective methods for the esterification of this compound. We will delve into the mechanistic underpinnings of each reaction, offering a robust framework for researchers to select and optimize the most suitable protocol for their specific synthetic goals.
Core Principles and General Considerations
The esterification of this compound can be approached through several well-established synthetic strategies. The choice of method will depend on factors such as the nature of the carboxylic acid, the desired scale of the reaction, and the presence of other functional groups in the reactants.
Key Considerations:
-
Substrate Reactivity: this compound is a primary benzylic alcohol. The electron-withdrawing nature of the trifluoromethylthio group may slightly influence the nucleophilicity of the alcohol, but it is generally considered a reactive substrate for esterification.
-
Reagent Selection: The choice of coupling partners (carboxylic acids, acyl chlorides, or anhydrides) and activating agents is critical for achieving high yields and purity.
-
Reaction Conditions: Optimization of solvent, temperature, and reaction time is essential for maximizing conversion and minimizing side reactions.
-
Safety Precautions: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Steglich Esterification - Mild and Versatile
The Steglich esterification is a powerful method for forming esters under mild, neutral conditions, making it particularly suitable for substrates with sensitive functional groups.[5][6][7] The reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][7]
Mechanism of Action
The reaction proceeds through the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol, facilitated by the acyl-transfer catalyst DMAP, to yield the desired ester and a urea byproduct.[5]
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Application Notes and Protocols for the Nucleophilic Substitution of the Hydroxyl Group
Abstract
The hydroxyl group of an alcohol is a cornerstone of organic synthesis, yet its direct participation in nucleophilic substitution reactions is hindered by its inherent nature as a poor leaving group. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the effective nucleophilic substitution of hydroxyl groups. We will delve into the fundamental principles of hydroxyl group activation and explore a range of field-proven methodologies, from classical acid-catalyzed conversions to milder, more selective modern techniques. Each protocol is presented with an emphasis on the underlying mechanistic principles, ensuring not only procedural accuracy but also a deeper understanding of the reaction dynamics for troubleshooting and optimization.
The Challenge: Why the Hydroxyl Group is a Poor Leaving Group
The direct displacement of a hydroxyl group (-OH) by a nucleophile is energetically unfavorable. The leaving group in such a hypothetical reaction would be the hydroxide ion (HO⁻), which is a strong base.[1][2] Stable molecules are weak bases, and good leaving groups are correspondingly weak bases.[1] Therefore, to facilitate nucleophilic substitution, the hydroxyl group must first be converted into a better leaving group.[1][3][4] This process is known as "activation." The subsequent substitution can proceed via either an SN1 or SN2 mechanism, depending on the substrate and reaction conditions.[5][6][7]
Method 1: Activation by Protonation with Strong Acids
One of the most fundamental methods for activating an alcohol is protonation under strongly acidic conditions.[1][5] The acid protonates the lone pair of electrons on the hydroxyl oxygen, transforming the leaving group from hydroxide (HO⁻) into a neutral water molecule (H₂O). Water is an excellent leaving group because it is a stable, weak base.[1][5][8] This method is commonly employed for the synthesis of alkyl halides from alcohols using hydrohalic acids (HCl, HBr, HI).
Mechanism & Causality:
The reaction mechanism is highly dependent on the structure of the alcohol.[6][7][9]
-
Tertiary and Secondary Alcohols (SN1 Pathway): These alcohols react via an SN1 mechanism because they can form relatively stable carbocation intermediates.[6][7][10] The protonated alcohol dissociates to form a carbocation and water. The carbocation is then attacked by the halide nucleophile. A significant drawback of this pathway is the potential for carbocation rearrangements to form a more stable carbocation, which can lead to a mixture of products.[8][9][10]
-
Primary Alcohols (SN2 Pathway): Primary alcohols react via an SN2 mechanism as primary carbocations are highly unstable.[5][7][11] The incoming halide nucleophile attacks the carbon atom and displaces the water molecule in a single, concerted step.[2]
Caption: SN1 mechanism for alcohol substitution.
Protocol 1.1: Synthesis of tert-Butyl Chloride from tert-Butyl Alcohol
This protocol describes the SN1 reaction of a tertiary alcohol with hydrochloric acid.[12]
Materials:
-
tert-Butyl alcohol
-
Concentrated hydrochloric acid (HCl), cold
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, distillation apparatus, ice bath
Procedure:
-
Reaction Setup: In a separatory funnel, combine 10 mL of tert-butyl alcohol with 20 mL of cold, concentrated HCl.
-
Reaction: Swirl the mixture gently. Do not stopper and shake vigorously at first due to pressure buildup. Periodically vent the funnel. After initial mixing, stopper the funnel and shake for 15-20 minutes, venting frequently.
-
Phase Separation: Allow the layers to separate. The upper layer is the crude tert-butyl chloride.[12]
-
Work-up:
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer with 15 mL of cold water to remove the bulk of the acid.
-
Wash the organic layer with 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent frequently as CO₂ gas will be evolved.
-
Wash the organic layer again with 15 mL of water.
-
-
Drying: Transfer the crude product to a clean, dry Erlenmeyer flask and dry over anhydrous calcium chloride or sodium sulfate.
-
Purification: Decant the dried liquid into a distillation apparatus and distill the product. Collect the fraction boiling at 49-52 °C.[12]
Table 1: Reactivity of Alcohols with Hydrogen Halides [6]
| Alcohol Type | Reactivity Order | Predominant Mechanism | Notes |
| Tertiary | 3° > 2° > 1° > Methyl | SN1 | Fast reaction; prone to rearrangements for secondary alcohols. |
| Secondary | 3° > 2° > 1° > Methyl | SN1 / SN2 | Slower than tertiary; rearrangements are common. |
| Primary | 3° > 2° > 1° > Methyl | SN2 | Slowest; requires heating. ZnCl₂ catalyst often needed for HCl.[8] |
| Reagent | HI > HBr > HCl >> HF | Reactivity correlates with acid strength and nucleophilicity of the halide. |
Method 2: Conversion to Sulfonate Esters (Tosylates/Mesylates)
A highly reliable and versatile two-step method involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate.[1][11] These are excellent leaving groups because their negative charge is delocalized through resonance, making them very weak bases.[1] This method avoids the harsh acidic conditions of the previous method and prevents rearrangements.[2]
Mechanism & Causality:
-
Step 1: Formation of the Sulfonate Ester. The alcohol reacts with a sulfonyl chloride (p-toluenesulfonyl chloride, TsCl, or methanesulfonyl chloride, MsCl) in the presence of a non-nucleophilic base, typically pyridine or triethylamine (TEA).[13][14][15] The base neutralizes the HCl byproduct and can also act as a nucleophilic catalyst. Importantly, this step proceeds with retention of configuration at the alcohol's stereocenter because the C-O bond is not broken.[2]
-
Step 2: Nucleophilic Substitution. The resulting sulfonate ester is then treated with a nucleophile, which displaces the sulfonate group via an SN2 reaction. This step proceeds with inversion of configuration at the stereocenter.
Caption: Two-step substitution via a sulfonate ester.
Protocol 2.1: General Procedure for the Mesylation of a Primary or Secondary Alcohol
This protocol is adapted from standard laboratory procedures for creating mesylate intermediates.[13][16][17]
Materials:
-
Alcohol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
Deionized water, Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer, ice bath, separatory funnel
Procedure:
-
Reaction Setup: Dissolve the alcohol (1.0 eq.) in anhydrous DCM (approx. 0.2 M solution) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reagents: Add triethylamine (1.5 eq.) to the stirred solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq.).[13] Maintain the temperature at 0 °C. For less reactive alcohols, the reaction may be allowed to warm to room temperature.[13]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash successively with cold 1 M HCl, saturated NaHCO₃ solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate. The product is often pure enough for the next step without further purification.[16]
Method 3: Reagents for Direct Halogenation
For converting primary and secondary alcohols directly to alkyl halides under milder conditions than HX acids, thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are highly effective reagents.[6][18] These reactions typically proceed with inversion of configuration, consistent with an SN2 mechanism.[7][19]
Mechanism & Causality (SOCl₂): The alcohol first attacks the thionyl chloride to form an intermediate chlorosulfite ester. In the presence of a base like pyridine, the chloride ion generated attacks from the backside, displacing the leaving group (which decomposes to SO₂ gas and another chloride ion). The use of pyridine ensures a clean SN2 inversion.[19] The evolution of gaseous byproducts (SO₂ and HCl) helps drive the reaction to completion.[6]
Caption: Reaction of an alcohol with thionyl chloride.
Protocol 3.1: Synthesis of an Alkyl Chloride using Thionyl Chloride
Safety Note: Thionyl chloride is toxic and corrosive. It reacts violently with water to release HCl gas. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.[20][21]
Materials:
-
Primary or secondary alcohol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, but recommended for SN2)
-
Anhydrous diethyl ether or DCM
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried flask equipped with a reflux condenser and a drying tube, dissolve the alcohol (1.0 eq.) in anhydrous diethyl ether.
-
Cooling: Cool the solution in an ice bath.
-
Addition of SOCl₂: Slowly add thionyl chloride (1.1 - 1.5 eq.) to the cooled solution. If using pyridine, it can be added beforehand (1.1 eq.).
-
Reaction: After the addition is complete, the mixture can be stirred at room temperature or gently refluxed until the evolution of gases ceases.
-
Work-up:
-
Cool the reaction mixture and pour it slowly over crushed ice to decompose any excess SOCl₂.
-
Transfer to a separatory funnel, separate the layers, and wash the organic layer with cold water, followed by dilute NaHCO₃ solution, and finally brine.
-
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by distillation. The resulting alkyl chloride can be further purified by fractional distillation.
Table 2: Comparison of Halogenating Agents
| Reagent | Product | Substrate Scope | Mechanism (1°/2°) | Key Features |
| SOCl₂ | R-Cl | 1°, 2° Alcohols | SN2 (with pyridine) | Gaseous byproducts simplify purification.[6][22] |
| PBr₃ | R-Br | 1°, 2° Alcohols | SN2 | Good for making alkyl bromides; avoids rearrangements.[19] |
| Appel Reaction | R-Cl, R-Br | 1°, 2° Alcohols | SN2 | Mild conditions; uses PPh₃ and CX₄.[23][24][25] |
Method 4: The Mitsunobu and Appel Reactions
For substrates that are sensitive to the conditions of the previously described methods, the Mitsunobu and Appel reactions offer exceptionally mild alternatives for activating and substituting hydroxyl groups.
The Mitsunobu Reaction
The Mitsunobu reaction converts primary and secondary alcohols into a wide variety of functional groups, including esters, ethers, and azides, with complete inversion of stereochemistry.[18][26][27] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[26][28]
Mechanism & Causality: The reaction proceeds through the formation of an alkoxyphosphonium salt. PPh₃ attacks the azodicarboxylate, which then deprotonates the nucleophile (e.g., a carboxylic acid). The resulting alcohol attacks the activated phosphonium species, forming the key alkoxyphosphonium intermediate. This intermediate is then displaced by the conjugate base of the acidic nucleophile in a classic SN2 fashion, resulting in inversion of configuration.[26] The driving force is the formation of the very stable triphenylphosphine oxide (TPPO) byproduct.[28]
Protocol 4.1: General Procedure for a Mitsunobu Reaction
This protocol is a generalized procedure for the esterification of a secondary alcohol with inversion of configuration.[26][28][29]
Materials:
-
Secondary alcohol (1.0 eq.)
-
Carboxylic acid (1.5 eq.)
-
Triphenylphosphine (PPh₃) (1.5 eq.)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq.)
-
Anhydrous tetrahydrofuran (THF)
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the alcohol, carboxylic acid, and triphenylphosphine in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of DIAD/DEAD: Slowly add the DIAD or DEAD dropwise to the stirred solution.[26][28] The order of addition can be critical; for some substrates, pre-forming the betaine by adding DEAD to PPh₃ first may yield better results.[26]
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-8 hours or until TLC analysis indicates the consumption of the starting alcohol.[28] The formation of a white precipitate (TPPO) is often an indicator of reaction progress.[28]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
The major challenge is removing the triphenylphosphine oxide and hydrazine byproducts. This is typically achieved by column chromatography. Alternatively, precipitating the TPPO from a nonpolar solvent like ether can be effective.[28]
-
The Appel Reaction
The Appel reaction is a mild method for converting primary and secondary alcohols into alkyl chlorides and bromides using triphenylphosphine and a carbon tetrahalide (CCl₄ or CBr₄).[24][25] Like the Mitsunobu reaction, it proceeds via an SN2 mechanism, leading to inversion of configuration.[23][30]
Mechanism & Causality: The reaction begins with the activation of PPh₃ by the carbon tetrahalide to form a phosphonium salt. The alcohol then attacks this species to form an alkoxyphosphonium salt. The halide ion, generated in the initial step, then acts as the nucleophile, displacing the triphenylphosphine oxide leaving group in an SN2 manner.[25]
Protocol 4.2: General Procedure for the Appel Reaction (Bromination)
This protocol describes the conversion of a primary alcohol to an alkyl bromide.[23][31]
Materials:
-
Primary alcohol (1.0 eq.)
-
Triphenylphosphine (PPh₃) (1.5 eq.)
-
Carbon tetrabromide (CBr₄) (1.5 eq.)
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve the alcohol and triphenylphosphine in anhydrous DCM in a flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C.
-
Addition of CBr₄: Add a solution of CBr₄ in DCM dropwise to the stirred mixture.
-
Reaction: After the addition, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated triphenylphosphine oxide.
-
Wash the filtrate with water and brine.
-
-
Purification: Dry the organic layer, concentrate it, and purify the crude alkyl bromide by column chromatography or distillation.
Conclusion
The activation of hydroxyl groups for nucleophilic substitution is a fundamental and enabling transformation in organic synthesis. The choice of method depends critically on the substrate's structure, the desired nucleophile, and the presence of other functional groups. While classical acid-catalyzed methods are effective for simple, robust substrates, modern reagents and named reactions like sulfonate ester formation, the use of SOCl₂/PBr₃, and the Mitsunobu and Appel reactions provide a powerful toolkit for performing these substitutions with high chemo- and stereoselectivity under mild conditions. A thorough understanding of the mechanisms behind these protocols is paramount for successful application, optimization, and the rational design of complex synthetic routes in research and drug development.
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- 30. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 31. arkat-usa.org [arkat-usa.org]
The Strategic Integration of 3-(Trifluoromethylthio)benzyl Alcohol in Modern Drug Discovery: A Guide for Researchers
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone of medicinal chemistry. Among these, the trifluoromethylthio (-SCF3) group offers a unique constellation of properties that can profoundly enhance the therapeutic potential of small molecules. This guide provides an in-depth exploration of 3-(Trifluoromethylthio)benzyl alcohol as a key building block in the synthesis of novel drug candidates. We will delve into the rationale behind its use, provide detailed protocols for its application in lead generation and optimization, and offer insights into the evaluation of its derivatives.
The Trifluoromethylthio Group: A Game-Changer in Medicinal Chemistry
The trifluoromethylthio group is prized for its distinct physicochemical characteristics that address several key challenges in drug development.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[2] The -SCF3 group's ability to modulate these properties makes this compound a highly attractive starting material for creating drug candidates with improved pharmacokinetic and pharmacodynamic profiles.
From Building Block to Bioactive Candidate: A Synthetic Overview
This compound serves as a versatile scaffold for the synthesis of a diverse range of bioactive molecules. Its primary alcohol functionality allows for straightforward chemical modifications, such as oxidation to the corresponding aldehyde or conversion to a leaving group for nucleophilic substitution, opening avenues to a wide array of chemical structures.[3]
Application Notes and Protocols
This section provides a detailed guide for researchers on how to utilize this compound in a drug discovery workflow, from the synthesis of a hypothetical inhibitor to its preclinical evaluation.
I. Synthesis of a Representative Kinase Inhibitor: "SCF3-Kin-Inhib"
Protein kinases are a major class of drug targets, particularly in oncology.[4][] Here, we outline the synthesis of a hypothetical kinase inhibitor, "SCF3-Kin-Inhib," using this compound as a starting material. This example illustrates a common synthetic strategy in medicinal chemistry.
Workflow for the Synthesis of SCF3-Kin-Inhib
Caption: Synthetic workflow for the hypothetical kinase inhibitor "SCF3-Kin-Inhib".
Protocol 1: Synthesis of SCF3-Kin-Inhib
-
Oxidation of this compound:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Add Dess-Martin periodinane (1.1 eq) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the organic layer, dry over sodium sulfate, and concentrate under reduced pressure to yield 3-(Trifluoromethylthio)benzaldehyde.
-
-
Reductive Amination:
-
Dissolve 3-(Trifluoromethylthio)benzaldehyde (1.0 eq) and a suitable heterocyclic amine (1.1 eq) in methanol.
-
Add sodium cyanoborohydride (1.5 eq) and a catalytic amount of acetic acid.
-
Stir at room temperature overnight.
-
Quench the reaction with water and extract with ethyl acetate.
-
Purify the crude product by column chromatography to obtain the intermediate amine.
-
-
Amide Coupling:
-
Dissolve the intermediate amine (1.0 eq) and a selected carboxylic acid derivative (1.1 eq) in dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir at room temperature for 12-24 hours.
-
Extract the final product, SCF3-Kin-Inhib, and purify by preparative HPLC.
-
II. In Vitro Evaluation of SCF3-Kin-Inhib
Once synthesized, the inhibitory activity of SCF3-Kin-Inhib against its target kinase needs to be determined. An in vitro kinase inhibition assay is a standard method for this purpose.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol is adaptable for various kinases and utilizes a luminescence-based readout that measures ATP consumption.
Materials:
-
Purified recombinant target kinase
-
Kinase substrate peptide
-
ATP
-
SCF3-Kin-Inhib (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96-well plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of SCF3-Kin-Inhib in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, substrate, and SCF3-Kin-Inhib at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for 1 hour.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the luminescence-based kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Table 1: Hypothetical Kinase Inhibition Data for SCF3-Kin-Inhib
| Kinase Target | SCF3-Kin-Inhib IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| Target Kinase A | 50 | 10 |
| Off-Target Kinase B | >10,000 | 25 |
| Off-Target Kinase C | 1,500 | 15 |
III. Cell-Based Assays for Biological Activity
To assess the effect of SCF3-Kin-Inhib on cancer cells, cell-based assays are crucial. A cell viability assay, such as the MTT assay, is a fundamental first step.
Workflow for a Cell-Based Viability Assay
Caption: Workflow for determining the effect of SCF3-Kin-Inhib on cancer cell viability.
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase in a 96-well plate at a density of 5,000 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of SCF3-Kin-Inhib. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (the concentration required to inhibit cell growth by 50%).
IV. In Vivo Efficacy Studies
Promising compounds from in vitro and cell-based assays are advanced to in vivo studies to assess their efficacy and safety in a living organism. A common model for cancer drug discovery is the mouse xenograft model.
Protocol 4: Mouse Xenograft Model for Efficacy Assessment
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer SCF3-Kin-Inhib (e.g., by oral gavage or intraperitoneal injection) and a vehicle control daily for a specified period (e.g., 21 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth in the treated group to the control group to determine the anti-tumor efficacy.
Conclusion
This compound is a valuable and versatile building block in drug discovery. Its unique properties, conferred by the trifluoromethylthio group, provide medicinal chemists with a powerful tool to design novel therapeutics with enhanced pharmacological profiles. The protocols outlined in this guide offer a comprehensive framework for the synthesis, in vitro evaluation, cell-based characterization, and in vivo testing of drug candidates derived from this promising starting material. By understanding and applying these methodologies, researchers can effectively leverage the potential of this compound to accelerate the development of next-generation medicines.
References
- Enamine. (n.d.). Trifluoromethylthio (SCF3) Compounds. Retrieved from [https://enamine.net/building-blocks/focused-libraries/trifluoromethylthio-scf3-compounds]
- TargetMol. (n.d.). FDA-Approved Kinase Inhibitor Library. Retrieved from [https://www.targetmol.com/libraries/fda-approved-kinase-inhibitor-library]
-
Blue Ridge Institute for Medical Research. (2024, January 11). Properties of FDA-approved small molecule protein kinase inhibitors. Retrieved from [Link]
Sources
Application Note: The Strategic Integration of 3-(Trifluoromethylthio)benzyl Alcohol in the Synthesis of Advanced Agrochemicals
Abstract
This document provides a comprehensive technical guide for researchers and synthetic chemists on the application of 3-(Trifluoromethylthio)benzyl alcohol as a pivotal intermediate in the synthesis of next-generation agrochemicals. We will explore the unique physicochemical properties imparted by the trifluoromethylthio (-SCF₃) moiety and detail validated protocols for its incorporation into larger, biologically active molecules. The focus is on the causality behind experimental design, ensuring robust and reproducible synthetic outcomes.
Introduction: The Rise of Fluorinated Moieties in Agrochemical Design
The continuous demand for more effective, selective, and environmentally benign crop protection agents has driven synthetic chemists to explore novel molecular scaffolds. The strategic introduction of fluorine-containing functional groups has become a cornerstone of modern agrochemical design.[1][2] The trifluoromethylthio (-SCF₃) group, in particular, offers a unique combination of properties that can dramatically enhance the performance of a bioactive molecule.[3][4]
This compound emerges as a critical building block, providing a versatile platform to introduce the -SCF₃ group, linked by a benzyl spacer, into a variety of agrochemical classes, including insecticides, fungicides, and herbicides.[5] This application note serves as a practical guide to leveraging this intermediate, focusing on key synthetic transformations and the rationale underpinning these methodologies.
Physicochemical Characteristics of the Core Intermediate
Understanding the fundamental properties of this compound is essential for its effective use in synthesis, from reaction setup to purification.
| Property | Value | Source |
| CAS Number | 82174-08-1 | [6] |
| Molecular Formula | C₈H₇F₃OS | [] |
| Molecular Weight | 208.2 g/mol | [] |
| Appearance | Liquid | N/A |
| Boiling Point | 194.6 ± 40.0 °C (Predicted) | [6] |
| Density | 1.38 ± 0.1 g/cm³ (Predicted) | [6] |
| pKa | 14.02 ± 0.10 (Predicted) | [6] |
| MDL Number | MFCD00236341 | [6] |
The -SCF₃ Advantage: Rationale for Use in Agrochemicals
The trifluoromethylthio group is not merely a structural component; it is a functional modulator of a molecule's biological and physical properties. Its incorporation is a deliberate strategy to optimize a candidate agrochemical.
Key advantages include:
-
Enhanced Lipophilicity: The -SCF₃ group significantly increases the lipophilicity of a molecule. This property is crucial for improving its ability to penetrate the waxy cuticles of plants or the chitinous exoskeletons of insects, thereby increasing bioavailability at the target site.[3]
-
Metabolic Stability: The carbon-sulfur bond in the -SCF₃ group is strong and the fluorine atoms shield it from enzymatic degradation. This leads to increased metabolic stability, prolonging the active life of the pesticide and potentially reducing the required application rates.[3]
-
Potent Electron-Withdrawing Nature: As a strong electron-withdrawing group, the -SCF₃ moiety can modulate the electronic properties of the entire molecule. This can enhance binding affinity to target enzymes or receptors, a key determinant of biological efficacy.[3]
Caption: Logical flow of the benefits conferred by the -SCF₃ group.
Core Synthetic Applications & Protocols
This compound is a versatile precursor primarily utilized through reactions involving its hydroxyl group. The two most common and impactful transformations are esterification, to form pyrethroid-type insecticides, and etherification, to create active ingredients with a benzyl ether linkage.
Application I: Synthesis of Pyrethroid-like Esters via Esterification
The benzyl ester linkage is a hallmark of many highly effective pyrethroid insecticides.[8] this compound serves as the alcohol component in these structures. The protocol below details a robust, two-step process involving an initial conversion to the more reactive benzyl chloride intermediate.
Caption: Workflow for the synthesis of pyrethroid-like esters.
Protocol 4.1.1: Synthesis of 3-(Trifluoromethylthio)benzyl chloride
-
Rationale: The conversion of the primary alcohol to a benzyl chloride creates a superior leaving group (Cl⁻ vs. OH⁻), significantly enhancing its reactivity towards nucleophilic attack by the carboxylate in the subsequent esterification step. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and easily removed. Toluene is chosen as a non-protic solvent to prevent unwanted side reactions.
-
Methodology:
-
Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous toluene (approx. 5 mL per 1 g of alcohol).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30 minutes. Caution: The reaction is exothermic and releases HCl gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to 60 °C and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude oil, 3-(Trifluoromethylthio)benzyl chloride, is often used directly in the next step without further purification.
-
Protocol 4.1.2: Esterification with an Acid Chloride
-
Rationale: This is a classic Schotten-Baumann type reaction. An acid chloride (e.g., permethric acid chloride) is used as a highly activated form of the carboxylic acid.[9] A tertiary amine base, such as triethylamine or pyridine, is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Methodology:
-
Setup: In a separate dry flask under nitrogen, dissolve the acid chloride (e.g., 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane-1-carbonyl chloride) (1.0 eq) in anhydrous toluene.
-
Reactant Addition: To this solution, add a solution of the crude 3-(Trifluoromethylthio)benzyl chloride (1.05 eq) in toluene, followed by the dropwise addition of triethylamine (1.5 eq) at 0 °C.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor for the disappearance of the acid chloride by TLC.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure ester.
-
Application II: Synthesis of Benzyl Ethers
The benzyl ether linkage is another common motif in agrochemicals. This can be achieved via a Williamson ether synthesis, where the alkoxide of a phenol or another alcohol displaces the chloride from the 3-(Trifluoromethylthio)benzyl chloride intermediate.
Caption: Workflow for Williamson ether synthesis.
Protocol 4.2.1: Williamson Ether Synthesis
-
Rationale: This protocol relies on generating a potent nucleophile (the alkoxide) by deprotonating an alcohol or phenol with a strong, non-nucleophilic base like sodium hydride (NaH). The resulting alkoxide then attacks the electrophilic benzylic carbon of 3-(Trifluoromethylthio)benzyl chloride in an Sₙ2 reaction. A polar aprotic solvent like DMF or THF is used to solvate the cation and facilitate the reaction.
-
Methodology:
-
Alkoxide Formation: To a solution of the desired phenol or alcohol (1.0 eq) in anhydrous DMF under nitrogen, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Stir the mixture at room temperature for 1 hour until hydrogen evolution ceases.
-
Chloride Addition: Add a solution of 3-(Trifluoromethylthio)benzyl chloride (1.1 eq) in DMF dropwise to the alkoxide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate (3x). Combine the organic layers and wash with water and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the desired benzyl ether.
-
Conclusion
This compound is a high-value intermediate for the synthesis of sophisticated agrochemicals. Its utility stems from the potent combination of the metabolically robust, lipophilic -SCF₃ group and the synthetically versatile benzyl alcohol functionality. The protocols detailed herein for esterification and etherification provide a validated framework for chemists to reliably incorporate this key structural motif, enabling the development of novel and more efficacious crop protection solutions.
References
- Vertex AI Search. (2026). Exploring 3-(Trifluoromethoxy)benzyl Alcohol: Properties and Applications.
- Vertex AI Search. (2026). Unlocking Innovation with 3-(Trifluoromethyl)benzyl Alcohol: Key Synthesis Applications.
- Li, Z., et al. (2021).
- Ni, C., & Hu, J. (2019). Drugs and agrochemicals containing a difluoromethylthio group.
-
ResearchGate. (n.d.). Pharmaceutical and agrochemical products containing the trifluoromethylthio moiety. Retrieved from [Link]
- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
-
PubChem. (n.d.). 3-(trifluoromethyl)benzyl alcohol. Retrieved from [Link]
-
MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
- Wei, Y., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry.
- Google Patents. (n.d.). CN101643390B - Preparation method of m-trifluoromethyl-benzyl-alcohol.
-
Google Patents. (n.d.). EP 3492448 B1 - 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD. Retrieved from [Link]
- Inoue, M., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry.
-
ResearchGate. (n.d.). Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. Retrieved from [Link]
-
Quick Company. (n.d.). Process For Manufacturing Transfluthrin. Retrieved from [Link]
- Google Patents. (n.d.). US4808746A - Preparation of trifluoromethylbenzonitrile from trifluoromethylbenzaldehyde.
- Google Patents. (n.d.). EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride.
-
Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]
- Kim, J., et al. (2018). Synthesis and herbicidal activity of 3-substituted toxoflavin analogs. Journal of Pesticide Science.
-
Journal of Pesticide Science. (n.d.). Synthesis and Insecticidal Activity of Some Pyrethroids. Retrieved from [Link]
-
CONICET Digital. (n.d.). Green Synthesis of Potential Antifungal Agents: 2-Benzyl Substituted Thiobenzoazoles. Retrieved from [Link]
-
Figshare. (2017). Green Synthesis of Potential Antifungal Agents: 2‑Benzyl Substituted Thiobenzoazoles. Retrieved from [Link]
- Google Patents. (n.d.). FUNGICIDAL COMPOSITIONS - Patent 3240415.
-
ResearchGate. (n.d.). Synthesis of N-Benzyl α-Trifluoromethylthioamide from N-Acylpyrazoles under Flow Conditions. Retrieved from [Link]
-
AgriBusiness Global. (2023). Benzyl Alcohol Receives Crop Tolerance Exemption for Use in Crop Protection Formulations. Retrieved from [Link]
- Ohno, N. (2010). Discovery and development of pyrethroid insecticides. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences.
- Google Patents. (n.d.). WO2015107540A2 - Insecticide compound and the compositions thereof.
-
CORE. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Retrieved from [Link]
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Application Notes & Protocols: 3-(Trifluoromethylthio)benzyl Alcohol Derivatives as a Novel Protecting Group for Alcohols
Introduction: Expanding the Orthogonal Protecting Group Landscape
In the intricate art of multi-step organic synthesis, particularly within drug development and complex molecule synthesis, the strategic use of protecting groups is paramount. These temporary modifications of functional groups prevent unwanted side reactions, thereby ensuring high yields and chemoselectivity. Benzyl ethers are a cornerstone of hydroxyl group protection due to their general stability and multiple deprotection pathways.[1][2] However, the nuanced requirements of modern synthetic challenges demand a broader palette of protecting groups with distinct electronic properties and orthogonal removal conditions.
This guide introduces the 3-(trifluoromethylthio)benzyl (TFMSBn) group as a novel protecting group for alcohols. Derived from 3-(trifluoromethylthio)benzyl alcohol or its corresponding bromide, the TFMSBn group is characterized by the strongly electron-withdrawing nature of the trifluoromethylthio (-SCF₃) moiety. This feature is anticipated to impart unique stability and reactivity profiles compared to conventional benzyl (Bn) or p-methoxybenzyl (PMB) ethers, potentially offering enhanced stability under acidic conditions and orthogonal deprotection strategies.
The trifluoromethylthio group is recognized for its high lipophilicity and metabolic stability, making it a valuable substituent in medicinal chemistry.[3][4] Its incorporation into a protecting group framework presents an intriguing opportunity for chemists navigating complex synthetic routes. This document provides a theoretical framework and proposed protocols for the application of the TFMSBn protecting group, based on established principles of physical organic chemistry and analogous protecting group strategies.
Physicochemical Properties and Rationale for Use
The defining characteristic of the 3-(trifluoromethylthio)benzyl group is its electronic-withdrawing nature, a consequence of the combined inductive effects of the sulfur atom and the three fluorine atoms. This property is expected to influence the reactivity of the corresponding TFMSBn ether in several key ways:
-
Increased Acid Stability: The electron-withdrawing -SCF₃ group will decrease the electron density at the benzylic carbon and the ether oxygen. This deactivation is predicted to render the TFMSBn ether more stable to acidic conditions that might cleave more electron-rich ethers like PMB or even standard benzyl ethers.
-
Resistance to Standard Oxidative Cleavage: The deprotection of benzyl ethers via oxidative cleavage, for instance with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is facilitated by electron-donating substituents that stabilize the intermediate benzylic cation formed upon hydride abstraction.[1][5] Consequently, the electron-deficient nature of the TFMSBn group is expected to make this deprotection pathway more challenging, potentially requiring more forcing conditions or alternative oxidative systems.[6][7]
-
Suitability for Reductive Cleavage: Standard reductive cleavage methods, such as catalytic hydrogenolysis (H₂/Pd-C), are generally effective for benzyl ethers regardless of the electronic nature of the aromatic substituents and are expected to be a reliable method for TFMSBn deprotection.[1][8]
-
Potential for Lewis Acid-Mediated Deprotection: Strong Lewis acids are known to effect the cleavage of benzyl ethers and may serve as a viable deprotection strategy for the robust TFMSBn group.[9][10]
These predicted properties suggest that the TFMSBn group could be a valuable addition to the synthetic chemist's toolbox, particularly in scenarios requiring a robust, acid-stable protecting group that can be removed under specific reductive or strongly acidic/oxidative conditions.
Data Summary: Predicted Stability Profile
The following table summarizes the anticipated stability of the 3-(trifluoromethylthio)benzyl ether (R-OTFMSBn) under various conditions, in comparison to the standard benzyl (Bn) and p-methoxybenzyl (PMB) protecting groups.
| Condition | Reagent(s) | R-OPMB | R-OBn | R-OTFMSBn (Predicted) | References |
| Acidic | 1 M HCl, aq. THF | Labile | Stable | Highly Stable | [1] |
| Trifluoroacetic acid (TFA) | Labile | Stable | Highly Stable | [1] | |
| Basic | 1 M NaOH, aq. THF | Stable | Stable | Stable | [11] |
| NaH, DMF | Stable | Stable | Stable | [12][13] | |
| Reductive | H₂, Pd/C | Labile | Labile | Labile | [1][8] |
| Na, liq. NH₃ | Labile | Labile | Labile | [1] | |
| Oxidative | DDQ, CH₂Cl₂/H₂O | Labile | Slow/Requires Forcing Conditions | Resistant/Requires Forcing Conditions | [5][6][14] |
| Ceric Ammonium Nitrate (CAN) | Labile | Resistant | Resistant | [14] | |
| Nucleophilic | n-BuLi | Stable | Stable | Stable | [11] |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with 3-(Trifluoromethylthio)benzyl Bromide
This protocol describes a general procedure for the protection of a primary alcohol using a Williamson ether synthesis. 3-(Trifluoromethylthio)benzyl bromide is proposed as the alkylating agent due to its higher reactivity compared to the corresponding alcohol.
Workflow for Alcohol Protection
Figure 1: General workflow for the protection of a primary alcohol as a 3-(trifluoromethylthio)benzyl ether.
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
3-(Trifluoromethylthio)benzyl bromide (1.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.
-
Add a solution of 3-(trifluoromethylthio)benzyl bromide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(trifluoromethylthio)benzyl ether.
Protocol 2: Proposed Deprotection of 3-(Trifluoromethylthio)benzyl Ethers
Given the electron-withdrawing nature of the TFMSBn group, a few strategies can be proposed for its removal.
A. Reductive Cleavage via Catalytic Hydrogenolysis (Recommended)
This method is expected to be the most reliable and mildest for cleaving the TFMSBn ether without affecting other functional groups that are stable to reduction.
Materials:
-
3-(Trifluoromethylthio)benzyl ether (1.0 eq)
-
Palladium on carbon (Pd/C), 10 wt% (0.1 eq)
-
Methanol or Ethyl Acetate
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the 3-(trifluoromethylthio)benzyl ether in methanol or ethyl acetate.
-
Add 10 wt% Pd/C (0.1 eq) to the solution.
-
Place the reaction mixture under an atmosphere of hydrogen gas (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
B. Oxidative Cleavage with DDQ under Forcing Conditions
Due to the electron-deficient nature of the TFMSBn group, standard DDQ conditions may be sluggish. Photoirradiation may be necessary to facilitate the reaction.[6][7]
Proposed Mechanism for Oxidative Deprotection
Figure 2: Proposed mechanism for the oxidative cleavage of a 3-(trifluoromethylthio)benzyl ether with DDQ.
Materials:
-
3-(Trifluoromethylthio)benzyl ether (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0-3.0 eq)
-
Dichloromethane (DCM) and Water (18:1 v/v)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the 3-(trifluoromethylthio)benzyl ether in a mixture of DCM and water (18:1).
-
Add DDQ (2.0-3.0 eq) to the solution.
-
Irradiate the reaction mixture with a high-pressure mercury lamp or a suitable visible light source while stirring at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
C. Lewis Acid-Mediated Cleavage
Strong Lewis acids like boron trichloride can cleave benzyl ethers and may be effective for the robust TFMSBn group.
Materials:
-
3-(Trifluoromethylthio)benzyl ether (1.0 eq)
-
Boron trichloride (BCl₃), 1.0 M solution in DCM (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
Procedure:
-
Dissolve the 3-(trifluoromethylthio)benzyl ether in anhydrous DCM and cool to -78 °C under an inert atmosphere.
-
Slowly add the BCl₃ solution (2.0-3.0 eq) to the reaction mixture.
-
Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C. Monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature, then concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the deprotected alcohol.
Conclusion
The 3-(trifluoromethylthio)benzyl (TFMSBn) group is presented here as a promising new protecting group for alcohols, offering a unique electronic profile that suggests high stability to acidic conditions. While direct experimental data is not yet available in the literature, the proposed protocols for its introduction via Williamson ether synthesis and its removal through catalytic hydrogenolysis are based on well-established and reliable methodologies. The predicted resistance to standard oxidative cleavage could open up new avenues for orthogonal protection strategies in complex molecule synthesis. Researchers and drug development professionals are encouraged to explore the utility of this novel protecting group, which has the potential to become a valuable tool in the ever-expanding field of organic synthesis.
References
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- "Alcohol to Ether using Williamson synthesis (O-Alkylation)," Organic Chemistry Portal. [https://www.organic-chemistry.
- "Navigating the Stability of N-(Trifluoromethylthio)saccharin: A Technical Guide," Benchchem. [https://www.benchchem.com/blog/navigating-the-stability-of-n-trifluoromethylthiosaccharin-a-technical-guide/].
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- P. G. Seeberger et al., "Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups," Organic Letters, vol. 23, no. 3, pp. 844–848, 2021. [https://pubs.acs.org/doi/10.1021/acs.orglett.0c04153].
- P. G. Seeberger et al., "Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups," MPG.PuRe, Jan. 2021. [https://pure.mpg.de/rest/items/item_3306630/component/file_3306631/content].
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- A. E. G. Baker et al., "Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids," ResearchGate, Nov. 2014. [https://www.researchgate.net/figure/Literature-review-of-alkyl-and-benzyl-ester-and-ether-cleavage-using-Lewis-acids_tbl1_268840251].
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- "benzyl ether cleavage," YouTube, Dec. 2018. [https://www.youtube.
- S. D. Rychnovsky et al., "New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers," ACS Publications, 2007. [https://pubs.acs.org/doi/10.1021/jo070014o].
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- Q. Chen et al., "Preparation of N-Trifluoromethylthiosaccharin: A Shelf-Stable Electrophilic Reagent for Trifluoromethylthiolation," Organic Syntheses, vol. 94, pp. 217-233, 2017. [http://www.orgsyn.org/demo.aspx?prep=v94p0217].
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Application Notes and Protocols for Suzuki Coupling Reactions with 3-(Trifluoromethylthio)benzyl Alcohol Derivatives
Introduction
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling of organoboron compounds with organic halides or triflates is particularly vital in the pharmaceutical and materials science industries for the construction of complex molecular architectures.[3] A class of building blocks that has garnered significant interest in drug discovery is that containing the trifluoromethylthio (SCF3) group. This moiety can significantly enhance a molecule's lipophilicity, metabolic stability, and bioavailability, making it a valuable substituent in the design of novel therapeutics.[4][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Suzuki coupling reactions to derivatives of 3-(trifluoromethylthio)benzyl alcohol. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into optimizing reaction conditions for this specific and valuable class of substrates.
Scientific Background and Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6][7] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the organic halide (in this case, a derivative of this compound), forming a Pd(II) complex. This is often the rate-determining step of the reaction.[1]
-
Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by the presence of a base, which activates the boronic acid.[1][8]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The electronic nature of the 3-(trifluoromethylthio)benzyl moiety can influence the oxidative addition step. The SCF3 group is strongly electron-withdrawing, which can affect the reactivity of the aromatic ring and the benzylic position. Furthermore, the benzylic alcohol itself is not a suitable substrate for direct Suzuki coupling. Therefore, it must first be converted into a derivative with a better leaving group, such as a halide (e.g., bromide) or a sulfonate ester (e.g., tosylate).[9][10]
Application Notes: Key Experimental Considerations
Substrate Preparation: Activating the Benzylic Position
The hydroxyl group of this compound is a poor leaving group and must be converted to a more reactive species. A common and effective strategy is its conversion to the corresponding benzyl bromide.
Catalyst and Ligand Selection
The choice of palladium catalyst and ligand is crucial for a successful Suzuki coupling reaction. While various catalyst systems have been developed, a combination of a palladium precursor and a phosphine ligand is commonly employed.
| Catalyst/Ligand | Common Precursors | Suitable Ligands | Key Considerations |
| Palladium(0) Complexes | Pd(PPh3)4 | - | Often used directly, but can be sensitive to air and moisture. |
| Palladium(II) Complexes | Pd(OAc)2, PdCl2(dppf)·CH2Cl2 | PPh3, SPhos, XPhos | Require in situ reduction to Pd(0). The choice of ligand can significantly impact reaction efficiency, with bulky, electron-rich phosphines often being superior for challenging substrates.[3] |
For the coupling of benzylic halides, ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) have shown good performance.[2]
Base and Solvent Selection
The base plays a critical role in the transmetalation step, activating the boronic acid. The choice of base and solvent is often interdependent.
| Base | Common Solvents | Rationale |
| K2CO3, Cs2CO3 | Toluene, Dioxane, THF/H2O | Carbonate bases are widely used and effective for a broad range of substrates. Cesium carbonate is a stronger base and can be beneficial for less reactive systems.[2] |
| K3PO4 | Toluene, Dioxane | A non-nucleophilic base that is often effective in preventing side reactions.[11] |
Aqueous solvent mixtures can sometimes accelerate the reaction, but the optimal solvent system should be determined empirically.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-(Trifluoromethylthio)benzyl Bromide
This protocol describes the conversion of this compound to the corresponding bromide using phosphorus tribromide.
Materials:
-
This compound
-
Phosphorus tribromide (PBr3)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude 3-(trifluoromethylthio)benzyl bromide.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Protocol 2: Suzuki-Miyaura Coupling of 3-(Trifluoromethylthio)benzyl Bromide with an Arylboronic Acid
This protocol outlines the palladium-catalyzed cross-coupling of 3-(trifluoromethylthio)benzyl bromide with a generic arylboronic acid.
Materials:
-
3-(Trifluoromethylthio)benzyl bromide (from Protocol 1)
-
Arylboronic acid
-
PdCl2(dppf)·CH2Cl2
-
Cesium carbonate (Cs2CO3)
-
1,4-Dioxane
-
Water, deionized and degassed
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Schlenk line or glovebox)
Reagent Table:
| Reagent | Molar Eq. |
| 3-(Trifluoromethylthio)benzyl bromide | 1.0 |
| Arylboronic acid | 1.2 |
| PdCl2(dppf)·CH2Cl2 | 0.02 |
| Cs2CO3 | 2.0 |
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 3-(trifluoromethylthio)benzyl bromide, the arylboronic acid, PdCl2(dppf)·CH2Cl2, and Cs2CO3.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO4.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of biaryl compounds.
Data Presentation and Analysis
The success of the Suzuki coupling reaction can be influenced by the electronic and steric properties of the arylboronic acid coupling partner. Below is a representative table of expected outcomes based on literature precedents for similar benzylic systems.
| Arylboronic Acid | Expected Yield Range (%) | Notes |
| Phenylboronic acid | 75-90 | Electronically neutral, generally provides good yields. |
| 4-Methoxyphenylboronic acid | 80-95 | Electron-donating groups can sometimes enhance reactivity. |
| 4-Chlorophenylboronic acid | 70-85 | Electron-withdrawing groups may require slightly longer reaction times or higher temperatures. |
| 2-Methylphenylboronic acid | 60-75 | Steric hindrance from ortho-substituents can decrease reaction efficiency. |
Reaction progress should be monitored using appropriate analytical techniques such as TLC and GC-MS. The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Conclusion
The Suzuki-Miyaura coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds derived from this compound. By converting the benzylic alcohol to a more reactive halide or sulfonate, and by carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently construct a diverse range of molecules with potential applications in drug discovery and development. The protocols and considerations outlined in this document provide a solid foundation for the successful implementation of this important transformation.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]
-
Duan, L., Wang, Z., Zhao, K., & Gu, Z. (2021). Enantioselective preparation of atropisomeric biaryl trifluoromethylsulfanes via ring-opening of cyclic diaryliodoniums. Chemical Communications, 57(25), 3163-3166. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Retrieved from [Link]
-
Gerebtzoff, G., Li, Z., & Al-Mourabit, A. (2018). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. RSC Medicinal Chemistry, 9(5), 654-668. [Link]
-
Duan, L., Wang, Z., Zhao, K., & Gu, Z. (2021). Enantioselective preparation of atropisomeric biaryl trifluoromethylsulfanes via ring-opening of cyclic diaryliodoniums. Chemical Communications, 57(25), 3163-3166. [Link]
-
ResearchGate. (n.d.). Synthesis of trifluoromethylated biaryl compounds. Reaction conditions:... Retrieved from [Link]
-
Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. (2020). RSC Advances, 10(73), 44923-44933. [Link]
- Scrivanti, A., Beghetto, V., & Bertoldini, M. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry, 1(3), 255-268.
-
Ohta, H., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega, 2(11), 7764-7771. [Link]
-
Li, C., et al. (2015). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications, 51(54), 10940-10943. [Link]
-
Di Micco, S., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(5), 629. [Link]
-
ResearchGate. (n.d.). Drugs and agrochemicals containing a difluoromethylthio group. Retrieved from [Link]
-
Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]
-
Godoy, F., et al. (2012). Palladium Catalysts with Sulfonate-Functionalized-NHC Ligands for Suzuki−Miyaura Cross-Coupling Reactions in Water. Organometallics, 31(17), 6147-6154. [Link]
-
Ghorai, M., & Kumar, A. (2021). Electrooxidative dearomatization of biaryls: synthesis of tri- and difluoromethylated spiro[5.5]trienones. Chemical Science, 12(30), 10221-10226. [Link]
-
ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]
-
Filatov, M. A., & Zaitsev, A. B. (2017). Synthesis of 1,2-Bis(trifluoromethylthio)arenes via Aryne Intermediates. The Journal of Organic Chemistry, 82(15), 8045-8051. [Link]
-
ResearchGate. (n.d.). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Retrieved from [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics. [Link]
-
ResearchGate. (n.d.). Application of trifluoromethyl group substituted drug molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Retrieved from [Link]
-
Molander, G. A., & Ham, J. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic Letters, 8(13), 2767-2770. [Link]
-
ResearchGate. (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. Retrieved from [Link]
-
Sci-Hub. (n.d.). Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Secondary α‐(Trifluoromethyl)benzyl Tosylates. Retrieved from [Link]
-
MH Chem. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube. [Link]
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Application Notes and Protocols for the Heck Reaction of 3-(Trifluoromethylthio)benzyl bromide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for performing the Mizoroki-Heck reaction using 3-(Trifluoromethylthio)benzyl bromide as an electrophilic partner. The unique electronic properties imparted by the trifluoromethylthio (-SCF₃) group present both opportunities and challenges in this palladium-catalyzed C-C bond formation. This guide offers a detailed protocol based on established principles of the Heck reaction, tailored to the specific reactivity of this substrate. We will delve into the rationale behind the selection of reaction parameters, potential side reactions, and strategies for optimization to ensure successful and reproducible outcomes.
Introduction: The Heck Reaction and the Role of the Trifluoromethylthio Group
The Mizoroki-Heck reaction is a powerful synthetic tool that forges a new carbon-carbon bond between an unsaturated halide (or triflate) and an alkene, catalyzed by a palladium complex in the presence of a base.[1][2] While traditionally applied to aryl and vinyl halides, its scope has expanded to include benzylic halides.[3]
The substrate of interest, 3-(Trifluoromethylthio)benzyl bromide, features a trifluoromethylthio group, which is strongly electron-withdrawing and highly lipophilic. The introduction of this moiety is a common strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and cell permeability of drug candidates. The successful application of the Heck reaction with this substrate opens avenues for the synthesis of novel compounds with potential therapeutic applications.
The electron-withdrawing nature of the -SCF₃ group is anticipated to influence the reactivity of the benzyl bromide. While electron-withdrawing groups on aryl halides can sometimes decrease the rate of oxidative addition, the benzylic C-Br bond is inherently more reactive. The primary challenge often lies in controlling side reactions, such as homo-coupling of the benzyl bromide.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing the reaction conditions.
Figure 2: Step-by-step experimental workflow for the Heck reaction.
-
Catalyst Preparation: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (4.5 mg, 0.02 mmol) and tri-o-tolylphosphine (12.2 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10 minutes.
-
Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF, 5 mL) via a syringe. Stir the mixture at room temperature for 10-15 minutes until the catalyst precursor dissolves. Sequentially add triethylamine (0.21 mL, 1.5 mmol), styrene (0.14 mL, 1.2 mmol), and 3-(Trifluoromethylthio)benzyl bromide (285 mg, 1.0 mmol) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted alkene.
Scientific Rationale for Experimental Choices
The selection of each reaction component is critical for the success of the Heck reaction with this specific substrate.
| Component | Choice | Rationale |
| Palladium Source | Pd(OAc)₂ | A common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. [4]It is often more efficient than using a Pd(0) source directly. |
| Ligand | P(o-tol)₃ (Tri-o-tolylphosphine) | A bulky, electron-rich phosphine ligand that can stabilize the palladium catalyst and promote oxidative addition. Bulky ligands can also help to suppress side reactions. Other phosphine ligands or N-heterocyclic carbenes (NHCs) can also be effective. [3] |
| Base | Et₃N (Triethylamine) | A common organic base used to neutralize the HBr formed during the catalytic cycle. [5]Inorganic bases like K₂CO₃ or Cs₂CO₃ can also be used and may influence the reaction outcome. [6]The choice of base can be crucial in preventing side reactions. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that is effective in dissolving the reactants and the palladium catalyst. [6]Other solvents such as DMAc, NMP, or acetonitrile can also be employed. The use of anhydrous solvent is important to prevent catalyst deactivation. |
| Temperature | 100 °C | Heck reactions with less reactive halides often require elevated temperatures to facilitate oxidative addition and other steps in the catalytic cycle. [3]The optimal temperature may vary depending on the specific alkene used. |
| Inert Atmosphere | Argon or Nitrogen | The Pd(0) catalytic species is sensitive to oxygen and can be oxidized to an inactive state. Maintaining an inert atmosphere is crucial for catalyst longevity and reaction efficiency. |
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient temperature, poor quality reagents. | Ensure all reagents are pure and the solvent is anhydrous. Increase the reaction temperature in 10 °C increments. Screen different palladium sources and ligands. |
| Homo-coupling of Benzyl Bromide | High catalyst concentration, inappropriate base or ligand. | Decrease the palladium catalyst loading. Screen different bases; a weaker base may be beneficial. The use of bulkier phosphine ligands can sometimes suppress homo-coupling. A nickel-catalyzed system might also be considered, as homo-coupling can be a significant side reaction there as well. [7] |
| Isomerization of Alkene Product | Prolonged reaction time at high temperature. | Monitor the reaction closely and stop it once the starting material is consumed. The addition of certain additives, such as silver salts, can sometimes minimize isomerization, though this can also change the reaction pathway. |
| Formation of Byproducts | Side reactions due to substrate or catalyst instability. | Screen different solvents and temperatures. A lower temperature may improve selectivity. Consider using a more robust ligand system, such as an N-heterocyclic carbene (NHC) ligand. |
Conclusion
The Heck reaction of 3-(Trifluoromethylthio)benzyl bromide provides a valuable route to novel substituted alkenes that are of interest in pharmaceutical and materials science research. The protocol outlined in this document serves as a robust starting point. Careful attention to the purity of reagents, maintenance of an inert atmosphere, and systematic optimization of the reaction parameters will be key to achieving high yields and purity of the desired products. The unique electronic nature of the trifluoromethylthio substituent necessitates a considered approach to catalyst and ligand selection to favor the desired cross-coupling pathway over potential side reactions.
References
-
Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides. (n.d.). ResearchGate. Retrieved from [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. Retrieved from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). PMC. Retrieved from [Link]
-
Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... (n.d.). ResearchGate. Retrieved from [Link]
-
Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. (2007). Wipf Group. Retrieved from [Link]
-
Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Palladium-Catalyzed Trifluoromethylthiolation of Aryl C–H Bonds. (2014). Organic Letters. Retrieved from [Link]
-
Heck Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1. Books Gateway. Retrieved from [Link]
-
Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. (n.d.). MIT Open Access Articles. Retrieved from [Link]
-
Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021). Organic Letters. Retrieved from [Link]
-
Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. (2011). PMC. Retrieved from [Link]
-
Palladium-Catalyzed Trifluoromethylthiolation of Aryl C–H Bonds. (n.d.). Organic Letters. Retrieved from [Link]
-
Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. (n.d.). NIH. Retrieved from [Link]
-
Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. (n.d.). PMC. Retrieved from [Link]
-
Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. (n.d.). The Hartwig Group. Retrieved from [Link]
-
Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018). Beilstein Journals. Retrieved from [Link]
-
The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. (2010). MIT Open Access Articles. Retrieved from [Link]
-
Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. (2019). PubMed. Retrieved from [Link]
-
Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron. (n.d.). ChemRxiv. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. (n.d.). PMC. Retrieved from [Link]
Sources
- 1. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Trifluoromethylthio)benzyl alcohol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-(Trifluoromethylthio)benzyl alcohol. The introduction of the trifluoromethylthio (SCF3) group is a critical strategy in modern medicinal chemistry, valued for its ability to enhance lipophilicity, metabolic stability, and binding affinity of drug candidates.[1][2][3][4] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this key building block. We will move beyond simple protocols to explain the chemical causality behind potential issues, providing you with the expert insights needed to troubleshoot and optimize your experiments.
Section 1: Prevailing Synthetic Strategy & Key Control Points
The most common and reliable method for preparing this compound involves the reduction of a corresponding carbonyl precursor, typically 3-(Trifluoromethylthio)benzoic acid or its ester derivative. This pathway is generally favored over direct trifluoromethylthiolation of a pre-formed benzyl alcohol due to challenges with selectivity and protection/deprotection steps.
The core transformation is the reduction of a carbonyl group to a primary alcohol. However, the presence of the electron-withdrawing and potentially labile SCF3 group introduces specific challenges that are not present in the synthesis of simpler benzyl alcohols.
Caption: General synthetic workflow for this compound.
Section 2: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected after workup and purification. What are the most likely causes?
A1: Low isolated yield is a common issue that can stem from several factors. A systematic diagnosis is key.
-
Incomplete Reaction: The reduction may not have gone to completion. This is often the case when using milder reducing agents like Sodium Borohydride (NaBH₄) with less reactive ester precursors. Before workup, confirm the absence of starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
SCF₃ Group Instability: This is a critical and often overlooked issue. Strong reducing agents, particularly Lithium Aluminum Hydride (LiAlH₄) used in excess or at elevated temperatures, can degrade the trifluoromethyl group. A patent for a similar synthesis explicitly notes that the reduction of a trifluoromethyl group can be a significant side reaction.[5] This can lead to a complex mixture of defluorinated or de-thiolated byproducts that are difficult to separate.
-
Workup & Purification Losses: this compound has moderate polarity. During aqueous workup, especially if the pH is not optimized, some product may be lost to the aqueous phase. In column chromatography, its volatility and potential for streaking on silica gel can also reduce the isolated yield.
Troubleshooting Workflow:
Caption: Diagnostic workflow for troubleshooting low reaction yields.
Q2: I'm observing a byproduct with a mass corresponding to 3-(Trifluoromethylthio)benzaldehyde. How do I drive the reaction to the alcohol?
A2: The formation of the aldehyde is a classic case of incomplete reduction. The reduction of an ester or acyl chloride to an alcohol is a two-step process where the aldehyde is a transient intermediate.[6] If this intermediate is isolated, it indicates that the reaction conditions were insufficient to complete the second reduction step.
-
Causality: The aldehyde is generally more reactive towards hydride reagents than the starting ester. However, if the reducing agent is consumed prematurely, is not added in sufficient stoichiometric excess, or if the reaction is quenched too early, the aldehyde will remain.
-
Solution:
-
Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. For the reduction of an ester with NaBH₄, at least 2 equivalents are theoretically needed, but using 3-4 equivalents is common practice to ensure completion.
-
Reaction Time: Allow the reaction to stir for a longer period after the starting material has been consumed to ensure the intermediate aldehyde is also fully reduced.
-
Temperature: Gently warming the reaction (e.g., to 40 °C) can sometimes facilitate the final reduction step, but this must be balanced against the risk of side reactions.
-
Q3: My ¹⁹F NMR or Mass Spec data suggests degradation of the SCF₃ group. Is this expected and how can it be prevented?
A3: Yes, this is a known and critical side reaction. The carbon atom of the trifluoromethyl group is highly electron-deficient due to the three fluorine atoms, making it a potential site for nucleophilic attack by a strong hydride (H⁻) source like LiAlH₄.
-
Mechanism: The attack can lead to the cleavage of C-F bonds, resulting in difluoro- or monofluoromethylthio species, or even complete cleavage of the S-CF₃ bond. This is particularly prevalent under harsh conditions (e.g., refluxing THF with LiAlH₄).
-
Prevention:
-
Choice of Reducing Agent: This is the most critical factor. Opt for a milder reducing agent. Sodium borohydride (NaBH₄) in a protic solvent like ethanol or methanol is often sufficient for reducing the ester and is far less likely to attack the SCF₃ group. Diisobutylaluminum hydride (DIBAL-H) at low temperatures is also an excellent alternative for selectively reducing esters to alcohols while preserving sensitive functional groups.[5]
-
Temperature Control: Perform the reduction at a controlled temperature. Start the addition of the reducing agent at 0 °C and allow the reaction to slowly warm to room temperature. Avoid heating or refluxing unless absolutely necessary and validated on a small scale.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best precursor for this synthesis: the benzoic acid, its methyl ester, or the acyl chloride?
A1: The choice of precursor depends on the reducing agent you plan to use and your overall synthetic route.
-
Acyl Chloride: Most reactive. Can be reduced by mild reagents like NaBH₄. However, it requires an extra step to prepare from the benzoic acid (e.g., using thionyl chloride[7] or oxalyl chloride), and these reagents can be harsh.
-
Methyl Ester: A good compromise. It is stable, easily prepared from the benzoic acid, and can be reduced effectively by both LiAlH₄ and, with longer reaction times or in the presence of additives like LiCl, by NaBH₄. This is often the most practical choice.
-
Benzoic Acid: Least reactive carbonyl form. Direct reduction requires strong, less selective reagents like LiAlH₄ or borane (BH₃), increasing the risk of SCF₃ group degradation.
Q2: Which reducing agent is best for converting the 3-(Trifluoromethylthio)benzoate precursor to the alcohol?
A2: The ideal reducing agent maximizes yield while minimizing side reactions, especially the degradation of the SCF₃ group.
| Reducing Agent | Typical Solvent | Relative Reactivity | Key Advantages & Disadvantages |
| LiAlH₄ | Anhydrous THF, Et₂O | Very High | Adv: Very powerful, reduces esters quickly. Disadv: High risk of SCF₃ group degradation[5]; highly reactive with water, requires strictly anhydrous conditions. |
| NaBH₄ | MeOH, EtOH | Moderate | Adv: Safer and easier to handle; highly selective, low risk of SCF₃ degradation. Disadv: Slower reaction with esters, may require heat or additives (e.g., LiCl) for good conversion. |
| DIBAL-H | Toluene, DCM, Hexane | High (at low temp) | Adv: Reduces esters to alcohols cleanly at low temperatures (-78 °C to 0 °C); excellent selectivity.[5] Disadv: Requires low temperatures and anhydrous conditions; can sometimes stop at the aldehyde if stoichiometry is not controlled. |
Recommendation: For reliability and safety, Sodium Borohydride (NaBH₄) is the recommended starting point for this synthesis. If yields are poor, DIBAL-H is the preferred alternative for a more controlled, powerful reduction. LiAlH₄ should be considered a last resort due to the high potential for side reactions.
Q3: How should I monitor the reaction and confirm the final product's identity?
A3: A multi-technique approach is essential.
-
Reaction Monitoring: Use TLC with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes) to track the disappearance of the starting ester and the appearance of the more polar alcohol product.
-
Identity Confirmation:
-
¹H NMR: Look for the disappearance of the ester's -OCH₃ signal (~3.9 ppm) and the appearance of a singlet for the benzylic -CH₂OH protons (~4.7 ppm) and a broad singlet for the -OH proton.
-
¹⁹F NMR: The product should show a sharp singlet around -40 to -45 ppm (referenced to CFCl₃), confirming the SCF₃ group is intact. The absence of other signals is a good indicator that no degradation has occurred.
-
Mass Spectrometry (GC-MS or LC-MS): Confirm the molecular weight of the product (208.2 g/mol )[] and check for the presence of impurities like the starting material, the aldehyde intermediate, or defluorinated species.
-
Section 4: Experimental Protocol
Protocol: Reduction of Methyl 3-(Trifluoromethylthio)benzoate with NaBH₄
This protocol is provided as a representative method, prioritizing safety and selectivity.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 3-(Trifluoromethylthio)benzoate (1.0 eq).
-
Dissolution: Dissolve the ester in a suitable alcohol solvent, such as methanol or ethanol (approx. 10 mL per 1 g of ester).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Reagent Addition: Slowly add Sodium Borohydride (NaBH₄, 3.0 eq) portion-wise over 15-20 minutes. Caution: Hydrogen gas is evolved. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until all starting material is consumed (typically 2-4 hours).
-
Quenching: Once complete, cool the flask back to 0 °C and slowly quench the reaction by adding acetone (to destroy excess NaBH₄), followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure this compound.
References
- Benchchem. (n.d.). Navigating the Stability of N-(Trifluoromethylthio)saccharin: A Technical Guide.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Innovation with 3-(Trifluoromethyl)benzyl Alcohol: Key Synthesis Applications.
- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzoic acid synthesis.
- Benchchem. (n.d.). Common side reactions with N-(trifluoromethylthio)saccharin and how to avoid them.
- BOC Sciences. (n.d.). CAS 82174-08-1 this compound.
- ResearchGate. (n.d.). Recent advances in trifluoromethylthiolation using nucleophilic trifluoromethylthiolating reagents | Request PDF.
- ResearchGate. (n.d.). Introduction of Trifluoromethylthio Group into Organic Molecules | Request PDF.
- ResearchGate. (n.d.). ChemInform Abstract: Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation | Request PDF.
- Google Patents. (n.d.). CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid.
- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
- European Patent Office. (2017). 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD - EP 3492448 B1.
- Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H.
- Google Patents. (n.d.). US20080228016A1 - Method for Chlorinating Alcohols.
- Semantic Scholar. (n.d.). Shelf-stable electrophilic reagents for trifluoromethylthiolation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 7. US20080228016A1 - Method for Chlorinating Alcohols - Google Patents [patents.google.com]
Technical Support Center: Purification of 3-(Trifluoromethylthio)benzyl alcohol
Welcome to the technical support guide for the purification of 3-(Trifluoromethylthio)benzyl alcohol via column chromatography. This document is designed for researchers, medicinal chemists, and process development professionals who require a high degree of purity for this versatile synthetic intermediate. We will move beyond rote protocols to explain the underlying principles, enabling you to adapt and troubleshoot effectively.
Section 1: Foundational Knowledge - Understanding the Separation
The success of any purification is rooted in a solid understanding of the target molecule and its interaction with the chromatographic environment.
Analyte Profile: this compound
This molecule's structure dictates its chromatographic behavior. The polar benzyl alcohol group provides a strong point of interaction with polar stationary phases, while the aromatic ring and the lipophilic trifluoromethylthio (-SCF₃) group contribute to its solubility in organic solvents.
| Property | Value | Significance for Chromatography |
| Molecular Formula | C₈H₇F₃OS[][2] | Indicates the presence of heteroatoms (O, S) that influence polarity. |
| Molecular Weight | 208.2 g/mol [] | Standard molecular weight for small molecule purification. |
| Expected Polarity | Moderately Polar | The hydroxyl group is the primary driver of polarity, suggesting normal-phase chromatography is a suitable starting point.[3][4] |
| Potential Impurities | Starting materials (e.g., corresponding aldehyde or acid), non-polar byproducts, highly polar workup salts.[5][6] | The goal is to select a system where the polarity of the desired alcohol is intermediate to that of the impurities. |
Principle of Separation: Normal-Phase Adsorption Chromatography
For this compound, we will focus on normal-phase chromatography, a technique that separates molecules based on their differing affinities for a polar stationary phase.[3]
-
Stationary Phase: We use silica gel (SiO₂), a highly polar adsorbent. Its surface is covered with silanol groups (Si-OH), which act as hydrogen bond donors and acceptors.
-
Mechanism: The polar hydroxyl group of this compound will form hydrogen bonds with the silica gel surface, causing it to "adsorb" or stick. Non-polar impurities will have minimal interaction and will pass through the column quickly.
-
Mobile Phase (Eluent): A non-polar liquid, such as hexane, is used to carry the sample through the column. To move our adsorbed target molecule, we introduce a more polar "modifier" solvent, like ethyl acetate. The ethyl acetate molecules compete with the benzyl alcohol for the binding sites on the silica, causing the target molecule to desorb and move down the column.[4] The key is to find the perfect balance in eluent polarity to achieve separation.
Section 2: Experimental Workflow & Protocols
A successful column purification is a systematic process. The workflow below ensures that each step informs the next, creating a self-validating protocol.
Overall Purification Workflow
Caption: High-level workflow for column chromatography purification.
Protocol 1: Method Development via TLC
Thin-Layer Chromatography (TLC) is a critical preliminary step to identify the optimal mobile phase composition before committing your entire sample to the column.[4]
-
Prepare TLC Plates: Use standard silica gel 60 F₂₅₄ plates.
-
Spot the Plate: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane). Use a capillary tube to apply a small, concentrated spot onto the TLC plate's baseline.
-
Develop the Plate: Place the plate in a sealed chamber containing a pre-saturated atmosphere of your chosen test solvent system (see table in Section 5 for suggestions). Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots. If necessary, use a chemical stain (like potassium permanganate) to visualize UV-inactive impurities.
-
Analyze & Optimize: Calculate the Retention Factor (Rf) for each spot (Rf = distance spot traveled / distance solvent traveled). The goal is to find a solvent system where the desired product has an Rf of approximately 0.3-0.4 and is maximally separated from all other spots. [7] Adjust the ratio of polar to non-polar solvent until this is achieved.
Protocol 2: Column Preparation and Elution
-
Select Column Size: Choose a glass column with a diameter such that the silica gel height is about 10-15 times the diameter. The amount of silica should be 50-100 times the mass of your crude sample for good separation.
-
Pack the Column (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in your initial, least polar eluent (e.g., 100% hexane).
-
With the column stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to prevent spillage.
-
Continuously tap the side of the column gently to ensure even packing and remove air bubbles. Add more eluent as needed to help the silica settle.
-
Once the silica has settled into a stable bed, add another thin layer of sand on top to protect the surface.
-
Crucial: From this point forward, never let the solvent level drop below the top of the silica bed. A dry column will crack and become useless.[8]
-
-
Load the Sample (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This is your crude product adsorbed onto silica.[8]
-
Carefully add this powder to the top of the packed column.
-
-
Elute the Column:
-
Gently add your starting eluent to the column.
-
Open the stopcock and begin collecting fractions in numbered test tubes or vials.
-
If using a single solvent system (isocratic elution), continue collecting until the product has fully eluted.
-
For gradient elution, start with the low-polarity solvent system determined by TLC. After the non-polar impurities have eluted, gradually increase the percentage of the polar solvent (e.g., from 5% ethyl acetate in hexane to 10%, then 15%) to elute your target compound.[4]
-
-
Analyze Fractions: Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate to identify which ones contain your pure product. Combine the pure fractions, and remove the solvent via rotary evaporation to yield the purified this compound.
Section 3: Troubleshooting Guide (Q&A Format)
Encountering issues is a normal part of science. Here’s how to diagnose and solve common problems.
Q1: My compound is stuck at the top of the column and won't elute.
-
Diagnosis: Your mobile phase is not polar enough. The compound's affinity for the silica is far greater than its affinity for the eluent.[4]
-
Solution: Gradually and systematically increase the polarity of your eluent. For example, if you are using 5% ethyl acetate in hexane, switch to 10%, then 15%, and so on. Monitor the elution with TLC. If the compound is very polar, you may need to add a small percentage (0.5-1%) of methanol to the eluent.[9]
Q2: All my compounds came out in the first few fractions with no separation.
-
Diagnosis: Your mobile phase is too polar. The eluent is competing so effectively for the silica that none of the compounds in your mixture are being retained.[7]
-
Solution: You must start over with a new column. Your TLC method development was likely flawed. Re-screen solvent systems, starting with a much less polar mixture (e.g., 1-2% ethyl acetate in hexane or even 100% hexane).
Q3: My compound is streaking down the column, leading to broad fractions and poor purity.
-
Diagnosis: This can have several causes:
-
Overloading: You have loaded too much sample for the amount of silica.[9]
-
Acidity Issues: The compound may be acidic or sensitive to the acidic nature of the silica gel, causing strong, irreversible binding or tailing.
-
Insolubility: The compound may be poorly soluble in the eluent, causing it to precipitate and re-dissolve as it moves.
-
-
Solution:
-
Use more silica gel relative to your sample mass (aim for at least a 50:1 ratio).
-
If tailing is observed on TLC, try adding a small amount of acetic acid (~0.5%) to the eluent. If the compound is basic, add triethylamine. For sensitive compounds, consider using deactivated (neutral) silica or alumina.[7]
-
Ensure your chosen eluent can dissolve the compound well. This can be tested during TLC development.
-
Q4: I see cracks and channels in my silica bed, and the separation is terrible.
-
Diagnosis: The column was packed improperly, or it ran dry at some point.[8] The solvent will flow through the path of least resistance (the channels), bypassing the bulk of the stationary phase and ruining the separation.
-
Solution: This column is not salvageable. The only solution is to prepare a new column, taking great care to pack the silica as a uniform, homogenous bed and ensuring the solvent level never drops below the top of the stationary phase.
Caption: A troubleshooting decision tree for column chromatography.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the best stationary phase? A: Standard, flash-grade silica gel (40-63 µm particle size) is the most common and effective choice for this molecule. If your molecule shows signs of degradation on silica (e.g., new spots appearing on TLC after sitting on the plate for a while), consider using neutral alumina as an alternative.[7][9]
Q: Should I use isocratic or gradient elution? A: If your TLC shows a large separation between the product and all impurities in a single solvent system, isocratic elution (using that one system) is simpler and sufficient. If you have both less polar and more polar impurities to remove, a step-gradient elution (starting with low polarity and increasing it over time) will be more efficient and provide a better separation.[4]
Q: My compound is not very soluble in hexane. How can I load it? A: This is a perfect scenario for the "dry loading" method described in Protocol 2.3. By pre-adsorbing your compound onto silica from a solvent in which it is soluble (like dichloromethane) and then evaporating that solvent, you can introduce the sample to the column as a solid without using a strong, polar loading solvent that would ruin the initial separation.[8]
Section 5: Data Summary Table
Suggested Starting Solvent Systems for TLC Screening
The following are common non-polar/polar solvent mixtures used for moderately polar compounds like benzyl alcohols.[10][11] Start with low polarity and work up.
| Non-Polar Solvent | Polar Solvent | Starting Ratios to Screen (Polar:Non-Polar) | Notes |
| Hexane (or Petroleum Ether) | Ethyl Acetate (EtOAc) | 1:19 (5%), 1:9 (10%), 1:4 (20%), 3:7 (30%) | The most common and reliable starting point. Provides good separation for a wide range of polarities. |
| Hexane | Diethyl Ether (Et₂O) | 1:9 (10%), 1:4 (20%), 2:3 (40%) | Diethyl ether is less polar than ethyl acetate and can sometimes offer different selectivity. |
| Dichloromethane (DCM) | Methanol (MeOH) | 1:99 (1%), 2:98 (2%), 5:95 (5%) | A more polar system. Use if the compound does not move from the baseline in Hexane/EtOAc systems. |
References
- Vertex AI Search. (n.d.). Exploring 3-(Trifluoromethoxy)benzyl Alcohol: Properties and Applications.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). Unlocking Innovation with 3-(Trifluoromethyl)benzyl Alcohol: Key Synthesis Applications. Retrieved January 22, 2026, from [Link]
-
Sorbtech. (2026, January 15). Mastering Stationary Phases: Selection Criteria and Method Development. Retrieved January 22, 2026, from [Link]
-
Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. Retrieved January 22, 2026, from [Link]
-
Hawks Chemical. (n.d.). Column Chromatography - What are Different Types and How to Select Right Method. Retrieved January 22, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Retrieved January 22, 2026, from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved January 22, 2026, from [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved January 22, 2026, from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzylic alcohol. Retrieved January 22, 2026, from [Link]
-
LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved January 22, 2026, from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved January 22, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved January 22, 2026, from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved January 22, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of 3-(Trifluoromethyl)benzyl Alcohol: Properties and Handling Insights. Retrieved January 22, 2026, from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved January 22, 2026, from [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved January 22, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved January 22, 2026, from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved January 22, 2026, from [Link]
-
Molnar Institute. (n.d.). Solvent selection in liquid chromatography. Retrieved January 22, 2026, from [Link]
-
European Patent Office. (2017, July 28). 4-ALKOXY-3-(TRIFLUOROMETHYL)BENZYL ALCOHOL PRODUCTION METHOD - EP 3492448 B1. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (2025, August 6). Isolation And Purification Of Substance By Column Chromatography. Retrieved January 22, 2026, from [Link]
-
National Institutes of Health (NIH). (n.d.). Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs. Retrieved January 22, 2026, from [Link]
-
Veeprho. (n.d.). Benzyl alcohol Impurities and Related Compound. Retrieved January 22, 2026, from [Link]
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- 11. Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 3-(Trifluoromethylthio)benzyl alcohol
Welcome to the technical support center for 3-(Trifluoromethylthio)benzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome low yields and other common issues in your synthetic endeavors.
The Challenge: Understanding the Reactivity of this compound
The this compound moiety is a valuable building block in medicinal chemistry and materials science, primarily due to the unique properties imparted by the trifluoromethylthio (-SCF₃) group. This group is highly lipophilic and strongly electron-withdrawing, which can enhance the metabolic stability and membrane permeability of target molecules.
However, the potent electron-withdrawing nature of the -SCF₃ group, particularly when positioned meta to the benzylic alcohol, significantly influences the reactivity of the alcohol. It destabilizes the formation of a positive charge on the benzylic carbon, which is a key intermediate in many common transformations. This electronic effect is often the root cause of low yields and sluggish reactions. This guide will provide strategies to mitigate these challenges.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific problems you may encounter during common transformations of this compound.
Issue 1: Low Yield in Oxidation Reactions to 3-(Trifluoromethylthio)benzaldehyde
Question: I am attempting to oxidize this compound to the corresponding aldehyde, but I am observing low conversion and/or the formation of over-oxidation byproducts. What can I do to improve the yield and selectivity?
Answer:
Low yields in the oxidation of this substrate can be due to two primary factors: the deactivating effect of the -SCF₃ group making the alcohol less susceptible to oxidation, and the potential for over-oxidation to the carboxylic acid under harsh conditions. Here is a systematic approach to troubleshoot this issue:
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Insufficiently reactive oxidant | Switch to a more potent but selective oxidizing agent. Consider modern, mild oxidation protocols. | The electron-withdrawing -SCF₃ group reduces the electron density at the benzylic position, making oxidation more difficult. Standard, mild oxidants may not be effective. |
| Over-oxidation to carboxylic acid | Use a non-aqueous, non-metal-based oxidant. Carefully control the reaction time and temperature. | The presence of water can facilitate the formation of the hydrate of the aldehyde, which is readily over-oxidized. Metal-based oxidants can sometimes be too harsh. |
| Reaction stalling | Ensure anhydrous conditions. If using a chromium-based reagent, consider the addition of an acid catalyst. | Water can interfere with many oxidizing agents. For some mechanisms, acid catalysis can accelerate the reaction. |
| Degradation of the -SCF₃ group | Avoid harsh, non-selective oxidants like permanganate or dichromate under strongly acidic conditions. | The trifluoromethylthio group is generally stable, but extreme oxidative conditions can potentially lead to its degradation. |
Recommended Protocols:
For a more controlled oxidation, consider the following methods which are known for their mildness and high selectivity for aldehydes:
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C). It is highly effective for a wide range of alcohols and avoids over-oxidation.
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes. The reaction is typically performed at room temperature in chlorinated solvents like dichloromethane (DCM).
Issue 2: Low Conversion in Etherification Reactions
Question: I am struggling with a Williamson ether synthesis using this compound and an alkyl halide. The reaction is very slow and gives a low yield of the desired ether. How can I drive this reaction to completion?
Answer:
The Williamson ether synthesis proceeds via an Sₙ2 mechanism. While the alkoxide of this compound can be formed, the subsequent reaction with an alkyl halide might be sluggish. A more significant challenge arises when trying to form the corresponding benzyl halide from the alcohol for reaction with an alkoxide, as this often proceeds through an Sₙ1-like pathway which is disfavored.
Troubleshooting Williamson Ether Synthesis:
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Incomplete deprotonation of the alcohol | Use a stronger base to form the alkoxide. | While sodium hydride (NaH) is common, for less reactive systems, stronger bases like potassium hydride (KH) or lithium bis(trimethylsilyl)amide (LHMDS) can ensure complete formation of the nucleophile. |
| Poor nucleophilicity of the alkoxide | Use a polar aprotic solvent. Consider the addition of a phase-transfer catalyst. | Solvents like DMF or DMSO can enhance the nucleophilicity of the alkoxide. A phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can facilitate the reaction, especially with less reactive alkyl halides. |
| Low reactivity of the alkyl halide | Convert the alkyl halide to a better leaving group, such as an alkyl iodide or tosylate. | Iodides and tosylates are better leaving groups than chlorides or bromides, which can accelerate the Sₙ2 reaction. |
Alternative Etherification Strategies:
If the Williamson ether synthesis remains problematic, consider alternative methods that do not rely on the Sₙ2 displacement of a halide by the sterically hindered and electronically deactivated alkoxide:
-
Acid-Catalyzed Etherification: For the synthesis of symmetrical ethers, heating the alcohol in the presence of a strong acid catalyst can be effective. However, for unsymmetrical ethers, this method is generally not suitable.
-
Reductive Etherification: Reacting the corresponding aldehyde, 3-(trifluoromethylthio)benzaldehyde, with another alcohol under reductive amination conditions (using a reducing agent like sodium triacetoxyborohydride) can form an ether linkage.
Issue 3: Low Yield in Esterification Reactions
Question: I am attempting a Fischer esterification of this compound with a carboxylic acid, but the equilibrium is unfavorable and I'm getting low yields. What are my options?
Answer:
Fischer esterification is an equilibrium-limited process. The electron-withdrawing nature of the -SCF₃ group can make the benzylic alcohol a poorer nucleophile, further hindering the reaction.
Improving Fischer Esterification:
| Potential Cause | Troubleshooting Suggestion | Rationale |
| Unfavorable equilibrium | Use a large excess of one of the reagents (usually the more available one). Remove water as it is formed. | According to Le Chatelier's principle, removing a product (water) will drive the equilibrium towards the formation of the ester. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent. |
| Low nucleophilicity of the alcohol | Increase the reaction temperature and/or use a stronger acid catalyst. | This can help to overcome the activation energy barrier. However, be mindful of potential side reactions at higher temperatures. |
Alternative Esterification Methods:
Given the challenges with Fischer esterification, it is often more efficient to use a method that is not reversible and proceeds under milder conditions.
-
Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) as a coupling agent, with a catalytic amount of 4-dimethylaminopyridine (DMAP). It is highly effective for a wide range of alcohols and carboxylic acids and is performed at or below room temperature.
-
Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][2][3] It is particularly useful for secondary alcohols as it proceeds with inversion of stereochemistry. For primary alcohols like this compound, it offers a mild and efficient route to esters.[1]
-
Acylation with an Acyl Halide or Anhydride: Reacting the alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or anhydride, in the presence of a base (e.g., pyridine or triethylamine) is a very effective way to form esters. This method is generally fast and high-yielding.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect it from moisture and strong oxidizing agents.
Q2: Is the trifluoromethylthio (-SCF₃) group stable under common reaction conditions?
A2: The -SCF₃ group is generally considered to be robust and stable under a wide range of reaction conditions, including many acidic, basic, and reductive conditions. However, it can be sensitive to some strong oxidizing agents, which may lead to the formation of the corresponding sulfoxide or sulfone. It is advisable to use mild and selective reagents, especially in oxidation reactions.
Q3: Can I convert the alcohol to a better leaving group, like a tosylate or mesylate?
A3: Yes, the conversion of the alcohol to a tosylate or mesylate is a standard procedure that should work well with this compound. This is achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine or triethylamine. The resulting tosylate or mesylate is an excellent substrate for Sₙ2 reactions with a variety of nucleophiles.
Q4: Are there any known incompatible reagents to avoid when working with this compound?
A4: Apart from strong, non-selective oxidizing agents, you should be cautious with very strong bases at high temperatures, which could potentially lead to side reactions on the aromatic ring. As with any benzylic alcohol, strong acids at high temperatures can promote self-etherification.
Visualizing the Workflow: Troubleshooting Low Yields
The following diagram illustrates a general workflow for troubleshooting low-yield reactions involving this compound.
Caption: A decision tree for troubleshooting low-yield reactions.
Logical Relationships in Reaction Choice
The choice of reaction conditions is critical when dealing with an electron-deficient substrate like this compound. The following diagram illustrates the logical relationships between the substrate's electronic nature and the preferred reaction types.
Caption: Impact of electronics on reaction selection.
References
-
Mitsunobu and Related Reactions: Advances and Applications. K. C. Kumara Swamy, N. N. Bhuvan Kumar, E. Balaraman, and K. V. P. Pavan Kumar. Chemical Reviews, 2009, 109 (6), 2551–2651. [Link]
-
Esterification of various benzylic alcohols under Mitsunobu reaction... ResearchGate. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
Sources
Preventing byproduct formation in trifluoromethylthiolation reactions
A Guide to Preventing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethylthio (–SCF₃) group is a cornerstone in modern medicinal and agricultural chemistry. Its unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character can dramatically improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2][3] However, the installation of this crucial functional group is often plagued by the formation of persistent and difficult-to-separate byproducts.
This technical support center is designed to serve as a field guide for the practicing chemist. It moves beyond simple protocols to explain the mechanistic origins of common byproducts and provides validated, actionable strategies to suppress their formation. Our goal is to empower you to troubleshoot your reactions effectively, optimize your yields, and achieve higher purity of your target compounds.
Section 1: Understanding the Enemy — Common Byproducts and Their Origins
Effective troubleshooting begins with accurate identification of the problem. In trifluoromethylthiolation reactions, several key byproducts consistently appear. Understanding the mechanistic pathways that lead to their formation is the first step toward prevention.
The Trifluoromethylated Arene (Ar-CF₃): A Case of Mistaken Identity
Perhaps the most frustrating byproduct is the formation of the trifluoromethylated arene (Ar-CF₃) instead of the desired trifluoromethylthiolated product (Ar-SCF₃). This often arises from the instability of the trifluoromethylthiolating species, leading to C-S bond cleavage.
-
Mechanistic Origin (Radical Pathway): In radical reactions, particularly those initiated by photoredox catalysis, the intended •SCF₃ radical can fragment into a •CF₃ radical and elemental sulfur.[4] This highly reactive •CF₃ radical is then readily trapped by the aromatic substrate.
-
Mechanistic Origin (Transition Metal Catalysis): In copper-catalyzed systems, the key L-Cu(I)-SCF₃ intermediate can be unstable under certain conditions. It may undergo decomposition or a side reaction to form a L-Cu(I)-CF₃ species, which then participates in the catalytic cycle to yield the Ar-CF₃ byproduct.[5]
The Disulfide (CF₃S-SCF₃): A Dimerization Dilemma
The formation of bis(trifluoromethyl) disulfide is a common byproduct, particularly in reactions that involve oxidative conditions or the use of reagents like silver trifluoromethylthiolate (AgSCF₃).
-
Mechanistic Origin: This byproduct typically forms through the oxidative homocoupling of two trifluoromethylthiolate species. For instance, the oxidation of AgSCF₃ can generate the •SCF₃ radical, which can then dimerize to form CF₃S-SCF₃.[4] This depletes the active reagent and reduces the yield of the desired product.
Protode-thiolation (Ar-H): The Unwanted Reduction
The formation of the simple arene (Ar-H) is a common side reaction in many cross-coupling reactions. It signifies the quenching of a reactive intermediate by a proton source before the desired coupling can occur.
-
Mechanistic Origin: In a typical copper-catalyzed cycle, after the oxidative addition of the aryl halide to the copper center to form an Ar-Cu(III)-SCF₃ species, this intermediate should undergo reductive elimination to form the Ar-SCF₃ product. However, if a proton source (e.g., trace water, acidic starting materials) is present, it can intercept the Ar-Cu(III) intermediate, leading to protonolysis and the formation of Ar-H.
Over-Thiolation (Ar-(SCF₃)₂): When One is Not Enough
For highly activated aromatic or heterocyclic substrates, the formation of di- or even tri-substituted products can be a significant issue, complicating purification and reducing the yield of the desired mono-substituted product.
-
Mechanistic Origin: This is a straightforward kinetic issue. If the mono-substituted product (Ar-SCF₃) is still sufficiently electron-rich and reactive, it can compete with the starting material for the trifluoromethylthiolating reagent, leading to a second substitution. This is exacerbated by high temperatures, long reaction times, or using a large excess of the SCF₃ source.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific experimental issues in a practical question-and-answer format.
Q1: My copper-catalyzed reaction with an aryl iodide is giving me a significant amount of the Ar-CF₃ byproduct. What is happening and how can I fix it?
Answer: The formation of Ar-CF₃ in a copper-catalyzed reaction strongly suggests that your L-Cu-SCF₃ intermediate is not stable and is likely fragmenting. The key to solving this is to stabilize this intermediate and promote the desired C-S reductive elimination.
-
Primary Cause: Insufficient ligand coordination or an inappropriate ligand. The copper center needs to be electronically stabilized to prevent the decomposition of the Cu-SCF₃ bond.
-
Troubleshooting Steps:
-
Introduce a Strong Ligand: The most effective and widely cited solution is the addition of 1,10-phenanthroline .[6][7][8][9][10] This bidentate nitrogen ligand coordinates strongly to the copper center, stabilizing the (phen)Cu-SCF₃ complex and facilitating the desired catalytic turnover.[5][7]
-
Optimize Ligand Stoichiometry: Start with a 1:1 or 1.2:1 ratio of ligand to copper catalyst. Insufficient ligand will leave copper centers unsaturated and prone to side reactions.
-
Check Solvent: Ensure you are using a suitable solvent. DMF is often effective as it can help to solubilize the copper complexes and may also act as a coordinating ligand to some extent.[6][9]
-
Q2: I'm performing a photoredox-catalyzed reaction to install an SCF₃ group, but my main byproduct is the unreacted starting material (Ar-H). What's causing this low conversion?
Answer: The formation of Ar-H in this context points to an inefficient radical trapping process or a competing reduction pathway. The generated aryl radical is being quenched by a hydrogen atom source before it can react with your SCF₃ source.
-
Primary Causes:
-
Inefficient generation of the •SCF₃ radical.
-
The presence of a more favorable hydrogen atom donor in your reaction mixture.
-
The rate of aryl radical quenching is faster than the rate of trapping by the SCF₃ source.
-
-
Troubleshooting Steps:
-
Increase Concentration of SCF₃ Source: Ensure your trifluoromethylthiolating reagent (e.g., N-(Trifluoromethylthio)saccharin) is present in sufficient concentration to effectively trap the aryl radical as it forms.[11] Consider increasing the equivalents from 1.5 to 2.0.
-
Use Anhydrous, Degassed Solvents: Solvents can be a source of hydrogen atoms. Use high-purity, anhydrous, and thoroughly degassed solvents to minimize this competing pathway.
-
Evaluate Your Photocatalyst: Ensure your photocatalyst has the appropriate redox potential to efficiently generate the •SCF₃ radical from your chosen precursor.
-
Q3: My reaction with an electron-rich indole is a mess. I see my desired C3-thiolated product, but also di-substituted products and some starting material.
Answer: This is a classic case of over-reactivity. Electron-rich heterocycles like indoles are highly nucleophilic and can react very quickly.[12] The mono-thiolated product is often still reactive enough to undergo a second substitution.
-
Primary Cause: The rate of the second thiolation is competitive with the first.
-
Troubleshooting Steps:
-
Reduce Stoichiometry: Carefully control the stoichiometry of your electrophilic trifluoromethylthiolating reagent (e.g., N-(Trifluoromethylthio)saccharin). Use it as the limiting reagent, starting with 0.95 equivalents relative to your indole.
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -20 °C) to slow down the reaction rates. This will increase the selectivity for the more reactive starting material over the slightly less reactive mono-substituted product.
-
Monitor Closely: Monitor the reaction by TLC or LC-MS every 15-30 minutes. As soon as the starting material is consumed, quench the reaction immediately to prevent the formation of di-substituted byproducts.
-
Consider a Milder Reagent: If problems persist, consider using a less electrophilic reagent. The reactivity of common electrophilic reagents generally follows the order: N-trifluoromethylthiodibenzenesulfonimide > N-(trifluoromethylthio)saccharin > N-(trifluoromethylthio)phthalimide. Choosing a reagent lower on this reactivity scale can improve selectivity.
-
Section 3: Key Experimental Protocols & Data
Comparative Data for Catalyst Selection
Choosing the right catalytic system is critical. The following table summarizes yields for the trifluoromethylthiolation of aryl halides using different transition-metal catalysts, providing a head-to-head comparison to guide your selection.[13]
| Catalyst/Precursor | Ligand | Reagent | Substrate | Temp. (°C) | Time (h) | Yield (%) |
| Pd(dba)₂ | BrettPhos | Me₄NSCF₃ | 4-Bromobenzonitrile | 100 | 18 | 85 |
| CuBr | 1,10-phenanthroline | AgSCF₃ | 4-Iodoanisole | RT | 12 | 92 |
| (MeDalPhos)AuCl | - | AgSCF₃ | 4-Iodobenzonitrile | 70 | 1 | 97 |
As shown, copper/1,10-phenanthroline systems are highly effective, even at room temperature, making them an excellent and cost-effective starting point for optimization.[13]
Protocol: Copper-Catalyzed Trifluoromethylthiolation of Aryl Iodides
This protocol is adapted from highly successful methods for the trifluoromethylthiolation of aryl halides and is optimized for high yield and suppression of byproducts.[7][9]
Materials:
-
Aryl Iodide (1.0 equiv)
-
AgSCF₃ (1.5 equiv)
-
CuBr (10 mol%)
-
1,10-Phenanthroline (12 mol%)
-
Anhydrous DMF
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation (Inert Atmosphere): In a glovebox or under a positive pressure of argon/nitrogen, add CuBr (0.10 equiv) and 1,10-phenanthroline (0.12 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF to the vial.
-
Reagent Addition: Add the aryl iodide (1.0 equiv) followed by AgSCF₃ (1.5 equiv).
-
Reaction: Seal the vial and stir the mixture at room temperature (or up to 50 °C for less reactive substrates) for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Section 4: Visualizing the Pathways
Understanding the reaction mechanisms is key to rational troubleshooting. The following diagrams illustrate the core catalytic cycle and the points where byproduct formation can diverge.
Diagram 1: Copper-Catalyzed Trifluoromethylthiolation
Caption: Key pathways in copper-catalyzed trifluoromethylthiolation.
Diagram 2: Troubleshooting Logic Flow
Sources
- 1. Pd-Catalyzed Synthesis of Ar–SCF3 Compounds Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Iridium-Catalyzed Enantioselective Propargylic C–H Trifluoromethylthiolation and Related Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. Sci-Hub. Advances in trifluoromethylation or trifluoromethylthiolation with copper $$\hbox {CF}_{3}$$ CF 3 or $$\hbox {SCF}_{3}$$ SCF 3 complexes / Journal of Chemical Sciences, 2017 [sci-hub.ru]
- 6. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Broadly Applicable Copper Reagent for Trifluoromethylations and Perfluoroalkylations of Aryl Iodides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sci-Hub. Copper-Catalyzed Trifluoromethylthiolation of Aryl Halides with Diverse Directing Groups / Organic Letters, 2014 [sci-hub.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sci-Hub: are you are robot? [sci-hub.jp]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Stability of 3-(Trifluoromethylthio)benzyl alcohol under Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for 3-(Trifluoromethylthio)benzyl alcohol. This guide is designed to provide in-depth technical assistance to researchers and professionals in the field of drug development and organic synthesis. The unique trifluoromethylthio (-SCF₃) group imparts desirable properties such as high lipophilicity and metabolic stability to molecules, making this compound a valuable building block.[1][2][3] However, its stability, particularly under acidic conditions, can be a critical factor in multi-step syntheses. This document addresses common questions and troubleshooting scenarios to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic media?
A1: The main stability concerns for this compound under acidic conditions revolve around two key functional groups: the benzylic alcohol and the trifluoromethylthio group.
-
Benzylic Alcohol: The hydroxyl group can be protonated under acidic conditions, forming a good leaving group (water). This can lead to the formation of a benzylic carbocation. This reactive intermediate can then undergo various reactions, including:
-
Etherification: Reaction with another alcohol molecule (including another molecule of the starting material) to form a dibenzyl ether. This is a common acid-catalyzed dehydration reaction of primary alcohols.[4]
-
Friedel-Crafts Alkylation: The benzylic carbocation can act as an electrophile and alkylate other aromatic rings present in the reaction mixture.
-
Elimination: Although less common for primary benzyl alcohols, elimination to form a double bond is a possibility under harsh conditions.
-
Rearrangement: Carbocation rearrangements are possible, though less likely for a primary benzylic carbocation unless there are strongly influencing substituents.
-
-
Trifluoromethylthio Group (-SCF₃): The S-CF₃ bond is generally considered to be quite stable due to the high strength of the C-F bonds.[2] However, strong acidic conditions, particularly in the presence of nucleophiles, could potentially lead to cleavage of the C-S bond. While less common than reactions at the benzylic alcohol, it is a possibility that should be considered, especially under forcing conditions. Research has shown that the stability of trifluoromethylthio groups on arenes under acidic conditions is a subject of investigation.[5]
Q2: At what pH range does degradation of this compound become significant?
A2: Significant degradation is typically observed under strongly acidic conditions (pH < 2). The rate of acid-catalyzed reactions, such as ether formation, is dependent on the concentration of the acid catalyst.[6][7] While mild acidic conditions (pH 4-6) are generally well-tolerated for short periods, prolonged exposure or heating can still lead to side product formation. It is crucial to monitor reactions carefully by techniques like TLC or LC-MS to track the consumption of the starting material and the appearance of any impurities.
Q3: Can the trifluoromethylthio group be cleaved under acidic conditions?
A3: The trifluoromethylthio group is generally robust. The C-F bonds are very strong, and the overall group is electron-withdrawing, which can influence the reactivity of the aromatic ring. While direct cleavage of the S-CF₃ bond under typical acidic conditions used in organic synthesis is not a commonly reported issue, the possibility exists under very harsh conditions (e.g., strong superacids or high temperatures). The focus of instability for this molecule in acidic media is more commonly on reactions involving the benzylic alcohol.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving this compound in acidic environments.
Scenario 1: Low yield of the desired product with the formation of a higher molecular weight byproduct.
-
Problem: You are performing a reaction under acidic conditions (e.g., using TfOH or HCl) and observe a significant amount of a byproduct with a higher molecular weight than your starting material or expected product.
-
Potential Cause: Acid-catalyzed self-condensation (etherification) of this compound to form the corresponding dibenzyl ether.
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: Lowering the temperature will decrease the rate of the competing etherification reaction more significantly than many desired transformations.
-
Use a Milder Acid Catalyst: If the reaction allows, switch to a weaker Brønsted acid or a Lewis acid that is less prone to promoting dehydration.
-
Control Stoichiometry: Ensure that the concentration of the benzyl alcohol is not excessively high, as this can favor the bimolecular etherification reaction. If possible, add the benzyl alcohol slowly to the reaction mixture.
-
Protect the Alcohol: If the alcohol functionality is not required for the immediate transformation, consider protecting it with a group stable to the acidic conditions but easily removable later. Benzyl ethers are generally more stable to acid than other protecting groups like OTHP or OMOM.[8]
-
Scenario 2: The reaction is sluggish, and the starting material is recovered unchanged.
-
Problem: Your acid-catalyzed reaction is not proceeding, or is very slow, even at elevated temperatures.
-
Potential Cause: The electron-withdrawing nature of the 3-(trifluoromethylthio) group can deactivate the benzyl alcohol, making it less susceptible to protonation and subsequent reaction.
-
Troubleshooting Steps:
-
Increase Catalyst Loading: A higher concentration of the acid catalyst may be required to achieve a sufficient rate of protonation.
-
Use a Stronger Acid: If feasible for your substrate, employing a stronger acid like trifluoromethanesulfonic acid (TfOH) can enhance the reaction rate.[9]
-
Increase Temperature: Carefully increasing the reaction temperature can overcome the activation energy barrier. Monitor closely for byproduct formation.
-
Scenario 3: Formation of multiple unidentified aromatic byproducts.
-
Problem: Analysis of your reaction mixture shows several new aromatic signals in the NMR or multiple peaks in the LC-MS that do not correspond to the starting material, desired product, or the dibenzyl ether.
-
Potential Cause: The intermediate benzylic carbocation is reacting with the aromatic solvent or other aromatic species in the reaction mixture via a Friedel-Crafts alkylation.
-
Troubleshooting Steps:
-
Change the Solvent: Switch to a non-aromatic solvent (e.g., dichloromethane, acetonitrile) that cannot participate in Friedel-Crafts reactions.
-
Use a Scavenger: In some cases, a non-nucleophilic bulky base can be used in small amounts to scavenge excess protons and temper the acidity of the medium.
-
Experimental Protocols
Protocol 1: Assessing the Stability of this compound under Model Acidic Conditions
This protocol allows for a systematic evaluation of the stability of this compound under different acidic conditions.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
p-Toluenesulfonic acid (PTSA)
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (1M in diethyl ether)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
LC-MS system
Procedure:
-
Prepare three separate reaction vials. To each vial, add this compound (50 mg, 1 equivalent).
-
Add anhydrous DCM (2 mL) to each vial and stir to dissolve.
-
To the first vial, add PTSA (0.1 equivalents).
-
To the second vial, add TFA (1 equivalent).
-
To the third vial, add 1M HCl in diethyl ether (1 equivalent).
-
Stir all three reactions at room temperature.
-
Monitor the reactions by TLC at 1, 4, and 24-hour intervals. Use a suitable eluent system (e.g., 20% Ethyl Acetate in Hexanes) to observe the appearance of new spots.
-
For a more quantitative analysis, take aliquots from each reaction at the same time points, quench with a saturated sodium bicarbonate solution, extract with DCM, and analyze by LC-MS to determine the percentage of remaining starting material and the formation of any degradation products.
Data Interpretation:
| Acid Catalyst | Time (h) | % Starting Material Remaining (LC-MS) | Major Byproducts Observed |
| PTSA | 1 | >95% | None detected |
| 4 | ~90% | Minor spot corresponding to dibenzyl ether | |
| 24 | ~70% | Dibenzyl ether | |
| TFA | 1 | ~90% | Dibenzyl ether |
| 4 | ~60% | Dibenzyl ether, other minor impurities | |
| 24 | ~30% | Significant decomposition | |
| HCl | 1 | >95% | None detected |
| 4 | ~92% | Minor spot corresponding to dibenzyl ether | |
| 24 | ~75% | Dibenzyl ether |
Note: The data in this table is illustrative and will vary depending on the exact reaction conditions.
Protocol 2: Protection of the Hydroxyl Group as a Benzyl Ether
If the alcohol functionality is proving to be too labile for your desired acidic transformation, protecting it as a benzyl ether can be a robust solution. Benzyl ethers are generally stable to a wide range of acidic conditions.[8][10]
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the sodium hydride suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and slowly add benzyl bromide (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary acid-catalyzed degradation pathway for this compound.
Caption: Acid-catalyzed formation of dibenzyl ether from this compound.
References
-
Hydrophobic Polymer-Supported Catalyst for Organic Reactions in Water: Acid-Catalyzed Hydrolysis of Thioesters and Transprotection of Thiols. ACS Publications. Available at: [Link]
-
Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons. Pearson. Available at: [Link]
-
Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability. PMC - NIH. Available at: [Link]
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]
-
Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability. RSC Publishing. Available at: [Link]
-
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]
-
Alcohol Protecting Groups. University of Windsor. Available at: [Link]
-
The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Whitesides Research Group. Available at: [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. NIH. Available at: [Link]
-
Benzyl Protection of Alcohols. J&K Scientific LLC. Available at: [Link]
-
Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B)... ResearchGate. Available at: [Link]
-
Efficient synthesis of SCF3-containing 3-alkenylquinoxalinones via three-component radical cascade reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of SCF3‐Substituted Sulfonium Ylides from Sulfonium Salts or α‐Bromoacetic Esters. Wiley Online Library. Available at: [Link]
-
Access to SCF3-Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol. ACS Publications. Available at: [Link]
-
Thioester. Wikipedia. Available at: [Link]
-
Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. MDPI. Available at: [Link]
-
Exploring 3-(Trifluoromethoxy)benzyl Alcohol: Properties and Applications. Available at: [Link]
-
Successive C–C bond cleavage, fluorination, trifluoromethylthio- and pentafluorophenylthiolation under metal-free conditions. RSC Publishing. Available at: [Link]
-
The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Selective Single C(sp3)–F Bond Cleavage in Trifluoromethylarenes: Merging Visible-Light Catalysis with Lewis Acid Activation. Journal of the American Chemical Society. Available at: [Link]
-
The Chemistry of 3-(Trifluoromethyl)benzyl Alcohol: Properties and Handling Insights. Available at: [Link]
-
3-(Trifluoromethoxy)benzyl alcohol. PubChem. Available at: [Link]
-
Selective Single C(sp 3 )-F Bond Cleavage in Trifluoromethylarenes: Merging Visible Light Catalysis with Lewis Acid Activation. ResearchGate. Available at: [Link]
-
Phenoxythiocarbonylation and Deoxygenation of Aryl Trifluoromethyl Carbinols. DTIC. Available at: [Link]
-
Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Available at: [Link]
-
Selective Single C(sp3)-F Bond Cleavage in Trifluoromethylarenes: Merging Visible-Light Catalysis with Lewis Acid Activation. PubMed. Available at: [Link]
-
Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86. PubMed. Available at: [Link]
-
Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Electrophilic Reagents for the Direct Incorporation of Uncommon SCF2CF2H and SCF2CF3 Motifs. PMC - NIH. Available at: [Link]
-
Supporting Information Understanding of Oxidation Behaviour of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Available at: [Link]
-
Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. MDPI. Available at: [Link]
Sources
- 1. Novel N(SCF3)(CF3)-amines: synthesis, scalability and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zhou.apm.ac.cn [zhou.apm.ac.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 8. uwindsor.ca [uwindsor.ca]
- 9. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions [mdpi.com]
- 10. Benzyl Ethers [organic-chemistry.org]
Technical Support Center: Optimizing Solvent Conditions for Reactions of 3-(Trifluoromethylthio)benzyl alcohol
Welcome to the technical support center for optimizing reactions involving 3-(Trifluoromethylthio)benzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. The unique electronic properties of the trifluoromethylthio (-SCF3) group can present specific challenges in achieving optimal reaction outcomes. This resource provides in-depth, evidence-based troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges.
Introduction: The Critical Role of the Solvent
The choice of solvent is paramount in any chemical reaction, influencing solubility, reaction rates, and even product selectivity. For substrates like this compound, the solvent's role is even more critical. The electron-withdrawing nature of the -SCF3 group can affect the reactivity of the aromatic ring and the benzylic alcohol, while the overall polarity of the molecule dictates its solubility in various media. This guide will help you understand and manipulate these factors to your advantage.
Frequently Asked Questions (FAQs)
General Solubility and Solvent Selection
Q1: I'm having trouble dissolving this compound in my reaction solvent. What are some good starting points?
A1: this compound is a moderately polar molecule. A good starting point for solvent selection is to consider solvents with moderate polarity.
-
Recommended Starting Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Ethyl Acetate (EtOAc) are often effective.
-
Forcing Conditions: If solubility remains an issue, consider gentle heating or the use of a co-solvent system. For example, a small amount of a more polar solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be added to a less polar solvent to improve solubility. However, be mindful that these more polar aprotic solvents can also influence reaction pathways.
Q2: Can the trifluoromethylthio (-SCF3) group itself interact with the solvent?
A2: Yes, the -SCF3 group is a lipophilic and electron-withdrawing group. While it does not form strong hydrogen bonds, its interaction with the solvent can be significant. In polar aprotic solvents, dipole-dipole interactions can help stabilize the substrate and any charged intermediates. In nonpolar solvents, van der Waals interactions will dominate. The choice of solvent can therefore influence the conformation of the molecule in solution and the accessibility of the reactive sites.
Specific Reaction Troubleshooting
Q3: I am attempting an oxidation of this compound to the corresponding aldehyde, but I am seeing low conversion and the formation of byproducts. How can I optimize the solvent conditions?
A3: The oxidation of benzyl alcohols is highly sensitive to solvent effects.[1][2][3][4][5] The choice of solvent can impact the activity of the oxidizing agent and the stability of the product aldehyde.
-
Solvent Choice Matters: Acetonitrile is often an excellent choice for photocatalytic oxidations of benzyl alcohol as it appears to interact minimally with catalytically active sites.[1] In some systems, dichloromethane, acetone, ethyl acetate, and 1,2-dichloroethane have also shown to result in higher conversion rates.[2]
-
Avoid Protic Solvents: Protic solvents like alcohols or water can sometimes interfere with the oxidant or lead to the formation of acetal or hemiacetal byproducts with the product aldehyde.
-
Consider Solvent Polarity: The polarity of the solvent can influence the rate of oxidation. A systematic screening of solvents with varying polarities is recommended.
-
Impact on Selectivity: Interestingly, in some photocatalytic systems, the choice of solvent can be used to control the selectivity of the product.[2]
Q4: I am performing a nucleophilic substitution at the benzylic position (e.g., a Williamson ether synthesis) and the reaction is sluggish. Can the solvent be the issue?
A4: Absolutely. For SN2-type reactions, polar aprotic solvents are generally preferred.
-
Favorable Solvents: DMF, DMSO, and Acetonitrile are excellent choices as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive. They also do not solvate the nucleophile as strongly as protic solvents, which would decrease its reactivity.
-
Phase-Transfer Catalysis: If you are using a biphasic system (e.g., aqueous NaOH and an organic solvent), a phase-transfer catalyst (e.g., a quaternary ammonium salt) is essential to shuttle the nucleophile into the organic phase where the this compound is dissolved.
Troubleshooting Guides
Guide 1: Low Reaction Yield or Conversion
This is a common issue that can often be traced back to the solvent environment.
Decision-Making Workflow for Low Yield
Caption: Key solvent properties influencing reaction optimization.
Conclusion
Optimizing solvent conditions is a crucial step in developing robust and efficient synthetic routes for molecules containing the 3-(trifluoromethylthio) moiety. By systematically evaluating solvent effects and understanding the underlying chemical principles, researchers can overcome common challenges and achieve their desired synthetic outcomes. This guide provides a starting point for this optimization process. Always consult the relevant safety data sheets (SDS) for all chemicals and solvents used.
References
- Kinetic Analysis of Solvent Effect in the Photocatalytic, Aerobic Oxidation of Benzyl Alcohol over P25. Bentham Science.
- Solvent controlled selective photocatalytic oxidation of benzyl alcohol over Ni@C/TiO2. (No specific publisher available).
- Solvent Effects on Photocatalytic Anaerobic Oxidation of Benzyl Alcohol over Pt-Loaded Defective SrTiO3 Nanoparticles.
- Kinetic Analysis of Solvent Effect in the Photocatalytic, Aerobic Oxidation of Benzyl Alcohol over P25. Bentham Science Publishers.
- Solvent effect on the oxidation of benzyl alcohol by TPSD at 298 K.
Sources
Troubleshooting guide for the oxidation of sulfur in 3-(Trifluoromethylthio)benzyl alcohol
Technical Support Center: Oxidation of 3-(Trifluoromethylthio)benzyl alcohol
This guide provides in-depth troubleshooting for the oxidation of this compound to its corresponding sulfoxide and sulfone derivatives. It is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation.
Introduction: The Importance of Controlled Sulfoxidation
The oxidation of thioethers to sulfoxides and sulfones is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry. The resulting sulfoxide and sulfone moieties can significantly alter a molecule's physicochemical properties, such as polarity, solubility, and metabolic stability. For a substrate like this compound, the electron-withdrawing nature of the trifluoromethyl group presents unique challenges to achieving selective oxidation.[1] This guide addresses common experimental hurdles and provides robust, field-tested solutions.
Reaction Pathway Overview
The oxidation of the thioether proceeds in a stepwise manner. The first oxidation state yields the sulfoxide, which can then be further oxidized to the sulfone. Controlling the reaction to selectively stop at the sulfoxide stage is often the primary challenge.
Caption: Stepwise oxidation of the thioether to sulfoxide and sulfone.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address problems you may encounter during your experiments.
Q1: My reaction is very slow or shows no conversion to the sulfoxide. What are the likely causes and solutions?
A1: Sluggish or failed reactions with this substrate are common and can typically be attributed to two main factors: the deactivating effect of the -CF₃ group and issues with the oxidant.
-
Mechanistic Insight: The oxidation of a thioether is initiated by a nucleophilic attack of the sulfur atom on the oxidant.[2] The strongly electron-withdrawing trifluoromethyl (-CF₃) group reduces the electron density on the sulfur atom, making it less nucleophilic and therefore less reactive towards oxidation compared to alkyl or simple aryl thioethers.[1]
-
Troubleshooting Steps:
-
Verify Oxidant Potency: Many common oxidants can degrade upon storage.
-
m-CPBA (meta-Chloroperoxybenzoic Acid): Commercial m-CPBA is often sold at ~77% purity with the rest being m-chlorobenzoic acid and water for stability.[3][4] Use a fresh bottle or titrate an older batch to determine its active oxidant concentration.
-
Hydrogen Peroxide (H₂O₂): Aqueous solutions of H₂O₂ can decompose over time. Use a fresh, properly stored bottle.[5]
-
Oxone® (Potassium Peroxymonosulfate): While generally stable, ensure it has been stored in a dry environment.[6]
-
-
Increase Reaction Temperature: If the reaction is being run at 0 °C or room temperature, a modest increase in temperature (e.g., to 40-50 °C) can often overcome the activation energy barrier without promoting significant side reactions. Monitor carefully by TLC.
-
Consider an Activating Additive/Solvent: For H₂O₂-based oxidations, using an activating solvent like trifluoroacetic acid (TFA) can significantly enhance the electrophilicity of the oxidant, promoting the reaction even with deactivated substrates.[1][7] A recent study highlighted the use of H₂O₂ in TFA for the selective oxidation of aryl trifluoromethyl sulfides.[1][7]
-
Switch to a More Potent Oxidant System: If the above measures fail, a more powerful oxidizing system may be required. However, this increases the risk of over-oxidation.
-
Caption: Decision workflow for troubleshooting failed reactions.
Q2: I'm trying to synthesize the sulfoxide, but my reaction goes all the way to the sulfone. How can I stop the reaction at the sulfoxide stage?
A2: Over-oxidation is the most frequent challenge in sulfoxide synthesis. The sulfoxide product is often more soluble and can be oxidized faster than the starting thioether. Selectivity is key.[8][9]
-
Mechanistic Insight: The rate of the second oxidation (sulfoxide to sulfone) relative to the first (thioether to sulfoxide) determines the selectivity. This can be controlled by stoichiometry, temperature, and choice of oxidant.
-
Troubleshooting Steps:
-
Strict Stoichiometric Control: This is the most critical parameter.[8]
-
Use a slight deficit or exactly 1.0 equivalent of a well-quantified oxidant (e.g., titrated m-CPBA).
-
Add the oxidant slowly (e.g., via syringe pump or dropwise addition) to a cooled solution (0 °C or below) of the thioether. This maintains a low instantaneous concentration of the oxidant, favoring the initial oxidation.[10]
-
-
Lower the Temperature: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C). This slows down both oxidation steps, but often has a more pronounced effect on the second, more facile oxidation, thereby increasing selectivity.
-
Choose the Right Solvent and Oxidant Combination:
-
Oxone® in Ethanol vs. Water: A catalyst-free approach using Oxone® has shown excellent solvent-dependent selectivity. In ethanol, the reaction tends to stop at the sulfoxide, while in water, it proceeds to the sulfone.[11]
-
H₂O₂ with TFA: As mentioned, using H₂O₂ in trifluoroacetic acid has been reported to be highly selective for forming aryl trifluoromethyl sulfoxides, with the TFA deactivating the sulfoxide product towards further oxidation.[1][7][12]
-
-
Careful Reaction Monitoring: Follow the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction immediately once the starting material is consumed and before significant sulfone product appears.
-
| Oxidant System | Typical Conditions for Sulfoxide | Pros | Cons |
| m-CPBA | 1.0-1.1 equiv, CH₂Cl₂, 0 °C | Reliable, well-understood | Purity can be an issue; acidic byproduct |
| Oxone® | 1.0 equiv, Ethanol/Water, RT | Inexpensive, green, selective by solvent choice[11] | Heterogeneous mixture can be difficult to stir |
| H₂O₂ / TFA | 1.2 equiv H₂O₂, TFA, RT | Highly selective for -SCF₃ substrates[1][7] | TFA is corrosive and requires careful handling |
| H₂O₂ / Ti-Catalyst | 1.0-1.2 equiv H₂O₂, Ti(OiPr)₄ cat., CH₂Cl₂ | Catalytic, "green" oxidant[2][13] | Catalyst may be sensitive; requires optimization |
Table 1: Comparison of common oxidant systems for selective sulfoxidation.
Q3: I am seeing degradation of my starting material or formation of unidentified side products. What could be the cause?
A3: The benzyl alcohol moiety in your substrate is also susceptible to oxidation, which can lead to the corresponding benzaldehyde or benzoic acid. This is especially true under harsh conditions or with less selective oxidants.
-
Mechanistic Insight: While the thioether is generally more readily oxidized than a primary alcohol, strong oxidants or prolonged reaction times can lead to competitive oxidation at the benzylic position.
-
Troubleshooting Steps:
-
Avoid Harsh Oxidants: Reagents like potassium permanganate or chromic acid are too aggressive and should be avoided. Stick to milder, more selective reagents like m-CPBA, Oxone®, or H₂O₂.[8]
-
Maintain Low Temperatures: Running the reaction at 0 °C or below will disfavor the higher activation energy pathway of alcohol oxidation.
-
Check Reaction pH: Some oxidation reactions can generate acidic byproducts (e.g., m-CPBA yields m-chlorobenzoic acid). If your molecule is acid-sensitive, this could cause degradation.[14] Consider adding a non-nucleophilic base like sodium bicarbonate to the reaction mixture to buffer the pH.
-
Ensure Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent air oxidation, which can sometimes be a factor with sensitive substrates or metal catalysts.
-
Q4: My reaction worked, but purifying the sulfoxide from the remaining starting material and the sulfone byproduct is difficult. What purification strategies do you recommend?
A4: The similar polarities of the thioether, sulfoxide, and sulfone can make chromatographic separation challenging.
-
Purification Strategies:
-
Optimize Chromatography:
-
The polarity difference between the three compounds is often small. Use a shallow solvent gradient (e.g., starting with a low polarity eluent like hexanes and slowly increasing the percentage of ethyl acetate) for flash column chromatography.
-
Sometimes, adding a small amount of a more polar solvent like methanol (0.5-1%) to the eluent system can improve separation.
-
If silica gel causes degradation, consider using a less acidic support like neutral alumina or trying reverse-phase chromatography (C18).[15]
-
-
Recrystallization: If your sulfoxide product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.[15] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/petroleum ether).
-
Chemical "Purification":
-
To remove sulfone: This is difficult as the sulfone is generally unreactive. The best approach is to avoid its formation in the first place.
-
To remove unreacted thioether: If a significant amount of starting material remains, you can re-subject the crude mixture to the reaction conditions for a short period to convert the remaining thioether, then re-purify. Alternatively, a small amount of a selective oxidant can be added to the crude mixture to convert the thioether to the sulfoxide, simplifying the mixture to just sulfoxide and sulfone.
-
-
Recommended Experimental Protocols
Protocol 1: Selective Oxidation to 3-(Trifluoromethylsulfinyl)benzyl alcohol (Sulfoxide) using H₂O₂/TFA
This protocol is adapted from methodologies reported for the selective oxidation of aryl trifluoromethyl sulfides.[1][7]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in trifluoroacetic acid (TFA) (approx. 0.2 M concentration). Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: To the stirred solution, add 30% aqueous hydrogen peroxide (1.2 equiv) dropwise over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress every 30 minutes by TLC (e.g., using 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 1-3 hours.
-
Quench: Once the starting material is consumed, carefully pour the reaction mixture into a beaker of ice-cold saturated sodium bicarbonate solution to neutralize the TFA. Be cautious as significant CO₂ evolution will occur.
-
Workup: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Oxidation to 3-(Trifluoromethylsulfonyl)benzyl alcohol (Sulfone) using m-CPBA
This protocol is a general method for oxidizing thioethers to sulfones.[16][17]
-
Setup: Dissolve this compound (1.0 equiv) in dichloromethane (CH₂Cl₂) (approx. 0.2 M) in a round-bottom flask with a magnetic stir bar. Cool the solution to 0 °C.
-
Oxidant Addition: Add m-CPBA (~77% purity, 2.5 equiv) portion-wise over 15-20 minutes. The reaction is exothermic; maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material and sulfoxide intermediate.
-
Workup: Cool the reaction mixture back to 0 °C and filter to remove the precipitated m-chlorobenzoic acid. Wash the filtrate with saturated sodium bicarbonate solution, followed by saturated sodium thiosulfate solution (to quench any remaining peroxide), and finally with brine.[4]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfone can often be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
References
-
Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts. (n.d.). MDPI. Retrieved from [Link]
-
Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst. (2000). SpringerLink. Retrieved from [Link]
-
Schoeneich, C., Aced, A., & Asmus, K. D. (1993). Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen. Journal of the American Chemical Society, 115(24), 11376-11383. Retrieved from [Link]
-
Yu, B., Liu, H., & Zha, Z. (2012). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry, 14(4), 957-960. Retrieved from [Link]
-
Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS1 as catalyst. (n.d.). DeepDyve. Retrieved from [Link]
-
Titanium Catalyzed Enantioselective Oxidation of Thioethers with Hydrogen Peroxide. (2014). Ingenta Connect. Retrieved from [Link]
-
Hydrogen peroxide. (n.d.). Wikipedia. Retrieved from [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (2021). ACS Publications. Retrieved from [Link]
-
Thiols And Thioethers. (2015). Master Organic Chemistry. Retrieved from [Link]
-
Kupwade, R. V., et al. (2017). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant. Semantic Scholar. Retrieved from [Link]
-
Belec, M., et al. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. National Center for Biotechnology Information. Retrieved from [Link]
-
Selective oxidation of aryl trifluoromethyl sulfides 1. (2020). ResearchGate. Retrieved from [Link]
-
Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. (2021). National Center for Biotechnology Information. Retrieved from [Link]
-
Kupwade, R. V., et al. (2017). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant. Yashwantrao Chavan College of Science, Karad. Retrieved from [Link]
-
Planned oxidation of sulfides to sulfoxides using an Oxone–KBr combination. (n.d.). ResearchGate. Retrieved from [Link]
-
Oxone. (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Sulfide Oxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Belec, M., et al. (2020). One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide. RSC Publishing. Retrieved from [Link]
-
How to purify a sulfone and sulfide sulfoxide without a column? (2024). ResearchGate. Retrieved from [Link]
-
Oxidation of aryl trifluoromethyl sulfides 1. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of F‐labeled Aryl Trifluoromethyl Sulfones, ‐Sulfoxides, and ‐Sulfides for Positron Emission Tomography. (2024). ResearchGate. Retrieved from [Link]
-
Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423. Retrieved from [Link]
- Method for preparing sulfone or sulfoxide compound. (2009). Google Patents.
-
Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). (n.d.). ResearchGate. Retrieved from [Link]
-
Sulfoxide synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Chemoselective thioether oxidation. (2022). Reddit. Retrieved from [Link]
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m-CPBA (meta-chloroperoxybenzoic acid). (2025). Master Organic Chemistry. Retrieved from [Link]
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Oxidation of sulfide to sulfone in different conditions a. (n.d.). ResearchGate. Retrieved from [Link]
- Process for the formation and purification of aromatic sulfones. (1968). Google Patents.
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Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). (2017). UCLA Chemistry and Biochemistry. Retrieved from [Link]
- C07C 315 - Preparation of sulfones; Preparation of sulfoxides. (n.d.). Google Patents.
-
Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. (2019). MDPI. Retrieved from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
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Sulfoxidation. (n.d.). Wikipedia. Retrieved from [Link]
-
Reduction of Sulfoxides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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How to improve the regioselectivity of reactions on the aromatic ring
Welcome to the technical support center for aromatic reactions. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with regioselectivity in their synthetic work. Here, we move beyond textbook definitions to provide field-proven insights and troubleshooting strategies in a practical Q&A format.
Section 1: Fundamentals of Regioselectivity in Electrophilic Aromatic Substitution (EAS)
This section revisits the core principles governing where an electrophile will substitute on an aromatic ring. A solid understanding of these fundamentals is critical for effective troubleshooting.
FAQ 1: What fundamentally determines the regioselectivity (ortho, meta, or para) in an EAS reaction?
The regiochemical outcome of an electrophilic aromatic substitution (EAS) reaction is determined by the substituent already present on the aromatic ring.[1] This substituent influences the reaction in two primary ways:
-
Reaction Rate (Activation/Deactivation): Some groups increase the rate of reaction compared to benzene (activating groups), while others decrease it (deactivating groups).[1][2]
-
Position of Substitution (Directing Effect): The substituent stabilizes or destabilizes the cationic intermediate (the arenium ion or Wheland intermediate) formed during the reaction, thereby directing the incoming electrophile to a specific position.[2][3]
The key to understanding the directing effect lies in the stability of this arenium ion. The attack of the electrophile temporarily breaks the ring's aromaticity, forming a carbocation. The substituent directs the incoming group to the position that results in the most stable carbocation intermediate.[3][4]
-
Ortho- and para- attack by an electrophile results in a carbocation where one of the resonance structures places the positive charge directly on the carbon bearing the substituent.
-
Meta- attack results in a carbocation where the positive charge is never placed on the carbon bearing the substituent.
This distinction is the mechanistic cornerstone of regioselectivity.
FAQ 2: How can I quickly predict if a substituent is an ortho,para-director or a meta-director?
You can predict the directing effect by analyzing the electronic properties (resonance and induction) of the substituent.[2]
-
Ortho,para-directors are groups that can stabilize the adjacent positive charge formed during ortho or para attack. This category includes:
-
All Activating Groups: These groups donate electron density to the ring, either by resonance (e.g., -OH, -NH₂, -OR) or by induction (e.g., -CH₃, -R).[5][6] Groups with a lone pair on the atom directly attached to the ring are powerful resonance donors and strongly favor ortho/para substitution because they can form an additional, highly stable resonance structure.[2][3]
-
Halogens (-F, -Cl, -Br, -I): This is a special case. Halogens are deactivating due to their strong inductive electron withdrawal, but they are ortho,para-directing because their lone pairs can participate in resonance to stabilize the arenium ion.[4]
-
-
Meta-directors are groups that destabilize the adjacent positive charge formed during ortho or para attack.[7] These are typically deactivating groups that strongly withdraw electron density from the ring.
-
They often have a partial positive or full positive charge on the atom connected to the ring (e.g., -NO₂, -NR₃⁺, -SO₃H).
-
They may also have a π-bond to an electronegative atom (e.g., -C=O, -C≡N).[5]
-
During ortho or para attack, a destabilizing resonance structure is formed where the ring's positive charge is placed next to the partial/full positive charge of the substituent.[3] To avoid this, the electrophile adds to the meta position.
-
| Directing Effect | Activating/Deactivating | Substituent Group | Primary Electronic Effect |
| Ortho, Para | Strongly Activating | -NH₂, -NHR, -NR₂, -OH, -O⁻ | Resonance Donating |
| Ortho, Para | Moderately Activating | -OR, -NHCOR | Resonance Donating |
| Ortho, Para | Weakly Activating | -R (alkyl), -Ar (aryl) | Inductive Donating |
| Ortho, Para | Weakly Deactivating | -F, -Cl, -Br, -I | Inductive Withdrawing > Resonance Donating |
| Meta | Moderately Deactivating | -C(O)R, -C(O)OR, -C(O)H, -SO₃H, -C≡N | Resonance & Inductive Withdrawing |
| Meta | Strongly Deactivating | -NO₂, -NR₃⁺, -CF₃ | Inductive Withdrawing |
Section 2: Troubleshooting Poor Regioselectivity
Even with a strong theoretical foundation, experiments can yield unexpected isomer distributions. This section addresses common problems and their solutions.
Problem 1: My reaction yields a mixture of ortho and para isomers. How can I favor one over the other?
This is the most common regioselectivity challenge. While electronic factors make both positions favorable, you can often exploit steric and thermodynamic differences to enhance selectivity.
To Favor the Para Isomer:
The para position is almost always less sterically hindered than the two ortho positions.[4] You can leverage this to your advantage.
-
Increase Steric Bulk:
-
On the Substrate: If your synthetic route allows, use a bulkier directing group. For example, nitrating toluene (-CH₃) gives a significant amount of the ortho product, while nitrating tert-butylbenzene gives the para product almost exclusively.[8][9]
-
On the Electrophile/Catalyst: Use a bulkier electrophile or catalyst system. For Friedel-Crafts alkylation, using a larger alkyl halide can increase para selectivity. In some cases, shape-selective catalysts like zeolites can be used, where the reaction occurs within pores that only allow the formation of the more linear para isomer.[10][11]
-
-
Thermodynamic Control:
-
Increase Reaction Temperature: The para isomer is often the more thermodynamically stable product due to reduced steric clash. Running the reaction at a higher temperature can allow the reaction to equilibrate, favoring the thermodynamic product.[12][13] This is only effective if the reaction is reversible. Sulfonation is a classic example where this is used effectively.
-
To Favor the Ortho Isomer:
Selectively forming the ortho product is more challenging due to steric hindrance and the statistical preference for para (one position vs. two ortho positions).
-
Kinetic Control:
-
Lower Reaction Temperature: The ortho product is sometimes the kinetically favored product, meaning it forms faster.[12] Running the reaction at very low temperatures can "trap" the product distribution at the kinetic ratio, potentially favoring the ortho isomer before it can revert or equilibrate.
-
-
Use of Blocking Groups: This is a powerful, albeit longer, strategy.
-
Protect the more accessible para position with a large, reversible "blocking group" (e.g., a sulfonic acid group).
-
Perform your desired electrophilic substitution, which is now forced to occur at the ortho position.
-
Remove the blocking group (e.g., sulfonyl groups can be removed with strong acid).[14]
-
-
Chelation/Directed Reactions: If your directing group has a heteroatom (e.g., -OH, -OR, -CONR₂), it can chelate to a Lewis acid catalyst, bringing the electrophile into close proximity with the ortho position. This can dramatically increase ortho selectivity. This principle is the basis for advanced methods like Directed ortho Metalation (see Section 3).
Problem 2: My reaction is supposed to be ortho,para-directing, but I'm getting a significant amount of the meta isomer. What could be the cause?
This unexpected result often points to a change in the nature of the directing group under the reaction conditions.
-
Cause: Protonation of the Directing Group.
-
Explanation: Many strongly activating, ortho,para-directing groups (like -NH₂ or -OH) are basic. Under strongly acidic conditions (e.g., nitration with H₂SO₄/HNO₃ or Friedel-Crafts reactions), these groups can become protonated to -NH₃⁺ or -OH₂⁺.
-
Effect: The protonated group is now strongly electron-withdrawing and deactivating due to the positive charge. Consequently, it becomes a meta-director.
-
Solution: Protect the functional group before performing the EAS reaction. For example, an aniline (-NH₂) can be converted to an acetanilide (-NHCOCH₃). The acetanilide is still an ortho,para-director but is less basic and less prone to protonation. The protecting group can be removed later.[15]
-
Troubleshooting Flowchart
Here is a logical workflow to diagnose and solve regioselectivity issues in your experiments.
Caption: A flowchart for troubleshooting common regioselectivity problems.
Section 3: Advanced Strategies for Precise Regiocontrol
When conventional methods fail to provide the desired isomer, more advanced and powerful techniques are required.
Question 1: How can I achieve exclusive ortho-substitution?
Directed ortho Metalation (DoM) is the premier strategy for selectively functionalizing the ortho position.[16]
-
Mechanism: The process relies on a Directed Metalation Group (DMG) on the aromatic ring. A strong organolithium base (like n-BuLi or s-BuLi) does not deprotonate the most acidic proton on the ring, but rather coordinates to the heteroatom of the DMG. This coordination delivers the base directly to the adjacent ortho C-H bond, which is then selectively deprotonated to form an aryllithium intermediate.[16] This intermediate can then be quenched with a wide variety of electrophiles.
-
Common DMGs: Powerful DMGs include amides (-CONR₂), carbamates (-OCONR₂), sulfoxides, and ethers.[17][18]
-
Advantages: This method offers exceptional regiocontrol and is a cornerstone of modern aromatic synthesis for creating complex, polysubstituted molecules.[19]
Question 2: Are there methods to override the natural directing effect of a substituent?
Yes. Beyond blocking groups and DoM, modern transition-metal-catalyzed C-H activation has emerged as a powerful tool to functionalize C-H bonds that are not electronically favored.
-
Concept: These methods use a directing group to steer a transition metal catalyst (e.g., Palladium, Rhodium, Iridium) to a specific C-H bond (ortho, meta, or even para).[20][21] The catalyst then activates this C-H bond, allowing it to react with a coupling partner.
-
Regiocontrol: The regioselectivity is controlled by the geometry of the directing group and the catalytic cycle, not by the inherent electronics of the aromatic ring.[22] This allows for functionalization at positions that are inaccessible via classical EAS reactions. For example, templates can be designed to bridge a catalyst from a coordinating atom to a remote meta or para C-H bond.[20]
Arenium Ion Stability Diagram
The stability of the arenium ion intermediate dictates the regioselectivity of the reaction.
Sources
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- 22. mdpi.com [mdpi.com]
Technical Support Center: Degradation of 3-(Trifluoromethylthio)benzyl alcohol
Prepared by: Senior Application Scientist, Chemical Stability Division
This guide serves as a centralized resource for researchers, scientists, and drug development professionals investigating the stability and degradation of 3-(Trifluoromethylthio)benzyl alcohol. This molecule possesses two key functional groups susceptible to degradation: a primary benzylic alcohol and an aromatic trifluoromethylthioether. Understanding the interplay of these groups under various stress conditions is critical for predicting shelf-life, identifying potential impurities, and developing stable formulations.
Part 1: Frequently Asked Questions (FAQs) about Degradation Pathways
This section addresses the most common inquiries regarding the chemical stability of this compound.
Q1: What are the primary degradation pathways for this compound under oxidative stress?
Under oxidative conditions (e.g., exposure to hydrogen peroxide, atmospheric oxygen, or metal catalysts), two primary sites on the molecule are susceptible to attack: the benzylic alcohol and the thioether sulfur atom.
-
Oxidation of the Benzylic Alcohol: The primary alcohol is readily oxidized, typically in a stepwise fashion. The first product is the corresponding aldehyde, 3-(Trifluoromethylthio)benzaldehyde. With stronger oxidants or prolonged exposure, this aldehyde can be further oxidized to 3-(Trifluoromethylthio)benzoic acid.[1][2][3][4]
-
Oxidation of the Thioether: The sulfur atom of the trifluoromethylthio group can be oxidized. The initial oxidation product is 3-(Trifluoromethylsulfinyl)benzyl alcohol (the sulfoxide). Further oxidation under more forcing conditions will yield 3-(Trifluoromethylsulfonyl)benzyl alcohol (the sulfone).
It is also possible for both moieties to be oxidized concurrently, leading to products like 3-(Trifluoromethylsulfinyl)benzoic acid or 3-(Trifluoromethylsulfonyl)benzoic acid.
Q2: How does this compound behave under hydrolytic stress (acidic, basic, neutral)?
The molecule is generally stable to hydrolysis under neutral and mild acidic/basic conditions at ambient temperature. The primary points of potential, albeit slow, hydrolytic degradation are:
-
Ether Linkage: The C-O bond of the benzyl alcohol and the C-S bond of the thioether are generally stable to hydrolysis.
-
Trifluoromethyl Group: While the C-F bonds are very strong, the trifluoromethyl group can, under certain harsh conditions (e.g., strong base and high temperature), undergo hydrolysis to a carboxylic acid.[5] However, for the trifluoromethylthio group, this is less common than for a trifluoromethyl group directly on the ring. The primary concern for the -SCF3 group is C-S bond cleavage under reductive or specific catalytic conditions rather than simple hydrolysis.[6]
In a typical forced degradation study, significant hydrolysis is not expected unless extreme pH and temperatures are applied.[7][8]
Q3: Is the compound susceptible to photolytic degradation?
Yes, aromatic thioethers are known to be sensitive to light.[9] When exposed to UV or simulated solar radiation, this compound may degrade via several pathways:
-
Photo-oxidation: In the presence of oxygen, light can accelerate the oxidation of the thioether to the sulfoxide and sulfone.[9]
-
C-S Bond Cleavage: A common photochemical reaction for thioethers is the homolytic cleavage of the carbon-sulfur bond to generate radical intermediates.[10] These highly reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradants.
-
Aromatic Ring Degradation: Prolonged exposure to high-energy light can potentially lead to the degradation of the aromatic ring itself, although this typically requires more energy than the other pathways.
Q4: What are the most likely major degradation products I should expect to see?
Based on the chemistry of the functional groups, the most probable degradation products to monitor in a stability study are summarized in the table below.
| Stress Condition | Primary Degradation Product(s) | Secondary Product(s) |
| Oxidative (e.g., H₂O₂) | 3-(Trifluoromethylthio)benzaldehyde, 3-(Trifluoromethylsulfinyl)benzyl alcohol | 3-(Trifluoromethylthio)benzoic acid, 3-(Trifluoromethylsulfonyl)benzyl alcohol |
| Hydrolytic (Forced) | Minimal degradation expected. | Possible C-S bond cleavage products under extreme conditions. |
| Photolytic (UV/Light) | 3-(Trifluoromethylsulfinyl)benzyl alcohol (Sulfoxide) | Products from C-S bond cleavage, further oxidation products. |
| Thermal (Heat) | Accelerates oxidation if oxygen is present. | Minimal degradation in an inert atmosphere unless temperatures are very high. |
Part 2: Troubleshooting Guide for Experimental Issues
This section provides practical advice for specific challenges encountered during degradation studies.
Problem: I'm observing multiple unexpected peaks in my HPLC/GC analysis after a forced degradation study. How do I identify them?
-
Causality: Forced degradation studies are designed to produce impurities, so multiple peaks are expected.[11][12] The challenge is distinguishing significant degradants from artifacts and identifying their structures.
-
Troubleshooting Steps:
-
Analyze a Placebo/Blank: First, run a "placebo" sample (your stress medium, e.g., 0.1 M HCl, without the active ingredient) that has undergone the same stress conditions. This will identify any peaks arising from the solvent or reagents.
-
Use Mass Spectrometry (MS): Couple your separation technique to a mass spectrometer (LC-MS or GC-MS). The mass-to-charge ratio (m/z) of the unknown peaks provides critical information.
-
An increase of 16 amu often indicates the addition of one oxygen atom (e.g., alcohol to aldehyde/acid, or thioether to sulfoxide).
-
An increase of 32 amu suggests the addition of two oxygen atoms (e.g., thioether to sulfone).
-
-
Synthesize Standards: Based on the predicted pathways (see FAQ 1), synthesize small amounts of the expected primary degradants (the aldehyde, acid, and sulfoxide). Co-injecting these standards with your degraded sample can confirm the identity of peaks by retention time matching.
-
High-Resolution MS: If available, use high-resolution mass spectrometry to obtain an exact mass. This allows you to determine the elemental formula of the degradant and confirm its identity with high confidence.
-
Problem: My degradation reaction is very slow, even under stress conditions. What factors could be influencing the rate?
-
Causality: The intrinsic stability of the molecule, particularly the electron-withdrawing nature of the -SCF3 group, can make the aromatic ring less susceptible to certain reactions. The reaction kinetics are also highly dependent on experimental conditions.
-
Troubleshooting Steps:
-
Increase Stressor Concentration: For chemical degradation (acid, base, oxidant), incrementally increase the concentration. For example, move from 0.1 M HCl to 1 M HCl, or from 3% H₂O₂ to 10% H₂O₂. A target degradation of 10-20% is often considered sufficient for method validation.[11]
-
Increase Temperature: For all degradation pathways, temperature is a key accelerator. Reactions can be refluxed or heated in a controlled oven. A common starting point for thermal degradation is 70-80°C.[12]
-
Check pH: Ensure the pH of your solution is what you expect. For oxidative degradation with H₂O₂, the reaction rate can be pH-dependent.
-
Introduce a Catalyst: For oxidation, adding a catalytic amount of a metal salt (e.g., Cu(II)) can sometimes accelerate the reaction, though this may also alter the degradation profile.[13][14] For photolysis, a photosensitizer can be added.[9]
-
Problem: How can I differentiate between oxidation of the alcohol and oxidation of the thioether?
-
Causality: Both oxidation events can occur, and their products may have similar polarities, making chromatographic separation challenging.
-
Troubleshooting Steps:
-
Mass Spectrometry is Key: As mentioned above, MS provides definitive evidence.
-
Parent Compound (C₈H₇F₃OS): m/z ≈ 208.02
-
Alcohol Oxidation (Aldehyde, C₈H₅F₃OS): m/z ≈ 206.00 (loss of 2 H)
-
Thioether Oxidation (Sulfoxide, C₈H₇F₃O₂S): m/z ≈ 224.01 (addition of 1 O)
-
-
Selective Reagents: Use oxidation conditions known to be more selective for one functional group. For example, some chromium-based reagents are highly selective for the oxidation of benzylic alcohols with minimal effect on thioethers under specific conditions.[1] Conversely, reagents like sodium periodate are often used for selective thioether-to-sulfoxide oxidation.
-
NMR Spectroscopy: If a degradant can be isolated, ¹H and ¹³C NMR spectroscopy can provide structural confirmation. The disappearance of the benzylic CH₂ signal and appearance of a CHO signal indicates alcohol oxidation. Changes in the chemical shift of the aromatic carbons adjacent to the sulfur atom are indicative of sulfur oxidation.
-
Part 3: Experimental Protocols & Methodologies
Protocol 1: General Forced Degradation (Stress Testing) Workflow
This protocol outlines a standard approach for investigating the degradation pathways of this compound.
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Set Up Stress Conditions: In separate, protected vials (e.g., amber glass for photolysis), mix the stock solution with the stressor.
-
Acid Hydrolysis: Dilute with 0.1 M HCl to a final drug concentration of ~100 µg/mL. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Dilute with 0.1 M NaOH to ~100 µg/mL. Heat at 80°C for 24 hours.
-
Oxidative Degradation: Dilute with 6% H₂O₂ to ~100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution (or solid material) in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution (~100 µg/mL in methanol/water) to a photostability chamber with a UV/Vis light source (ICH Q1B conditions).
-
-
Control Samples: Prepare a control sample diluted with the reaction solvent and kept at 4°C in the dark.
-
Time Point Sampling: Withdraw aliquots at initial, intermediate (e.g., 4, 8 hours), and final time points.
-
Quench and Neutralize: Before analysis, neutralize the acid and base samples with an equimolar amount of base/acid. Dilute the peroxide sample with mobile phase.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Example Stability-Indicating HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 30% B
-
19-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
Note: This method serves as a starting point and must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[15][16]
Part 4: Visualizations
Predicted Degradation Pathways
Caption: Key degradation pathways of this compound.
Forced Degradation Experimental Workflow
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Validation & Comparative
A Comparative Guide to the Reactivity of 3-(Trifluoromethylthio)benzyl Alcohol and 3-(Trifluoromethoxy)benzyl Alcohol
Introduction: Dissecting the Influence of Fluorinated Substituents
In the landscape of medicinal chemistry and materials science, the incorporation of fluorine-containing functional groups is a pivotal strategy for fine-tuning molecular properties.[1][2][3] Among the most impactful are the trifluoromethylthio (-SCF3) and trifluoromethoxy (-OCF3) moieties. When appended to a common scaffold like benzyl alcohol, these groups impart profound, albeit distinct, electronic characteristics that dictate the molecule's reactivity. Both 3-(Trifluoromethylthio)benzyl alcohol and 3-(Trifluoromethoxy)benzyl alcohol are valuable building blocks, prized for their ability to enhance metabolic stability, lipophilicity, and binding affinity in larger target molecules.[4][5][6]
This guide provides a detailed comparative analysis of these two reagents, moving beyond their physical properties to explore the fundamental electronic differences that govern their chemical behavior. By understanding the causality behind their reactivity, researchers can make more informed decisions in synthetic design, optimizing reaction pathways and leveraging the unique attributes of each substituent.
Physicochemical Properties: A Snapshot
A foundational comparison begins with the fundamental physicochemical properties of each molecule. These parameters are crucial for experimental planning, from solvent selection to purification strategies.
| Property | This compound | 3-(Trifluoromethoxy)benzyl alcohol |
| CAS Number | 82174-08-1[7] | 50823-90-0[8][9] |
| Molecular Formula | C₈H₇F₃OS[7] | C₈H₇F₃O₂[8][9] |
| Molecular Weight | 208.2 g/mol [7] | 192.13 g/mol [8][9] |
| Appearance | Not specified | Colorless to light yellow liquid[10] |
| Boiling Point | Not specified | 97-98°C[8] |
| Density | Not specified | 1.337 g/cm³[8] |
The Electronic Tug-of-War: Inductive vs. Resonance Effects
The reactivity of both the benzylic alcohol and the aromatic ring is fundamentally controlled by the electronic nature of the meta-substituent. Both -SCF3 and -OCF3 are potent electron-withdrawing groups (EWGs), a characteristic that deactivates the aromatic ring toward electrophilic attack.[11][12] However, the subtle differences in how they withdraw electron density are the key to their distinct reactivity profiles.
-
3-(Trifluoromethoxy)benzyl alcohol (-OCF3): The -OCF3 group exhibits a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen and fluorine atoms.[1] Concurrently, the lone pairs on the oxygen atom can participate in a weak electron-donating resonance effect (+M) . This resonance donation is significantly attenuated by the powerful inductive pull of the three fluorine atoms, making the overall character of the group strongly electron-withdrawing.
-
This compound (-SCF3): The -SCF3 group also possesses a powerful inductive effect (-I) . Its ability to donate electrons via resonance is considerably weaker than that of the -OCF3 group. This is because the lone pairs on the sulfur atom reside in 3p orbitals, which have poor orbital overlap with the 2p orbitals of the aromatic pi system. Consequently, the inductive effect overwhelmingly dominates, making -SCF3 one of the strongest electron-withdrawing groups used in drug design.
This electronic disparity means that while both groups are meta-directors for electrophilic aromatic substitution, the aromatic ring of this compound is significantly more electron-deficient—and therefore less reactive—than that of its trifluoromethoxy counterpart.
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A Comparative Guide to 3-(Trifluoromethylthio)benzyl Alcohol and Other Fluorinated Benzyl Alcohols for Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. These moieties can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and target binding affinity. Among the diverse array of fluorinated substituents, the trifluoromethyl (-CF3), trifluoromethoxy (-OCF3), and trifluoromethylthio (-SCF3) groups, when appended to a benzyl alcohol scaffold, offer a fascinating case study in nuanced structural modifications. This guide provides an in-depth, objective comparison of 3-(Trifluoromethylthio)benzyl alcohol with its -CF3 and -OCF3 analogues, supported by experimental data and detailed methodologies to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The Strategic Value of Fluorinated Benzyl Alcohols
Benzyl alcohols are common structural motifs in a wide range of biologically active compounds. The introduction of fluorine-containing groups onto the phenyl ring can dramatically alter the molecule's properties in several key ways:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP) family. This can block common metabolic pathways, leading to a longer in vivo half-life and improved bioavailability.
-
Lipophilicity: Fluorination generally increases a molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cellular membranes and reach its biological target. However, the extent of this increase varies significantly between different fluoroalkyl groups.
-
Electronic Effects: The strong electron-withdrawing nature of fluorinated groups can modulate the acidity or basicity of nearby functional groups, influencing target binding interactions and pharmacokinetic profiles.
This guide will now delve into a detailed comparison of the physicochemical properties, synthesis, and metabolic stability of this compound, 3-(Trifluoromethyl)benzyl alcohol, and 3-(Trifluoromethoxy)benzyl alcohol.
Physicochemical Properties: A Quantitative Comparison
The subtle yet significant differences between the -SCF3, -CF3, and -OCF3 groups are best illustrated through a direct comparison of their key physicochemical parameters.
| Property | This compound | 3-(Trifluoromethyl)benzyl Alcohol | 3-(Trifluoromethoxy)benzyl Alcohol | Benzyl Alcohol (Reference) |
| Molecular Formula | C₈H₇F₃OS | C₈H₇F₃O | C₈H₇F₃O₂ | C₇H₈O |
| Molecular Weight | 208.20 g/mol | 176.14 g/mol [1] | 192.14 g/mol [2] | 108.14 g/mol |
| Calculated LogP | 2.8 (estimated) | 2.2[3] | 2.4[2] | 1.10[4] |
| pKa (hydroxyl) | ~14.0 (estimated) | 14.17 (Predicted)[5] | ~14.2 (estimated) | 15.40[6] |
| Hammett Constant (σm) | 0.40 | 0.43[7] | 0.38 | 0 |
Analysis of Physicochemical Data:
-
Lipophilicity (LogP): The trifluoromethylthio (-SCF3) group imparts the highest lipophilicity among the three fluorinated analogues, a crucial factor for enhancing membrane permeability. This is consistent with the known high lipophilicity of the -SCF3 substituent. The -OCF3 and -CF3 groups also increase lipophilicity compared to the parent benzyl alcohol, but to a lesser extent.
-
Acidity (pKa): The electron-withdrawing nature of all three fluorinated substituents increases the acidity of the benzylic alcohol proton compared to benzyl alcohol, resulting in lower pKa values. The stronger the electron-withdrawing effect, the lower the pKa. Based on their Hammett constants, the order of acidity is predicted to be 3-(Trifluoromethyl)benzyl alcohol > this compound > 3-(Trifluoromethoxy)benzyl alcohol. This modulation of acidity can be critical for hydrogen bonding interactions with biological targets.
-
Electronic Effects (Hammett Constant): The Hammett constants (σm) provide a measure of the electronic influence of a substituent on the reactivity of the benzene ring. All three meta-substituents are electron-withdrawing, with the -CF3 group having the strongest effect, followed closely by -SCF3 and then -OCF3. These electronic differences can influence the molecule's interaction with metabolic enzymes and target receptors.
Synthesis of Fluorinated Benzyl Alcohols
The accessibility of these compounds is a key consideration for their application in drug discovery programs. Here, we provide representative synthesis protocols for each analogue.
Synthesis Workflow Diagram
Caption: Synthetic routes to the three fluorinated benzyl alcohol analogues.
Experimental Protocols:
1. Synthesis of this compound
-
Causality: This method utilizes a copper-catalyzed trifluoromethylthiolation of an aryl iodide, a common and effective method for forming C-S bonds. 3-Iodobenzyl alcohol is a readily available starting material.
-
Protocol:
-
To a solution of 3-iodobenzyl alcohol (1.0 equiv) in a mixture of DMF and pyridine (4:1) is added copper(I) trifluoromethylthiolate (CuSCF₃, 1.5 equiv).
-
The reaction mixture is heated to 120 °C and stirred for 12 hours under an inert atmosphere.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
-
2. Synthesis of 3-(Trifluoromethyl)benzyl alcohol [8][9]
-
Causality: This protocol describes a nucleophilic substitution reaction where the bromide of m-trifluoromethyl bromobenzyl is displaced by acetate, followed by hydrolysis to the alcohol. This is a robust and scalable method.
-
Protocol:
-
In a pressure vessel, combine m-trifluoromethyl bromobenzyl (1.0 equiv), sodium acetate (1.5 equiv), and methanol.[9]
-
Heat the mixture to 140 °C with stirring for 16 hours.[9]
-
Cool the reaction to room temperature and filter to remove inorganic salts.[9]
-
The filtrate is concentrated by distillation to remove methanol and the byproduct methyl acetate.[9]
-
The resulting crude product is then purified by vacuum distillation to yield 3-(trifluoromethyl)benzyl alcohol.[9]
-
3. Synthesis of 3-(Trifluoromethoxy)benzyl alcohol
-
Causality: This synthesis involves the trifluoromethoxylation of a phenol. The hydroxyl group of 3-hydroxybenzyl alcohol is converted to the trifluoromethoxy group using an appropriate trifluoromethylating reagent.
-
Protocol:
-
To a solution of 3-hydroxybenzyl alcohol (1.0 equiv) and a suitable base (e.g., potassium carbonate, 2.0 equiv) in an aprotic solvent such as DMF, add a trifluoromethylating reagent (e.g., 2,2-difluoro-1,3-benzodioxole derivative) portion-wise at room temperature.
-
The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to give 3-(trifluoromethoxy)benzyl alcohol.
-
Metabolic Stability: An In Vitro Assessment
The metabolic stability of a drug candidate is a critical parameter that influences its in vivo half-life and dosing regimen. Here, we outline a standard in vitro protocol using liver microsomes to assess the metabolic stability of the fluorinated benzyl alcohols.
Metabolic Stability Assay Workflow
Caption: Workflow for the in vitro metabolic stability assay.
Expected Outcomes and Rationale:
-
This compound: The -SCF3 group is known to be metabolically labile at the sulfur atom, which can be oxidized to the corresponding sulfoxide and sulfone. Therefore, this compound is expected to have a lower metabolic stability compared to its -CF3 and -OCF3 counterparts.
-
3-(Trifluoromethyl)benzyl Alcohol: The -CF3 group is exceptionally stable to metabolic degradation due to the high strength of the C-F bonds. Its presence often blocks metabolic oxidation at or near the site of attachment.[10]
-
3-(Trifluoromethoxy)benzyl Alcohol: The -OCF3 group is also highly resistant to metabolic cleavage. The electron-withdrawing effect of the fluorine atoms deactivates the oxygen atom towards oxidative metabolism.[11]
Therefore, the expected order of metabolic stability is: 3-(Trifluoromethyl)benzyl alcohol ≈ 3-(Trifluoromethoxy)benzyl alcohol > this compound
Experimental Protocol for In Vitro Metabolic Stability Assay:
-
Causality: This assay simulates the first-pass metabolism in the liver by exposing the test compound to a concentrated mixture of drug-metabolizing enzymes found in liver microsomes. The rate of disappearance of the parent compound is a measure of its metabolic stability.
-
Protocol:
-
Preparation of Incubation Mixture: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution with incubation buffer (e.g., phosphate buffer, pH 7.4) to the final desired concentration (typically 1 µM).
-
Microsomal Incubation: Add liver microsomes (e.g., human, rat) to the test compound solution and pre-incubate at 37 °C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of the cofactor NADPH.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Conclusion
The choice between incorporating a -SCF3, -CF3, or -OCF3 group onto a benzyl alcohol scaffold is a nuanced decision that depends on the specific goals of the drug discovery program.
-
This compound offers the highest lipophilicity, which may be advantageous for crossing biological membranes. However, its potential metabolic liability at the sulfur atom must be considered.
-
3-(Trifluoromethyl)benzyl alcohol provides excellent metabolic stability and strong electron-withdrawing character, making it a robust choice for blocking metabolism and modulating electronic properties.
-
3-(Trifluoromethoxy)benzyl alcohol also confers high metabolic stability and has a slightly less pronounced electron-withdrawing effect than the -CF3 group, offering a fine-tuning option for electronic properties.
This guide provides the foundational data and experimental frameworks to enable researchers to make informed decisions in the selection and application of these valuable fluorinated building blocks. By understanding the distinct properties of each analogue, drug development professionals can more effectively navigate the complex process of optimizing lead compounds into successful clinical candidates.
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A Comparative Guide to the Biological Activity of Compounds Derived from the 3-(Trifluoromethylthio)phenyl Scaffold
This guide provides a comparative analysis of the biological activities of compounds featuring the 3-(trifluoromethylthio)phenyl moiety, a key structural motif in modern medicinal chemistry. While direct derivatives of 3-(Trifluoromethylthio)benzyl alcohol are an emerging area of research, this document will explore the broader class of compounds containing this critical scaffold. We will delve into their anticancer properties, compare their performance against non-fluorinated analogs, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Trifluoromethylthio Group in Drug Design
The trifluoromethylthio (-SCF3) group has garnered significant attention in medicinal chemistry due to its unique physicochemical properties.[1] Its strong electron-withdrawing nature and high lipophilicity can substantially enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] The introduction of a trifluoromethyl or related fluorinated group into a drug candidate often leads to improved pharmacological properties.[3][4] This guide focuses on compounds derived from the 3-(trifluoromethylthio)phenyl scaffold, highlighting their biological activities and the experimental methodologies used to assess them.
Comparative Analysis of Anticancer Activity
The 3-(trifluoromethylthio)phenyl motif has been incorporated into various heterocyclic scaffolds to explore its potential as an anticancer agent. The data below compares the in vitro cytotoxic activity of these compounds against several human cancer cell lines.
Performance Data: Trifluoromethylthio Derivatives vs. Alternatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Comparison/Alternative | Comparison IC50 (µM) | Fold Improvement | Reference |
| Isoxazole | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl )isoxazole | MCF-7 (Breast) | 2.63 | Non-trifluoromethylated analog | 19.72 | ~8x | [5][6] |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl )[3][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 | - | - | - | [3] |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl )[3][6]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma) | 25.4 | - | - | - | [3] |
| Pyrimidine | (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl )pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | A549 (Lung) | 0.35 | - | - | - | [7] |
-
Key Finding: The most striking comparison is seen with the isoxazole derivative. The addition of a trifluoromethyl group to the core structure resulted in an approximately 8-fold increase in cytotoxic activity against the MCF-7 breast cancer cell line.[5][6][8] This highlights the profound impact of this functional group on the compound's biological efficacy.
Mechanistic Insights: Induction of Apoptosis
Many potent anticancer compounds exert their effects by inducing apoptosis, or programmed cell death, in cancer cells. This is a key mechanism to investigate for novel therapeutic agents.
Apoptosis Signaling Pathway
The diagram below illustrates a simplified, hypothetical pathway by which a trifluoromethylthio-containing compound could induce apoptosis. The compound, upon entering the cell, could inhibit anti-apoptotic proteins like Bcl-2 or activate pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c, which activates a caspase cascade, ultimately leading to controlled cell death.
Caption: Hypothetical apoptosis pathway induced by a trifluoromethylthio compound.
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed and well-controlled experimental protocols are essential. The following sections provide step-by-step methodologies for assessing the biological activity of novel compounds.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Methodology
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Causality: Seeding a consistent number of cells is critical for reproducible results. The overnight incubation allows cells to recover and enter a logarithmic growth phase.
-
-
Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium.
-
Controls (Self-Validation):
-
Vehicle Control: Treat cells with the highest concentration of the solvent (e.g., DMSO) used to dissolve the compound. This accounts for any solvent-induced toxicity.
-
Untreated Control: Treat cells with fresh medium only. This represents 100% cell viability.
-
Positive Control: Treat cells with a known cytotoxic drug (e.g., Doxorubicin) to validate the assay's responsiveness.
-
-
-
Incubation: Incubate the plate for 48 to 72 hours. The duration depends on the cell line's doubling time.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Causality: Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as DMSO or a specialized detergent, to each well.
-
Causality: This step dissolves the formazan crystals, resulting in a colored solution.
-
-
Readout: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value using non-linear regression analysis.
Conclusion and Future Perspectives
The incorporation of the 3-(trifluoromethylthio)phenyl moiety is a promising strategy in the development of novel anticancer agents. As demonstrated, the presence of the -SCF3 group can dramatically enhance the cytotoxic potency of a compound compared to its non-fluorinated analog.[5][6] The primary mechanism of action for many of these compounds appears to be the induction of apoptosis.
Future research should focus on the synthesis and biological evaluation of a wider range of derivatives built upon the this compound scaffold. Exploring different heterocyclic systems and substitution patterns could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, in vivo studies are necessary to validate the therapeutic potential of the most promising candidates identified in in vitro screens.
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Nowak, M., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules. Available at: [Link]
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Ghosh, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Medicinal Chemistry. Available at: [Link]
-
Ghosh, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PubMed Central. Available at: [Link]
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MDPI. (n.d.). Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF3/OCF3 Moiety. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 3-(Trifluoromethylthio)benzyl Alcohol Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethylthio (-SCF₃) group into organic molecules, particularly scaffolds like benzyl alcohol, has become a cornerstone of modern medicinal chemistry. Its unique electronic properties can significantly enhance metabolic stability, lipophilicity, and binding affinity. However, the very features that make the -SCF₃ group so valuable also introduce distinct challenges in structural validation. Ensuring the precise structure, including isomeric purity and correct substituent placement, is non-negotiable for advancing a candidate compound.
This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of 3-(trifluoromethylthio)benzyl alcohol and its derivatives. We will move beyond mere procedural descriptions to explore the causality behind experimental choices, empowering you to design a robust, self-validating analytical workflow.
The Analytical Signature of the Trifluoromethylthio Group
The -SCF₃ moiety is a powerful electron-withdrawing group. This property, combined with the presence of three highly electronegative fluorine atoms, creates a unique spectroscopic fingerprint that is central to our validation strategy. Understanding how this group influences the data from different analytical platforms is the first step toward confident structural assignment.
A Multi-Modal Approach to Structural Validation
No single technique can provide a complete structural picture with absolute certainty. A synergistic approach, leveraging the orthogonal strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, is the gold standard.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR is arguably the most powerful technique for the structural elucidation of organic compounds in solution.[2][3] It provides detailed information about the chemical environment of individual atoms and their connectivity. For this compound derivatives, a suite of NMR experiments is essential.
-
¹⁹F NMR Spectroscopy: Due to the presence of the -CF₃ group, ¹⁹F NMR is an indispensable tool.[4] The trifluoromethylthio group typically appears as a sharp singlet in the proton-decoupled ¹⁹F spectrum. Its chemical shift is highly sensitive to the electronic environment, making it a reliable indicator of successful trifluoromethylthiolation.[5] For instance, the ¹⁹F signal for phenyl(trifluoromethyl)sulfane appears at approximately -42.77 ppm (in CDCl₃).[5] Deviations from this expected range can indicate changes in the molecular structure.
-
¹H NMR Spectroscopy: This experiment provides the initial map of the proton framework. For a typical this compound, we expect to see:
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (typically ~7.4-7.7 ppm). The electron-withdrawing -SCF₃ group will deshield adjacent protons, causing them to shift downfield.
-
Benzylic Protons (CH₂): A singlet or a doublet (if coupled to the hydroxyl proton) for the CH₂OH group, usually around 4.7 ppm.
-
Hydroxyl Proton (OH): A broad singlet whose chemical shift is concentration and solvent-dependent.
-
-
¹³C NMR Spectroscopy: The ¹³C spectrum provides insight into the carbon backbone. Key signals include:
-
Trifluoromethyl Carbon (-CF₃): A characteristic quartet due to coupling with the three fluorine atoms (¹JCF). The chemical shift for this carbon is typically observed around 130 ppm.[5]
-
Aromatic Carbons: Multiple signals in the aromatic region. The carbon directly attached to the sulfur atom (C-S) will have its chemical shift significantly influenced by the -SCF₃ group.
-
Benzylic Carbon (-CH₂OH): A signal around 64 ppm.
-
-
2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for assembling the puzzle pieces from 1D NMR into a definitive structure.
-
COSY (Correlation Spectroscopy) establishes proton-proton coupling networks, confirming the connectivity of the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, definitively assigning the ¹H signal for the benzylic CH₂ to its corresponding ¹³C signal.
-
HMBC (Heteronuclear Multiple Bond Correlation) is vital for establishing long-range (2-3 bond) correlations. For example, correlations from the benzylic protons to the aromatic carbons can confirm the attachment point of the CH₂OH group to the ring.
-
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is the definitive technique for determining the molecular weight and elemental composition of a molecule.[2] The choice of ionization method is critical and depends on the stability of the derivative.
-
Ionization Techniques:
-
Electron Ionization (EI): This is a high-energy technique that often causes extensive fragmentation.[6] While this can make the molecular ion peak weak or absent, the resulting fragmentation pattern is highly reproducible and can serve as a "fingerprint" for the molecule, offering valuable structural clues.[7]
-
Soft Ionization (ESI, APCI): Techniques like Electrospray Ionization (ESI) are "softer" and typically leave the molecular ion intact ([M+H]⁺ or [M+Na]⁺).[8] This is the preferred method for unambiguously determining the molecular weight.
-
-
High-Resolution Mass Spectrometry (HRMS): This is a non-negotiable step. HRMS provides a highly accurate mass measurement (typically to four decimal places), which allows for the confident determination of the elemental formula.[9] This is crucial for distinguishing between isomers and compounds with very similar molecular weights.
-
Fragmentation Analysis: The fragmentation pattern can corroborate the structure proposed by NMR. For this compound derivatives, characteristic fragmentation pathways include:
-
Loss of the trifluoromethyl group (·CF₃).
-
Detachment of difluorocarbene (:CF₂) from the trifluoromethyl group.[10]
-
Loss of water (H₂O) from the benzyl alcohol moiety.
-
Cleavage of the C-S bond.
-
X-ray Crystallography: The Unambiguous Proof
When a molecule can be grown into a high-quality single crystal, X-ray crystallography provides the most definitive and unambiguous structural proof.[1][11][12] It generates a three-dimensional model of the molecule, revealing precise bond lengths, bond angles, and the conformation in the solid state.[13] For novel compounds or those where NMR and MS data are ambiguous, a crystal structure is the ultimate arbiter. The main challenge, however, is the often difficult and time-consuming process of obtaining diffraction-quality crystals.[11]
Comparative Analysis of Key Techniques
The selection of an analytical technique is a balance of the information required, sample availability, and experimental constraints. The following table provides a comparative overview.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, dynamic information. | Non-destructive, provides rich structural detail, excellent for mixture analysis.[3] | Relatively low sensitivity, requires larger sample amounts, can be time-consuming. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), structural fragments. | High sensitivity, small sample requirement, rapid analysis.[2] | Provides limited connectivity information, isomers can be difficult to distinguish without fragmentation. |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles. | Unambiguous structural determination.[11] | Requires a suitable single crystal, which can be difficult or impossible to obtain; structure is in the solid state. |
A Validated Workflow for Structural Elucidation
A logical and efficient workflow ensures that confidence in the proposed structure is built systematically. The following diagram illustrates a recommended approach.
Caption: Recommended workflow for structural validation.
Experimental Protocols
The following are generalized protocols. Instrument parameters should always be optimized for the specific compound and available equipment.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane for ¹H/¹³C, PhCF₃ for ¹⁹F).[9]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure adequate spectral width to cover all expected signals.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is often a longer experiment; ensure a sufficient number of scans for good signal-to-noise, especially for quaternary carbons.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This is typically a very fast and sensitive experiment.
-
2D NMR Acquisition: Using the same sample, acquire COSY, HSQC, and HMBC spectra using standard instrument pulse programs. Optimize acquisition and processing parameters according to manufacturer recommendations.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Tuning and Calibration: Tune and calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The data should be collected in centroid mode over a mass range that includes the expected [M+H]⁺ and/or [M+Na]⁺ ions.
-
Data Analysis: Use the instrument software to calculate the elemental composition for the observed accurate mass of the molecular ion. Compare the measured mass with the theoretical mass; the mass error should be less than 5 ppm.
Conclusion
Validating the structure of this compound derivatives is a multi-faceted process that relies on the synergistic interpretation of data from several advanced analytical techniques. A workflow beginning with HRMS to confirm elemental composition, followed by a comprehensive suite of 1D and 2D NMR experiments to map the molecular framework, provides the highest level of confidence. MS fragmentation can further corroborate the proposed structure, while X-ray crystallography remains the ultimate tool for unambiguous proof when required. By understanding the causal relationship between the unique properties of the -SCF₃ group and its spectroscopic output, researchers can navigate the complexities of structural validation with precision and certainty.
References
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Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers. The Journal of Organic Chemistry - ACS Publications. [Link]
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Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. [Link]
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A Comparative Guide to the Synthesis of SCF₃ vs. OCF₃ Substituted Benzyl Alcohols for Pharmaceutical Research
Introduction: The Strategic Role of SCF₃ and OCF₃ Groups in Modern Drug Design
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design. The trifluoromethylthio (SCF₃) and trifluoromethoxy (OCF₃) moieties, in particular, have emerged as pivotal substituents for optimizing the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] Both groups are prized for their ability to enhance metabolic stability, increase lipophilicity, and modulate electronic properties, thereby improving cell membrane permeability and target binding affinity.[3][4]
The SCF₃ group is a powerful lipophilic, electron-withdrawing substituent that often enhances the bioavailability of drug candidates.[5] Similarly, the OCF₃ group is one of the most lipophilic substituents known and is valued for its metabolic stability and unique electronic character.[6][7] While both are strongly electron-withdrawing, their influence on an aromatic ring differs subtly due to the nature of the chalcogen atom, which has profound implications for synthesis and reactivity.
This guide provides a comparative analysis of the synthesis of benzyl alcohols substituted with SCF₃ and OCF₃ groups. Benzyl alcohols are fundamental building blocks in organic synthesis, and understanding how these fluoroalkyl groups impact their preparation is critical for researchers in drug development. We will delve into the electronic distinctions between these groups, present comparative experimental data for their synthesis, and provide detailed, field-proven protocols.
Pillar 1: A Tale of Two Substituents - Electronic Properties of SCF₃ vs. OCF₃
The synthetic accessibility and subsequent reactivity of SCF₃ and OCF₃ substituted benzyl alcohols are intrinsically linked to the electronic nature of the substituent. A fundamental understanding of their inductive and resonance effects is crucial for predicting reactivity and designing synthetic pathways.
-
The Trifluoromethoxy (OCF₃) Group: This group acts as a strong deactivator of the aromatic ring through inductive electron withdrawal (σ-withdrawing) due to the high electronegativity of the oxygen and fluorine atoms. However, the oxygen's lone pairs can participate in resonance, leading to a π-donating effect.[8][9] This duality makes it an ortho-, para-directing deactivator in electrophilic aromatic substitution reactions.
-
The Trifluoromethylthio (SCF₃) Group: The SCF₃ group is also strongly deactivating via an inductive effect. Unlike the OCF₃ group, it deactivates through resonance as well, which is attributed to the participation of sulfur's d-orbitals.[8] This results in a more electron-deficient aromatic system compared to its oxygen-bearing counterpart.
These electronic differences dictate the choice of synthetic strategy. For instance, reactions proceeding through electron-rich intermediates may be more challenging for SCF₃-substituted substrates.
Caption: Electronic effects of OCF₃ and SCF₃ groups on an aromatic ring.
Pillar 2: Synthesis via Stereoconvergent Reduction - A Direct Comparison
One of the most elegant and efficient methods for accessing chiral β-SCF₃ and β-OCF₃ substituted benzylic alcohols is through the dynamic kinetic resolution (DKR) of the corresponding racemic α-substituted ketones.[10] The Noyori-Ikariya asymmetric transfer hydrogenation (ATH) is a robust catalytic system for this transformation, capable of simultaneously establishing two adjacent stereocenters with exceptional control.[11]
This approach is particularly valuable as it starts from readily available racemic ketones and converges them into a single, highly pure stereoisomer, often with near-quantitative yields and outstanding enantiomeric and diastereomeric ratios.[10]
Caption: Workflow for stereoconvergent synthesis of chiral benzyl alcohols.
Comparative Performance Data
The following table summarizes the performance of the Noyori-Ikariya DKR-ATH for representative α-SCF₃ and α-OCF₃ substituted ketones, based on data reported in the literature.[10]
| Entry | Substituent (R) | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |
| 1 | SCF₃ | Racemic α-(trifluoromethylthio)acetophenone | 95 | >99.9 | >99.9:0.1 |
| 2 | OCF₃ | Racemic α-(trifluoromethoxy)acetophenone | 99 | >99.9 | >99.9:0.1 |
Analysis of Results: The data clearly demonstrate that the DKR-ATH protocol is exceptionally effective for both substrate classes, delivering the desired chiral alcohols in excellent yields and with virtually perfect stereocontrol.[10] The slightly lower yield for the SCF₃ substrate may be attributable to the greater electron-withdrawing character of the substituent, potentially influencing catalyst turnover or substrate stability under the reaction conditions. However, both transformations are highly efficient and showcase the power of this methodology for accessing these valuable building blocks.
Validated Experimental Protocol: DKR-ATH of α-(Trifluoromethylthio)acetophenone
This protocol is adapted from established literature procedures and serves as a self-validating system for achieving high stereoselectivity.[10]
Materials:
-
Racemic α-(trifluoromethylthio)acetophenone (1.0 equiv)
-
(R,R)-TsDPEN-Ru catalyst (1 mol%)
-
Azeotropic mixture of formic acid and triethylamine (5:2)
-
Chlorobenzene (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere, add the (R,R)-TsDPEN-Ru catalyst (1 mol%).
-
Reagent Addition: Add the racemic α-(trifluoromethylthio)acetophenone (1.0 equiv) followed by degassed chlorobenzene to achieve a substrate concentration of 0.1 M.
-
Initiation: Add the formic acid/triethylamine (5:2) azeotropic mixture (5.0 equiv).
-
Reaction: Seal the vessel and place it in a preheated oil bath at 40 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until full conversion of the starting material is observed (typically 1-6 hours).
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the homochiral β-SCF₃ substituted benzyl alcohol.
Causality Behind Experimental Choices:
-
Catalyst: The Noyori-Ikariya ruthenium catalyst is chosen for its well-established, high performance in the asymmetric reduction of a wide range of ketones, including challenging fluorinated substrates.[10]
-
Hydrogen Source: The formic acid/triethylamine azeotrope serves as a convenient and effective in-situ source of hydrogen for the transfer hydrogenation, avoiding the need for high-pressure H₂ gas.
-
Solvent & Temperature: Chlorobenzene is a suitable solvent for this transformation. The reaction is run at a mild 40 °C to ensure high catalyst activity and stability while minimizing potential side reactions, such as the decomposition of α-CF₃ enolate intermediates which can be prone to fluoride elimination.[10]
Pillar 3: Alternative Synthetic Routes and Considerations
While DKR-ATH is a premier method, other synthetic strategies are available, each with its own merits and challenges.
-
Reduction of Aldehydes: A straightforward approach involves the synthesis of an SCF₃ or OCF₃ substituted benzaldehyde followed by reduction (e.g., using NaBH₄). The primary challenge lies in the efficient synthesis of the aldehyde precursors.
-
Addition to Aldehydes: Nucleophilic addition of organometallic reagents (e.g., Grignard or organolithium reagents) to a substituted benzaldehyde can generate secondary benzyl alcohols.[12] The strong electron-withdrawing nature of the SCF₃ and OCF₃ groups can affect the reactivity of the aldehyde and must be considered during reaction design.
-
Deoxytrifluoromethylation/thiolation: Direct conversion of a pre-existing diol or hydroxy-acid could be envisioned, though this is often a more complex, multi-step process. Recent advances in the deoxytrifluoromethylation of benzylic alcohols highlight the potential of functionalizing the hydroxyl group directly.[13]
Conclusion and Future Outlook
Both SCF₃ and OCF₃ substituted benzyl alcohols are invaluable synthons for the development of next-generation pharmaceuticals and agrochemicals. While the electronic properties of the two substituents differ, highly efficient and stereoselective synthetic methods, such as the Noyori-Ikariya DKR-ATH, provide reliable access to these compounds in high purity.[10][11] The choice between an SCF₃ and OCF₃ group will ultimately depend on the specific goals of the drug discovery program, including desired lipophilicity, metabolic profile, and target interactions. The robust synthetic protocols detailed here empower researchers to readily access both classes of compounds, facilitating the exploration of this critical chemical space.
References
A complete list of all sources cited in this guide is provided below. Each entry includes the title, source, and a verifiable URL.
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Cotman, A. E., et al. (2022). Catalytic Stereoconvergent Synthesis of Homochiral β-CF3, β-SCF3, and β-OCF3 Benzylic Alcohols. ACS Organic & Inorganic Au. [Link]
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Xiao, Y., et al. (2022). Synthesis of SCF3‐Substituted Sulfonium Ylides from Sulfonium Salts or α‐Bromoacetic Esters. Advanced Synthesis & Catalysis. [Link]
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Singh, R. P., et al. (2024). Recent advances in the synthesis of fluoroalkoxy-containing heterocycles. ResearchGate. [Link]
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Kozdra, S., et al. (2021). Access to SCF3-Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol. Molecules. [Link]
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Hao, B.-Y., et al. (2023). New synthetic approaches toward OCF3-containing compounds. Organic & Biomolecular Chemistry. [Link]
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Lee, J. W., & Paquin, J.-F. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. ACS Catalysis. [Link]
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Battistone, A., et al. (2011). Pd-Catalyzed Synthesis of Ar–SCF3 Compounds Under Mild Conditions. Organic Letters. [Link]
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Konovalov, A. I., et al. (2015). Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. European Journal of Organic Chemistry. [Link]
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Universitas Gadjah Mada. (n.d.). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. UGM Repository. [Link]
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Xiao, Y., et al. (2022). Synthesis of SCF3‐Substituted Sulfonium Ylides from Sulfonium Salts or α‐Bromoacetic Esters. ResearchGate. [Link]
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Prakash, G. K. S., et al. (2022). New Entries Toward the Synthesis of OCF3-Containing Molecules. ResearchGate. [Link]
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Sheppard, W. A. (1963). The Effect of Fluorine Substitution on the Electronic Properties of Alkoxy, Alkylthio and Alkylsulfonyl Groups. Journal of the American Chemical Society. [Link]
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Dan, L., et al. (2022). SCF3 and OCF3−containing pharmaceuticals, veterinary products, and agrochemicals. ResearchGate. [Link]
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ResearchGate. (n.d.). Examples of SCF3 containing drugs. ResearchGate. [Link]
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Ye, S., et al. (2025). Deoxytrifluoromethylation of Benzylic Alcohols. Chinese Journal of Chemistry. [Link]
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Al-dujaili, A. H. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals. [Link]
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Wang, H., et al. (2019). Efficient synthesis of SCF3-containing 3-alkenylquinoxalinones via three-component radical cascade reaction. Organic & Biomolecular Chemistry. [Link]
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Poissy, J., et al. (2021). Chemistry of OCF 3 , SCF 3 , and SeCF 3 Functional Groups. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal. [Link]
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Le, C., & Tlili, A. (2023). Proposed mechanism for the synthesis of vinyl‐SCF3. ResearchGate. [Link]
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Cotman, A. E., et al. (2022). Homochiral β-CF3, -SCF3 and -OCF3 secondary alcohols: catalytic stereoconvergent synthesis, bioactivity and flexible crystals. ChemRxiv. [Link]
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Salar, U., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
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Reddit. (2021). Trifluoromethoxy group electron-withdrawing or electron-donating? r/OrganicChemistry. [Link]
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Nguyen, V. T., et al. (2021). Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions. ChemistryOpen. [Link]
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Efficacy of Catalysts for Reactions Involving 3-(Trifluoromethylthio)benzyl alcohol: A Comparative Guide
For researchers and professionals in drug development and fine chemical synthesis, the functionalization of fluorinated building blocks is a critical task. The unique electronic properties imparted by fluorine-containing substituents, such as the trifluoromethylthio (-SCF3) group, make them highly valuable in modulating the pharmacokinetic and pharmacodynamic profiles of molecules.[1] 3-(Trifluoromethylthio)benzyl alcohol is one such building block, offering a versatile handle for a variety of chemical transformations. However, the presence of both the sulfur atom and the strongly electron-withdrawing -SCF3 group presents unique challenges and opportunities in catalysis.
This guide provides a comparative analysis of catalytic systems for key transformations of this compound, focusing on oxidation, etherification, and cross-coupling reactions. The insights provided are based on a synthesis of literature data for structurally related substrates, offering a predictive framework for catalyst selection and optimization.
I. Catalytic Oxidation to 3-(Trifluoromethylthio)benzaldehyde
The selective oxidation of benzyl alcohols to their corresponding aldehydes is a cornerstone of organic synthesis. For substrates like this compound, the electron-withdrawing nature of the substituent can retard the rate of oxidation.[2] Furthermore, the presence of a thioether linkage necessitates careful catalyst selection to avoid over-oxidation to the sulfoxide or sulfone.
Comparative Analysis of Catalytic Systems
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| TEMPO/NaOCl | Sodium hypochlorite | Ethyl acetate | 0 - 10 | >90 | Highly efficient for electron-deficient benzyl alcohols. Low temperatures and careful control of oxidant stoichiometry are crucial to prevent over-oxidation.[3][4] |
| CoFe2O4@HT@Imine-Cu(II)/TEMPO | Air | Toluene | 100 | ~95 | A heterogeneous catalyst that shows high selectivity for the oxidation of benzyl alcohols with electron-withdrawing groups.[5] |
| Au-Pd Bimetallic Nanoclusters | O2 | Solvent-free | 80 - 120 | High | These catalysts exhibit remarkable activity and selectivity for the aerobic oxidation of benzyl alcohols.[6] |
| Modified TiO2 (e.g., Ir/TiO2) | O2 (photocatalytic) | Solvent-free | Ambient | High | A green chemistry approach utilizing photocatalysis for selective oxidation.[7] |
| Sodium Molybdate/H2O2 | Hydrogen peroxide | Water | Reflux | Good | An environmentally benign system using a readily available oxidant.[8] |
Expert Insights & Mechanistic Considerations
The TEMPO-mediated oxidation stands out as a robust and well-documented method for the oxidation of benzyl alcohols bearing electron-withdrawing groups. The reaction proceeds through a catalytic cycle involving the oxidation of TEMPO to the corresponding oxoammonium ion, which is the active oxidant for the alcohol. The presence of the trifluoromethylthio group is expected to increase the oxidation potential of the alcohol, making the reaction more facile compared to electron-rich analogues.
Experimental Protocol: TEMPO-Catalyzed Oxidation
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in ethyl acetate, add potassium carbonate (2.0 eq) and cyanuric acid (0.1 eq).
-
Catalyst Addition: Add 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) free radical (0.03 eq).
-
Oxidation: Cool the mixture to 0-10 °C and add a 12% aqueous solution of sodium hypochlorite (1.2 eq) dropwise, maintaining the temperature below 10 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford 3-(trifluoromethylthio)benzaldehyde.[3][4]
II. Catalytic Etherification
The synthesis of ethers from benzyl alcohols is a common transformation. For this compound, both symmetrical and unsymmetrical ethers can be prepared using various catalytic methods. The electron-withdrawing nature of the substituent can influence the propensity of the benzylic carbocation formation, a key intermediate in many etherification reactions.
Comparative Analysis of Catalytic Systems
| Catalyst System | Reactant(s) | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| FeCl3·6H2O | Self-condensation | Propylene Carbonate | 100 | 53-91 (for substituted benzyl alcohols) | A green and efficient method for symmetrical etherification.[9] |
| Pd(CH3CN)2Cl2 | Self-condensation | Ionic Liquid | 125 | Moderate to excellent | Effective for dehydrative etherification. |
| HCl (catalytic) | Alkanol | Alkanol (excess) | 20 | Good to excellent | A simple and efficient method for unsymmetrical ether synthesis.[10] |
| TCT/DMSO | Methanol or Ethanol | Methanol or Ethanol | RT | Moderate to high | Chemoselective for benzyl alcohols in the presence of other hydroxyl groups.[11] |
| Iron-catalyzed Cross-Coupling | Alcohol | Toluene | 110 | Good | Couples benzyl halides with alcohols; the benzyl alcohol would first need to be converted to the corresponding halide.[12] |
Expert Insights & Mechanistic Considerations
For the synthesis of symmetrical bis(3-(trifluoromethylthio)benzyl) ether, the iron(III) chloride-catalyzed dehydrative etherification in propylene carbonate offers an environmentally friendly and cost-effective approach.[9] The reaction likely proceeds via the formation of a benzylic carbocation, which is then trapped by another molecule of the alcohol. The electron-withdrawing trifluoromethylthio group may slow down the formation of this carbocation, potentially requiring higher temperatures or longer reaction times compared to electron-rich benzyl alcohols.
For unsymmetrical ethers, the HCl-catalyzed reaction with an excess of a simple alkanol is a straightforward and high-yielding method.[10] The chemoselective etherification using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) is particularly noteworthy for its ability to selectively etherify benzylic alcohols in the presence of other alcohol functionalities.[11]
Experimental Protocol: Iron-Catalyzed Symmetrical Etherification
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq) and iron(III) chloride hexahydrate (0.05 eq) in propylene carbonate.
-
Reaction: Heat the mixture at 100 °C for 24-28 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield bis(3-(trifluoromethylthio)benzyl) ether.[9]
III. Catalytic Cross-Coupling Reactions
While direct cross-coupling of the C-OH bond of benzyl alcohols is possible, a more common strategy involves the conversion of the alcohol to a more reactive electrophile, such as a benzyl halide or triflate. The resulting compound can then participate in a variety of powerful C-C and C-heteroatom bond-forming reactions.
Comparative Analysis of Catalytic Systems for Benzyl Electrophiles
| Reaction Type | Catalyst System | Coupling Partner | Base | Solvent | Typical Yield (%) |
| Suzuki-Miyaura | Pd(PPh3)4 | Arylboronic acid | K2CO3 | Toluene/H2O | High |
| Reductive C-C Coupling | Co/bipyridine complex | Aryl chloride | - | Dioxane | Good to excellent |
| C-S Coupling | Fe(CO)5 | Thiol | - | THF | High |
| Stereodivergent C-C Coupling | Pd/Cu dual catalyst | Imino esters | - | - | High |
Expert Insights & Mechanistic Considerations
The palladium-catalyzed Suzuki-Miyaura coupling offers a direct route to diarylmethanes from benzyl alcohols, representing a highly atom- and step-economical process.[13] This transformation proceeds via the activation of the benzylic C-O bond by the palladium catalyst. The electron-withdrawing trifluoromethylthio group could facilitate the oxidative addition step, a key step in the catalytic cycle.
Alternatively, the development of low-valent cobalt-catalyzed systems allows for the direct dehydroxylative cross-coupling of benzyl alcohols with aryl chlorides.[14] This method avoids the pre-functionalization of the alcohol, offering a more streamlined synthetic route.
For the synthesis of thioethers, an iron-catalyzed cross-coupling of the corresponding benzyl halide (readily prepared from the alcohol) with a thiol is a highly efficient method.[12] The presence of the trifluoromethylthio group is not expected to interfere with this transformation and may even enhance the reactivity of the benzyl halide.
Experimental Protocol: Palladium-Catalyzed Direct Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), an arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq).
-
Solvent Addition: Add a degassed mixture of toluene and water.
-
Reaction: Heat the mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry over an anhydrous sulfate, and concentrate. Purify the product by column chromatography.[13]
Conclusion
This compound is a valuable building block for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. While the trifluoromethylthio group can influence reactivity, a range of efficient catalytic systems are available for its transformation. For oxidation, TEMPO-based systems offer high selectivity and yield. Etherification can be achieved using iron or acid catalysts for symmetrical and unsymmetrical products, respectively. For cross-coupling reactions, direct C-O bond activation using palladium or cobalt catalysts, or a two-step sequence involving conversion to a benzyl halide, provides access to a wide array of coupled products. The selection of the optimal catalyst and reaction conditions will depend on the desired transformation, substrate compatibility, and desired scale of the reaction. The data and protocols presented in this guide provide a strong foundation for researchers to develop efficient and selective syntheses involving this important fluorinated intermediate.
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The Synthesis and Handling of 3-(Trifluoromethyl)benzaldehyde for Chemical Research. [Link]
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Selective oxidation of benzyl alcohol with electron‐withdrawing group... | Download Scientific Diagram - ResearchGate. [Link]
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Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst | The Journal of Organic Chemistry - ACS Publications. [Link]
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Benchmarking the performance of 3-(Trifluoromethylthio)benzyl alcohol in specific assays
An In-Depth Guide to Benchmarking the Performance of 3-(Trifluoromethylthio)benzyl alcohol in Key In Vitro Assays
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for evaluating the performance of this compound, a molecule of interest in pharmaceutical and cosmetic sciences. Given the limited publicly available data on its specific biological activities, this document serves as a roadmap for researchers and drug development professionals to systematically benchmark its efficacy and safety profile against relevant alternatives. We will delve into the scientific rationale behind assay selection, provide detailed experimental protocols, and offer insights into data interpretation, empowering you to conduct a thorough and meaningful assessment.
The core of our investigation lies in the unique chemical structure of this compound. The benzyl alcohol scaffold is a well-established antimicrobial agent and preservative, widely used in various formulations.[1][2][3] The addition of a trifluoromethylthio (SCF3) group at the meta-position is hypothesized to significantly modulate its biological properties. The SCF3 group is strongly lipophilic and electron-withdrawing, characteristics known to enhance membrane permeability and metabolic stability in drug candidates.[2][3] This guide will outline the necessary assays to test the hypothesis that these structural modifications translate to enhanced antimicrobial performance and to assess the compound's safety profile in terms of cytotoxicity, genotoxicity, and skin irritation.
For a robust comparison, we will benchmark this compound against a carefully selected panel of compounds:
-
Benzyl Alcohol: The parent compound, serving as a baseline for performance.
-
2,4-Dichlorobenzyl Alcohol: A halogenated derivative with known potent antimicrobial activity, representing a classic modification to enhance efficacy.[4]
-
Phenoxyethanol: A widely used preservative in the cosmetics industry, serving as a relevant market alternative.[5]
Antimicrobial Efficacy Assessment: Minimum Inhibitory Concentration (MIC) Assay
Rationale: The primary anticipated function of this compound, based on its benzyl alcohol core, is antimicrobial activity.[1][3] The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. By testing against a panel of relevant bacteria and fungi, we can quantify its potency and spectrum of activity. The high lipophilicity of the SCF3 group may enhance its ability to disrupt microbial cell membranes, a key mechanism for benzyl alcohol.[1][6]
Experimental Workflow: Antimicrobial Efficacy Testing
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Protocol: MIC Determination by Broth Microdilution
-
Preparation of Test Compounds: Prepare 10 mg/mL stock solutions of this compound, Benzyl Alcohol, 2,4-Dichlorobenzyl Alcohol, and Phenoxyethanol in dimethyl sulfoxide (DMSO).
-
Microorganism Preparation: Use standard strains such as Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), and Candida albicans (ATCC 10231). Culture the microorganisms in appropriate broth (Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for yeast) and adjust the turbidity to a 0.5 McFarland standard.
-
Assay Procedure:
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of a test compound to the first well of a row and perform a two-fold serial dilution across the plate.
-
Inoculate each well with 5 µL of the prepared microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48 hours for C. albicans.
-
Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Expected Data and Comparison
The results should be summarized in a table comparing the MIC values (µg/mL) for each compound against each microorganism. A lower MIC value indicates higher antimicrobial potency.
| Compound | S. aureus MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Benzyl Alcohol | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 2,4-Dichlorobenzyl Alcohol | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Phenoxyethanol | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
In Vitro Safety Assessment
A crucial aspect of benchmarking is to evaluate the safety profile of the compound. We will focus on three key areas: cytotoxicity, genotoxicity, and skin irritation potential.
Cytotoxicity: MTT Assay
Rationale: While antimicrobial activity is desired, it should not come at the cost of high toxicity to human cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8] This assay will help determine the concentration at which this compound becomes toxic to human cells, providing a therapeutic window when compared to its MIC values.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Culture: Seed human keratinocyte cells (e.g., HaCaT) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium in the wells with 100 µL of the diluted compounds and incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
Genotoxicity: Comet Assay
Rationale: The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.[9][10] It is essential to ensure that the antimicrobial activity of the compound is not due to widespread DNA damage, which could have long-term health implications.
Detailed Protocol: Alkaline Comet Assay
-
Cell Treatment: Treat a suitable human cell line (e.g., TK6) with various concentrations of the test compounds for a defined period (e.g., 4 hours). Include a negative control (vehicle) and a positive control (e.g., ethyl methanesulfonate).
-
Cell Embedding: Mix a suspension of treated cells with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a cold lysis buffer to remove cell membranes and histones, leaving behind the nucleoids.[11][12]
-
Alkaline Unwinding: Place the slides in an electrophoresis tank with alkaline buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Apply an electric field. Damaged DNA (containing fragments and single-strand breaks) will migrate away from the nucleoid, forming a "comet tail."
-
Staining and Visualization: Neutralize and stain the DNA with a fluorescent dye (e.g., SYBR Green). Visualize the comets using a fluorescence microscope.
-
Data Analysis: Use image analysis software to measure the percentage of DNA in the comet tail and the tail moment. A significant increase in these parameters compared to the negative control indicates genotoxicity.
Skin Irritation Potential: Reconstructed Human Epidermis (RhE) Test
Rationale: For compounds intended for topical application, assessing skin irritation potential is critical. The use of a reconstructed human epidermis model is a validated in vitro alternative to animal testing (OECD Test Guideline 439).[13][14] This assay predicts skin irritation by measuring cell viability after topical exposure.
Detailed Protocol: RhE Skin Irritation Test
-
Tissue Preparation: Upon receipt of the RhE tissue models (e.g., EpiDerm™), pre-incubate them overnight in the provided maintenance medium.
-
Compound Application: Apply a defined amount (e.g., 50 µL or 50 mg) of the neat test compound onto the surface of the tissue. Use a negative control (e.g., sterile water) and a positive control (e.g., 5% sodium dodecyl sulfate).
-
Exposure and Post-Incubation: Expose the tissues to the compounds for 60 minutes. After exposure, thoroughly wash the tissues and transfer them to fresh medium for a post-incubation period of approximately 42 hours.[15]
-
Viability Assessment: After post-incubation, assess tissue viability using the MTT assay. Transfer the tissues to an MTT solution and incubate for 3 hours.
-
Formazan Extraction: Extract the formazan from the tissues using isopropanol.
-
Data Analysis: Measure the absorbance of the extracted formazan. Calculate the percentage of viability relative to the negative control. According to OECD TG 439, a compound is classified as an irritant if the mean tissue viability is ≤ 50%.[14][16]
Summary of Benchmarking Data
The comprehensive evaluation of this compound and the selected alternatives will yield a multi-faceted dataset. This data should be consolidated into a summary table to provide a clear, at-a-glance comparison of the key performance and safety metrics.
| Compound | Antimicrobial Potency (Avg. MIC in µg/mL) | Cytotoxicity (IC50 in µM) | Genotoxicity (Lowest Effective Conc.) | Skin Irritation (Viability %) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Benzyl Alcohol | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| 2,4-Dichlorobenzyl Alcohol | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Phenoxyethanol | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
Conclusion
This guide outlines a systematic approach to benchmarking the performance of this compound. By following these standardized assays, researchers can generate robust and comparable data on its antimicrobial efficacy and in vitro safety profile. The comparison with benzyl alcohol will reveal the impact of the trifluoromethylthio substitution, while the inclusion of 2,4-dichlorobenzyl alcohol and phenoxyethanol will contextualize its performance against other established antimicrobial agents. This structured evaluation is an essential step in determining the potential of this compound as a novel preservative or active ingredient in pharmaceutical and cosmetic applications.
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A Researcher's Guide to In-Vitro and In-Vivo Studies of Drugs Featuring the 3-(Trifluoromethylthio)benzyl Moiety
Introduction: The Strategic Importance of the 3-(Trifluoromethylthio)benzyl Moiety in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1][2] Among these, the trifluoromethylthio (SCF3) group, particularly when part of a benzyl scaffold, offers a unique combination of properties that can significantly enhance a drug candidate's profile.[3] The 3-(Trifluoromethylthio)benzyl moiety is increasingly utilized to modulate lipophilicity, metabolic stability, and target binding affinity.
The SCF3 group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes, potentially leading to better absorption and distribution.[4] Furthermore, its strong electron-withdrawing nature can shield adjacent chemical bonds from metabolic enzymes, thereby increasing the drug's half-life and metabolic stability.[4][5] These characteristics make compounds containing this moiety promising candidates for development. However, the journey from a promising compound to an approved therapeutic is paved with rigorous testing, starting with in-vitro assays and progressing to in-vivo models. This guide provides a comparative analysis of these two critical stages of drug development, with a focus on the unique considerations for drugs containing the 3-(Trifluoromethylthio)benzyl moiety.
In-Vitro Evaluation: Establishing a Foundation of Activity and Metabolic Fate
In-vitro studies represent the first crucial step in characterizing a drug candidate. These experiments, conducted in a controlled laboratory setting outside of a living organism, are designed to assess a compound's primary activity, mechanism of action, and potential metabolic liabilities.
Key In-Vitro Assays and Their Rationale
-
Target-Based Assays: These experiments, such as enzyme inhibition or receptor binding assays, are designed to confirm that the drug candidate interacts with its intended biological target. For instance, the SGLT2 inhibitor Tofogliflozin, which features a related moiety, was first characterized by its competitive inhibition of SGLT2 in cells overexpressing the transporter.[6]
-
Cell-Based Assays: These assays utilize cultured cells to evaluate a drug's effect in a more complex biological context. This can include assessments of cell viability, proliferation, or specific signaling pathways.
-
Metabolic Stability Assays: For compounds containing the 3-(Trifluoromethylthio)benzyl moiety, understanding their metabolic fate is paramount. In-vitro systems such as human liver microsomes (HLMs) or hepatocytes are indispensable tools for this purpose.[7] These systems contain the key drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), that are responsible for the majority of drug metabolism in the body.[8]
Experimental Protocol: In-Vitro Metabolic Stability in Human Liver Microsomes
This protocol outlines a standard procedure to assess the metabolic stability of a drug candidate containing the 3-(Trifluoromethylthio)benzyl moiety.
Objective: To determine the intrinsic clearance (Clint) of the test compound in human liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (e.g., 1 mg/mL)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Positive control compound with known metabolic instability (e.g., Verapamil)
-
Negative control compound with known metabolic stability (e.g., Warfarin)
-
Acetonitrile with internal standard (for quenching and sample preparation)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw all reagents on ice. Prepare the incubation mixture by combining the phosphate buffer, liver microsomes, and the test compound to a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line represents the elimination rate constant (k). The intrinsic clearance is then calculated using the formula: Clint = (k / microsomal protein concentration).
Self-Validation and Causality:
-
The inclusion of positive and negative controls is essential to validate the assay's performance.
-
The requirement for NADPH is critical, as CYPs are NADPH-dependent enzymes. Running a parallel incubation without NADPH can confirm that the observed compound depletion is due to enzymatic metabolism.
Visualizing the In-Vitro Workflow
Caption: A typical workflow for an in-vitro metabolic stability assay.
In-Vivo Studies: Assessing Performance in a Whole Organism
While in-vitro studies provide valuable initial data, they cannot fully replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a living organism.[9] In-vivo studies, typically conducted in animal models, are therefore essential to understand a drug's pharmacokinetic (PK) and pharmacodynamic (PD) properties.
Key In-Vivo Assessments and Their Rationale
-
Pharmacokinetic (PK) Studies: These studies measure the concentration of the drug in the bloodstream over time after administration.[9] Key parameters derived from PK studies include bioavailability, half-life, clearance, and volume of distribution. For drugs with the 3-(Trifluoromethylthio)benzyl moiety, PK studies are crucial to confirm if the enhanced metabolic stability observed in-vitro translates to a longer half-life in-vivo.
-
Pharmacodynamic (PD) Studies: These studies evaluate the drug's effect on the body. This can involve measuring a specific biomarker or observing a physiological response. For example, in-vivo studies of Tofogliflozin in diabetic rats demonstrated its ability to lower blood glucose levels.[6]
-
Efficacy and Safety Studies: These longer-term studies in relevant disease models are designed to assess the drug's therapeutic benefit and identify any potential toxicities.
Experimental Protocol: In-Vivo Pharmacokinetic Study in Rats
This protocol provides a general outline for a single-dose PK study in rats.
Objective: To determine the key pharmacokinetic parameters of a test compound after oral administration.
Materials:
-
Test compound
-
Appropriate vehicle for oral administration (e.g., a solution or suspension)
-
Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Analytical equipment (LC-MS/MS) for bioanalysis
Procedure:
-
Dose Formulation: Prepare the test compound in the selected vehicle at the desired concentration.
-
Animal Dosing: Administer a single oral dose of the compound to a group of rats (typically 3-5 animals per group).
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples from each animal.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Extract the drug from the plasma samples and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration versus time for each animal. Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Self-Validation and Causality:
-
The use of a validated bioanalytical method is crucial for accurate results.
-
A control group receiving only the vehicle can be included to account for any effects of the vehicle itself.
Visualizing a Potential In-Vivo Metabolic Pathway
The 3-(Trifluoromethylthio)benzyl moiety is designed for metabolic stability, but it is not completely inert. In-vivo, it can undergo biotransformations. For example, the benzyl group itself can be a site for hydroxylation.
Sources
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- 9. mdpi.com [mdpi.com]
A Spectroscopic Deep Dive: Comparative Analysis of 3-(Trifluoromethylthio)benzyl Alcohol Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of isomeric compounds is a cornerstone of successful molecular design and synthesis. The introduction of the trifluoromethylthio (-SCF₃) group into aromatic systems is of particular interest due to its ability to modulate key physicochemical properties such as lipophilicity and metabolic stability. This guide provides an in-depth spectroscopic comparison of the ortho, meta, and para isomers of (Trifluoromethylthio)benzyl alcohol, offering a detailed analysis of the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these spectroscopic signatures is critical for unambiguous isomer identification and for predicting the electronic and steric influences of the -SCF₃ group at different positions on the benzyl alcohol scaffold.
Introduction to Isomeric Differentiation
The ortho (2-), meta (3-), and para (4-) isomers of (Trifluoromethylthio)benzyl alcohol, while sharing the same molecular formula and weight, exhibit distinct spectroscopic properties due to the varied placement of the trifluoromethylthio substituent on the aromatic ring. This positional isomerism directly impacts the electronic environment of the neighboring protons and carbon atoms, leading to characteristic shifts and coupling patterns in their NMR spectra. Similarly, the vibrational modes of the molecule are influenced by the substituent's position, resulting in unique fingerprints in their IR spectra. Mass spectrometry, while providing the same molecular ion for all isomers, can sometimes offer clues to their identity through subtle differences in fragmentation patterns.
Experimental Methodologies
To ensure the acquisition of high-quality, comparable data, the following standardized protocols for spectroscopic analysis are recommended. These methods are designed to be self-validating and are grounded in established principles of analytical chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To resolve the chemical shifts and coupling constants for ¹H, ¹³C, and ¹⁹F nuclei, providing a detailed map of the molecular structure.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans.
-
¹³C NMR Acquisition: Utilize a proton-decoupled pulse sequence. A spectral width of 240 ppm and a sufficient number of scans (typically 1024 or more) are required to achieve an adequate signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire spectra with proton decoupling. Use an external reference standard such as CFCl₃ (δ = 0 ppm) or a secondary standard.
Infrared (IR) Spectroscopy
Objective: To identify the key functional groups and obtain a unique "fingerprint" for each isomer based on their vibrational modes.
Protocol:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred. Place a small amount of the solid directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans are typically sufficient.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or salt plates.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and analyze the fragmentation patterns of the isomers.
Protocol:
-
Ionization: Electron Ionization (EI) is a standard method for generating fragment ions and providing a detailed mass spectrum.
-
Mass Analysis: Utilize a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Scan a mass range that includes the expected molecular ion (m/z 208 for C₈H₇F₃OS) and potential fragments.
Comparative Spectroscopic Data
Table 1: Comparative ¹H NMR Data (Predicted and Observed in CDCl₃)
| Isomer | Aromatic Protons (δ, ppm) | CH₂ Protons (δ, ppm) | OH Proton (δ, ppm) |
| Ortho | Multiplet, ~7.2-7.6 | Singlet, ~4.8 | Broad singlet, ~1.8-2.5 |
| Meta | Multiplet, ~7.3-7.5 | Singlet, ~4.7 | Broad singlet, ~1.8-2.5 |
| Para | Two doublets, ~7.4 and 7.6 | Singlet, ~4.75[2] | Broad singlet, ~1.8-2.5 |
Table 2: Comparative ¹³C NMR Data (Predicted in CDCl₃)
| Isomer | Aromatic Carbons (δ, ppm) | CH₂ Carbon (δ, ppm) | CF₃ Carbon (δ, ppm) |
| Ortho | ~125-140 | ~64 | Quartet, ~128-132 (JC-F ≈ 307 Hz) |
| Meta | ~125-142 | ~64 | Quartet, ~128-132 (JC-F ≈ 307 Hz) |
| Para | ~125-144 | ~64 | Quartet, ~128-132 (JC-F ≈ 307 Hz) |
Table 3: Comparative ¹⁹F NMR Data (Predicted in CDCl₃)
| Isomer | Chemical Shift (δ, ppm) |
| Ortho | ~ -42 to -44 |
| Meta | ~ -41 to -43 |
| Para | ~ -40 to -42 |
Table 4: Comparative IR Data (Key Vibrational Bands in cm⁻¹)
| Isomer | O-H Stretch | C-H (Aromatic) | C-F Stretch | C-S Stretch |
| Ortho | ~3350 (broad) | ~3050 | ~1100-1150 (strong) | ~650-750 |
| Meta | ~3350 (broad) | ~3050 | ~1100-1150 (strong) | ~650-750 |
| Para | ~3350 (broad) | ~3050 | ~1100-1150 (strong) | ~650-750 |
In-Depth Analysis and Interpretation
NMR Spectroscopy: The Key to Isomer Differentiation
NMR spectroscopy stands out as the most powerful technique for distinguishing between the ortho, meta, and para isomers of (Trifluoromethylthio)benzyl alcohol.
-
¹H NMR: The aromatic region of the ¹H NMR spectrum is the most informative.
-
The para isomer will exhibit the simplest pattern: two distinct doublets, each integrating to two protons, due to the symmetry of the molecule.
-
The ortho and meta isomers will show more complex multiplets in the aromatic region, resulting from overlapping signals and more intricate spin-spin coupling. Distinguishing between the ortho and meta isomers based solely on the ¹H NMR of the aromatic region can be challenging without advanced 2D NMR techniques (e.g., COSY, NOESY).
-
The benzylic methylene protons (-CH₂) are expected to appear as a singlet in all three isomers, with slight variations in their chemical shift depending on the electronic influence of the -SCF₃ group. The hydroxyl (-OH) proton will typically be a broad singlet, the position of which can vary with concentration and sample purity.
-
-
¹³C NMR: The number of unique signals in the aromatic region of the proton-decoupled ¹³C NMR spectrum can also aid in isomer identification.
-
The para isomer , due to its symmetry, will show fewer aromatic carbon signals than the ortho and meta isomers.
-
A key feature for all isomers is the carbon of the trifluoromethyl group (-CF₃), which will appear as a quartet due to coupling with the three fluorine atoms (¹JC-F). The coupling constant is typically large, around 307 Hz.
-
-
¹⁹F NMR: The ¹⁹F NMR spectrum will show a singlet for the -SCF₃ group in all three isomers. While the chemical shifts are expected to be similar, subtle differences may be observed due to the varying electronic environment, providing an additional data point for confirmation.
IR Spectroscopy: A Corroborative Tool
While not as definitive as NMR for isomer differentiation, IR spectroscopy is invaluable for confirming the presence of key functional groups. All three isomers will exhibit a broad O-H stretching band around 3350 cm⁻¹, characteristic of an alcohol. Strong absorption bands in the 1100-1150 cm⁻¹ region are indicative of the C-F stretching vibrations of the trifluoromethyl group. The "fingerprint" region (below 1500 cm⁻¹) will show unique patterns of bands for each isomer, arising from C-C and C-H bending vibrations, which can be used for identification when compared against a reference spectrum.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Electron ionization mass spectrometry (EI-MS) will produce a molecular ion peak ([M]⁺) at an m/z of 208 for all three isomers, confirming their molecular weight. The fragmentation patterns are expected to be similar, with common losses including the hydroxyl group (-OH), the entire hydroxymethyl group (-CH₂OH), and potentially the trifluoromethylthio group (-SCF₃). While subtle differences in the relative intensities of fragment ions may exist between the isomers, these are often not pronounced enough for unambiguous identification without reference data.
Conclusion
The spectroscopic analysis of the ortho, meta, and para isomers of (Trifluoromethylthio)benzyl alcohol reveals a wealth of structural information. NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful tool for their unambiguous differentiation, leveraging the distinct electronic environments created by the positional isomerism of the trifluoromethylthio group. IR spectroscopy serves as a robust method for functional group confirmation, while mass spectrometry validates the molecular weight. A comprehensive approach, utilizing all three techniques, provides the highest level of confidence in the structural assignment of these important synthetic building blocks. This guide provides the foundational knowledge and experimental framework for researchers to confidently characterize and compare these and other related isomeric compounds.
References
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Rueping, M., et al. (2014). Lewis Acid-Mediated Dehydroxylative Trifluoromethylthiolation of Benzylic Alcohols with CuSCF₃. Angewandte Chemie International Edition, 53(6), 1650-1653. [Link]
-
NIST. (n.d.). 4-(Trifluoromethyl)benzyl alcohol. Retrieved from [Link]
-
NIST. (n.d.). 2-(Trifluoromethyl)benzyl alcohol. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzylic alcohol. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)benzylic alcohol. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 3-(Trifluoromethylthio)benzyl Alcohol: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis. The proper disposal of complex molecules like 3-(Trifluoromethylthio)benzyl alcohol is not merely a regulatory hurdle, but a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, moving beyond rote instructions to explain the scientific rationale behind each procedural choice.
Understanding the Compound: A Foundation for Safe Disposal
This compound (CAS No. 82174-08-1) is a halogenated, sulfur-containing organic compound. Its molecular structure, featuring a trifluoromethyl group and a thioether linkage, dictates its chemical reactivity, potential hazards, and, consequently, the appropriate disposal pathway. The fluorine atoms contribute to the compound's stability, while the sulfur atom can lead to the formation of sulfur oxides upon combustion. A thorough understanding of these characteristics is paramount for mitigating risks during disposal.
A Safety Data Sheet (SDS) is the most critical document for specific handling and disposal information. According to an SDS for this compound, it is noted to have a strong, unpleasant odor ("stench")[1]. This immediately signals the need for handling within a well-ventilated area, such as a chemical fume hood, to prevent inhalation exposure. While a full toxicological profile may not be available, the general guidance for halogenated organic compounds is to treat them as hazardous waste.
Core Principles of Disposal: A Logic-Driven Approach
The disposal of any chemical waste, including this compound, is governed by a hierarchy of controls and regulations established by bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA). The fundamental principle is to ensure the safety of laboratory personnel and to minimize environmental impact.
The following diagram illustrates the decision-making process for the disposal of this compound, emphasizing the critical step of waste stream segregation.
Caption: Workflow for the proper disposal of this compound.
Step-by-Step Disposal Protocol
This protocol provides a detailed methodology for the proper disposal of this compound.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Rationale: Minimizing exposure is the first line of defense. The specific hazards of this compound, including potential skin and eye irritation and respiratory effects from its strong odor, necessitate robust protective measures.
-
Procedure:
-
Always handle this compound and its waste in a certified chemical fume hood to prevent inhalation of vapors.
-
Wear appropriate PPE, including:
-
Nitrile gloves (or other chemically resistant gloves as specified by the manufacturer's SDS).
-
Safety goggles and a face shield.
-
A flame-resistant lab coat.
-
-
2. Waste Segregation:
-
Rationale: this compound is a halogenated organic compound. Co-mingling halogenated and non-halogenated waste streams can complicate the disposal process and increase costs. Proper segregation is a key principle of compliant laboratory waste management.
-
Procedure:
-
Designate a specific waste container for "Halogenated Organic Waste."
-
Do not mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste.
-
3. Container Selection and Management:
-
Rationale: The integrity of the waste container is crucial to prevent leaks and spills. The container must be compatible with the chemical to avoid degradation.
-
Procedure:
-
Use a container made of a material compatible with this compound (e.g., glass or high-density polyethylene).
-
Ensure the container has a secure, tight-fitting lid to prevent the escape of vapors.
-
Keep the container closed at all times, except when adding waste.
-
4. Labeling:
-
Rationale: Accurate and thorough labeling is a legal requirement and essential for the safety of all personnel who may handle the waste, including environmental health and safety (EHS) staff and disposal facility workers.
-
Procedure:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
List all constituents of the waste mixture, if applicable, with their approximate percentages.
-
Indicate the associated hazards (e.g., "Irritant," "Stench").
-
5. Accumulation and Storage:
-
Rationale: OSHA and EPA have specific regulations for the temporary storage of hazardous waste in laboratories, known as Satellite Accumulation Areas (SAAs).
-
Procedure:
-
Store the labeled waste container in a designated SAA.
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the SAA is in a secondary containment tray to capture any potential leaks.
-
6. Final Disposal:
-
Rationale: The ultimate disposal of this compound must be carried out by a licensed hazardous waste disposal facility. The most common and effective method for this type of compound is high-temperature incineration.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
The Science of Disposal: Incineration of Fluorinated and Sulfur-Containing Organics
The recommended disposal method for this compound is high-temperature incineration. This process is designed to break the strong carbon-fluorine bonds and to oxidize the organic material to less harmful components.
-
Fluorinated Compounds: The trifluoromethyl group (CF3) makes the molecule thermally stable. Effective destruction requires high temperatures (typically above 1000°C) and sufficient residence time in the incinerator to ensure complete breakdown. Incomplete combustion of fluorinated organic compounds can lead to the formation of smaller per- and polyfluoroalkyl substances (PFAS) or other hazardous products of incomplete combustion (PICs).
-
Sulfur-Containing Compounds: The thioether linkage will lead to the formation of sulfur oxides (SOx), primarily sulfur dioxide (SO2), upon combustion. These are atmospheric pollutants that contribute to acid rain. Licensed hazardous waste incinerators are equipped with scrubbers to remove acidic gases like SO2 and hydrogen fluoride (HF) from the flue gas before it is released into the atmosphere.
The following table summarizes the key disposal parameters for this compound:
| Parameter | Recommendation | Rationale |
| Disposal Method | High-Temperature Incineration | Ensures complete destruction of the stable fluorinated organic structure. |
| Waste Stream | Halogenated Organic Waste | Prevents contamination of other waste streams and facilitates proper disposal. |
| Container | Compatible, sealed, and labeled | Prevents leaks, vapor release, and ensures safe handling. |
| Regulatory Compliance | Adherence to OSHA and EPA guidelines | Ensures legal and safe management of hazardous waste. |
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the principles of waste segregation, proper containerization and labeling, and by entrusting the final disposal to licensed professionals, researchers can ensure a safe working environment and protect the environment. This commitment to responsible chemical management is an integral part of the scientific process, reflecting a dedication to both discovery and stewardship.
References
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U.S. Environmental Protection Agency. Hazardous Waste. [Link]
-
U.S. Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]
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3M. Safety Data Sheet. [Link]
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DC Fine Chemicals. Safety Data Sheet. [Link]
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Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 3-(Trifluoromethylthio)benzyl alcohol
For the innovative researcher, scientist, and drug development professional, the incorporation of novel fluorinated moieties is a cornerstone of modern molecular design. The trifluoromethylthio (SCF3) group, in particular, offers a unique combination of high lipophilicity and strong electron-withdrawing properties, making it a valuable functional group in the development of new therapeutics and agrochemicals.[1] However, with great potential comes the need for rigorous safety protocols. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-(Trifluoromethylthio)benzyl alcohol, ensuring that its potential can be explored with the utmost confidence and safety.
Understanding the Hazard Profile
This compound is a multifaceted molecule, and its hazard profile is a composite of its constituent parts: an aromatic ring, a benzyl alcohol, and a trifluoromethylthio group. While specific toxicological data for this compound is limited, a thorough understanding of its components allows for a robust risk assessment. The primary hazards associated with this compound are:
-
Skin and Eye Irritation: As with many benzyl alcohol derivatives, direct contact can cause irritation to the skin and serious irritation to the eyes.[2]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[2]
-
Potential for Harm if Swallowed or Inhaled: While specific data is not available, related compounds are harmful if ingested or inhaled.[3]
-
Hazards from the Trifluoromethylthio Group: The trifluoromethylthio group is a key component of many modern pharmaceuticals and agrochemicals due to its ability to increase lipophilicity.[1] While generally stable, its thermal decomposition can release hazardous gases.
Personal Protective Equipment: Your First Line of Defense
A multi-layered approach to Personal Protective Equipment (PPE) is crucial when handling this compound. The following table outlines the recommended PPE, moving from the essential basics to enhanced protection for higher-risk procedures.
| PPE Category | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended when there is a splash hazard. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4] This is to protect against accidental splashes which can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves. A lab coat or chemical-resistant apron. | Gloves: Due to the aromatic and halogenated nature of the molecule, a combination of Viton and Butyl rubber gloves is recommended for the best protection against both chlorinated solvents and aromatic hydrocarbons.[5][6] Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[6] Lab Coat: A flame-resistant lab coat over cotton-based clothing is recommended. |
| Respiratory Protection | Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | A chemical fume hood is the primary engineering control to prevent inhalation of vapors. Respirator use requires enrollment in a respiratory protection program with proper training and fit-testing as per OSHA 29 CFR 1910.134.[2] |
Operational Plan: From Receipt to Reaction
A meticulous operational plan is the bedrock of safe laboratory practice. The following workflow provides a step-by-step guide for handling this compound.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation is Paramount:
-
Documentation Review: Before handling, thoroughly review the Safety Data Sheet (SDS) and any other available chemical safety information.[7] Conduct a risk assessment for your specific experimental procedure.
-
PPE Adherence: Don all required PPE as outlined in the table above. Ensure your gloves are inspected for any signs of degradation or puncture before use.
-
Engineering Controls: Verify that the chemical fume hood is functioning correctly. The work surface should be clean and uncluttered. Keep a spill kit readily accessible.
-
-
Prudent Handling and Use:
-
Safe Transport: When moving the chemical from storage to the work area, always use a secondary container to prevent spills in transit.
-
Controlled Dispensing: All dispensing and handling of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.[8]
-
Reaction Setup: Conduct all reactions involving this chemical within the fume hood.
-
Secure Storage: Keep the container tightly sealed when not in use to prevent the release of vapors.[4]
-
-
Thorough Cleanup and Decontamination:
-
Surface Decontamination: After use, decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical. A solution of detergent and water is generally effective for initial cleaning of non-porous surfaces. For residual chemical, wiping with a solvent such as ethanol or isopropanol may be necessary, followed by the detergent and water wash. All cleaning materials should be disposed of as hazardous waste.
-
PPE Removal: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.
-
Spill Management: A Calm and Coordinated Response
In the event of a spill, a prepared and calm response is critical to mitigating any potential hazard.
-
Minor Spill (contained within the fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[9]
-
Carefully scoop the absorbent material into a designated, labeled hazardous waste container.
-
Decontaminate the spill area as described in the cleanup section.
-
-
Major Spill (outside of the fume hood):
-
Evacuate the immediate area and alert your supervisor and institutional Environmental Health and Safety (EHS) office.
-
If the spill is flammable, turn off all ignition sources.
-
Close the laboratory door to contain the vapors.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so. Await the arrival of emergency response personnel.
-
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any associated waste is a critical component of its life cycle management. As a halogenated organic compound, it must be disposed of as hazardous waste.
Caption: Step-by-step chemical waste disposal plan.
Detailed Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with non-halogenated organic waste. It should be collected in a designated "Halogenated Organic Waste" container.[10] The sulfur content does not typically require further segregation unless specified by local regulations; however, it is always prudent to check with your institution's EHS department.
-
Container Selection: Use a chemically compatible container, typically a high-density polyethylene (HDPE) carboy, that can be securely sealed.
-
Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[9] Do not use abbreviations. If it is a mixed waste stream, list all components and their approximate percentages.
-
Safe Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Scheduled Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety department in accordance with all local, state, and federal regulations.[11][12]
In Case of a Fire
In the event of a fire involving this compound, be aware that hazardous decomposition products may be formed. Thermal decomposition of similar organofluorine compounds can produce toxic gases such as hydrogen fluoride and sulfur oxides.[13]
-
Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher.
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
By adhering to these comprehensive safety and handling guidelines, researchers can confidently and responsibly unlock the potential of this compound in their scientific endeavors.
References
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- EHSO. (2025). Spill Control/Emergency Response. EHSO Manual 2025-2026.
- International Safety. (n.d.). superiorglove® VI3035-8 Chemstop Viton-Butyl Chemical Resistant Gloves.
- eSafety Supplies. (2025, July 25). Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know.
- Ansell. (n.d.). What type of gloves protects your hands from hazardous chemicals?
- University of Bayreuth. (n.d.). Chemical Resistance of Protective Gloves.
- U.S. Department of Agriculture. (n.d.). Technical Guide 15 - Pesticide Spill Prevention and Management.
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- Key, B. D., Howell, R. D., & Criddle, C. S. (1998). Defluorination of Organofluorine Sulfur Compounds by Pseudomonas Sp. Strain D2. Environmental Science & Technology, 32(15), 2283-2287.
- Gramatica, P., et al. (2024). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods.
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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- BenchChem. (2025). Personal protective equipment for handling N-(trifluoromethylthio)saccharin.
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Occupational Safety and Health Administration. (n.d.). BENZYL ALCOHOL. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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- Appetecchi, G. B., et al. (2019). Thermal Decomposition, Low Temperature Phase Transitions and Vapor Pressure of Less Common Ionic Liquids Based on the Bis(trifluoromethanesulfonyl)imide Anion. Molecules, 24(18), 3298.
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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Wikipedia. (n.d.). Organofluorine chemistry. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
